molecular formula C6H4N2O2 B1525600 5-Cyano-1H-pyrrole-2-carboxylic acid CAS No. 854044-30-7

5-Cyano-1H-pyrrole-2-carboxylic acid

Cat. No.: B1525600
CAS No.: 854044-30-7
M. Wt: 136.11 g/mol
InChI Key: RCODEPXKMGSYIA-UHFFFAOYSA-N
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Description

5-Cyano-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyano-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c7-3-4-1-2-5(8-4)6(9)10/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCODEPXKMGSYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717728
Record name 5-Cyano-1H-pyrrole-2-carboxylic acid
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Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854044-30-7
Record name 5-Cyano-1H-pyrrole-2-carboxylic acid
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Record name 5-cyano-1H-pyrrole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-1H-pyrrole-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-withdrawing cyano group on the pyrrole ring, make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on insights relevant to research and development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted and understood based on its structure and comparison with related compounds.

PropertyValueSource/Comment
CAS Number 854044-30-7-
Molecular Formula C₆H₄N₂O₂-
Molecular Weight 136.11 g/mol -
Physical Form Solid[1]
Melting Point Not reported. Likely higher than the parent pyrrole-2-carboxylic acid (204-208 °C) due to increased polarity and potential for hydrogen bonding.Inferred from data for related compounds.[2]
Boiling Point Decomposes before boiling at atmospheric pressure.Typical for carboxylic acids with high melting points.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and alcohols.Predicted based on the polar nature of the carboxylic acid and cyano groups.
pKa Predicted to be lower than pyrrole-2-carboxylic acid (~4.45) due to the electron-withdrawing effect of the cyano group, making it a stronger acid.Inferred from electronic effects.[2]

Spectral Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyrrole ring protons, in addition to the acidic proton of the carboxylic acid and the NH proton. The electron-withdrawing cyano group at the 5-position will significantly deshield the adjacent proton at the 4-position. The approximate chemical shifts (in ppm, relative to TMS) are predicted as follows:

  • H3: ~6.8-7.0 ppm (doublet)

  • H4: ~7.2-7.4 ppm (doublet)

  • NH: ~11.0-13.0 ppm (broad singlet)

  • COOH: >12.0 ppm (broad singlet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of six distinct signals. The carbons attached to the electron-withdrawing cyano and carboxylic acid groups will be significantly deshielded.

  • C2 (C-COOH): ~160-165 ppm

  • C3: ~110-115 ppm

  • C4: ~125-130 ppm

  • C5 (C-CN): ~100-105 ppm

  • Pyrrole C=C: ~115-130 ppm

  • CN: ~115-120 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹

  • N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹

  • C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹[3]

  • C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹

  • C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of water (m/z = 118), the carboxyl group (m/z = 91), and potentially the cyano group.[4]

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring and the two electron-withdrawing substituents.

  • Acidity: The carboxylic acid proton is the most acidic site. The electron-withdrawing cyano group enhances this acidity compared to the parent pyrrole-2-carboxylic acid.

  • Electrophilic Aromatic Substitution: The pyrrole ring is generally susceptible to electrophilic attack. However, the presence of two deactivating groups (cyano and carboxyl) makes electrophilic substitution reactions challenging. If forced, substitution would likely occur at the C4 position, which is the most electron-rich carbon.

  • Nucleophilic Reactions: The cyano group can undergo nucleophilic addition or hydrolysis under harsh conditions. The carboxylic acid can be converted to esters, amides, or acid chlorides using standard methodologies.

  • Stability: The compound is expected to be a stable solid under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Synthetic Methodologies

A common and practical route for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, Ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Proposed Synthetic Workflow

Synthesis_Workflow Start Ethyl pyrrole-2-carboxylate Intermediate1 Ethyl 5-cyano-1H-pyrrole-2-carboxylate Start->Intermediate1 Cyanation Product This compound Intermediate1->Product Hydrolysis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. The use of a base like sodium hydroxide or potassium hydroxide in an aqueous alcohol solution is a common and effective approach.[5]

Materials:

  • Ethyl 5-cyano-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • Dissolution: Dissolve Ethyl 5-cyano-1H-pyrrole-2-carboxylate in a suitable alcohol (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Saponification: Add an aqueous solution of NaOH or KOH (typically 1.5 to 2 equivalents) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid.

  • Isolation:

    • Filtration: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Extraction: If the product does not precipitate or is not pure, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is limited, the broader class of cyanopyrrole derivatives has shown promise in several therapeutic areas. This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.

Potential Therapeutic Targets
  • Enzyme Inhibition: Cyanopyrrole derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders.[1]

  • Anticancer Activity: Certain pyrrole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][7] The presence of the cyano group can enhance the interaction with biological targets through hydrogen bonding and dipolar interactions, making this compound an interesting candidate for the development of novel anticancer agents.

  • Antimicrobial Agents: The pyrrole nucleus is a common feature in many natural and synthetic antimicrobial compounds. The unique electronic and structural features of this compound could be exploited to design new antibacterial or antifungal agents.

Role as a Chemical Intermediate

The primary application of this compound is as a versatile intermediate in organic synthesis. The carboxylic acid and cyano functionalities provide handles for a variety of chemical transformations, allowing for the construction of more complex molecules with potential biological activity.

Applications Molecule This compound App1 Enzyme Inhibitors Molecule->App1 App2 Anticancer Agents Molecule->App2 App3 Antimicrobial Agents Molecule->App3 App4 Material Science Molecule->App4

Caption: Potential applications of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still emerging, its predicted properties and the known activities of related compounds highlight its importance as a building block for the development of new pharmaceuticals and functional materials. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.

References

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. [Link]
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Sources

A Multi-Technique Approach to the Structural Elucidation of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of countless innovations. Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold found in natural products and synthetic pharmaceuticals. The precise characterization of substituted pyrroles is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 5-Cyano-1H-pyrrole-2-carboxylic acid, a bifunctional pyrrole derivative.

We will move beyond a simple recitation of techniques, instead focusing on the logical synthesis of data from multiple analytical platforms. The causality behind each experimental choice will be explained, demonstrating how a cascade of information, from fundamental spectroscopic signatures to complex multi-bond correlations, culminates in an unambiguous structural assignment. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust and self-validating workflow for characterizing complex organic small molecules.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the fundamental molecular formula and the presence of key functional groups must be established. This initial phase utilizes high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy to provide the foundational data upon which all subsequent analyses are built.

High-Resolution Mass Spectrometry (HRMS)

The first step is to unequivocally determine the elemental composition. For this compound (C₆H₄N₂O₂), HRMS provides an exact mass measurement, distinguishing it from any potential isomers or impurities with the same nominal mass.

  • Expected Molecular Ion: [M+H]⁺

  • Calculated Exact Mass: 137.0346 for C₆H₅N₂O₂⁺

  • Trustworthiness: A measured mass within a tight tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the molecular formula. The observation of the molecular ion peak in mass spectrometry is a critical first data point.[1]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups. The spectrum of this molecule is expected to be highly characteristic due to the presence of the carboxylic acid and nitrile moieties.

  • Causality of Signal: The vibrational frequencies of chemical bonds are sensitive to bond strength and the mass of the connected atoms. The distinct energy absorptions provide a reliable fingerprint of the functional groups present. Carboxylic acids are particularly notable for their broad O-H stretching vibrations due to strong hydrogen bonding.[2][3]

Functional GroupBondExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic AcidO–H stretch2500 - 3300Very broad, often overlapping C-H stretches
Pyrrole N-HN–H stretch3200 - 3500Medium to sharp, distinct from O-H
NitrileC≡N stretch2220 - 2260Sharp, strong intensity
Carboxylic AcidC=O stretch1680 - 1710Strong, sharp (dimeric form)
Pyrrole RingC=C stretch1450 - 1600Medium to weak absorptions

The presence of these distinct bands, especially the sharp nitrile peak around 2230 cm⁻¹ and the broad carboxylic acid O-H band, provides immediate and compelling evidence for the proposed functionalization.[2][4]

Part 2: Nuclear Magnetic Resonance (NMR) - Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[5][6] A systematic progression from 1D to 2D NMR experiments is essential for a complete and validated assignment.

¹H and ¹³C NMR Spectroscopy: The Initial Scan

One-dimensional NMR provides the initial census of hydrogen and carbon atoms in unique chemical environments.

  • ¹H NMR: The structure predicts three distinct proton signals in the aromatic region, plus two exchangeable protons (N-H and COOH). The electron-withdrawing nature of the cyano and carboxyl groups will deshield the ring protons, shifting them downfield compared to unsubstituted pyrrole.

  • ¹³C NMR: Six unique carbon signals are expected: two pyrrole CH carbons, two pyrrole quaternary carbons (C2 and C5), one nitrile carbon, and one carboxyl carbon.

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H3 / H46.5 - 7.5110 - 130Aromatic protons on an electron-deficient ring.
Pyrrole N-H9.0 - 12.0 (broad)-Exchangeable proton, broad signal.
Carboxyl O-H> 11.0 (broad)-Highly deshielded, exchangeable proton.
Pyrrole C3/C4-110 - 130Standard pyrrole CH carbons.
Pyrrole C2/C5-125 - 145Quaternary carbons attached to withdrawing groups.
Nitrile C≡N-115 - 125Characteristic shift for nitrile carbons.[7]
Carboxyl C=O-160 - 175Typical range for carboxylic acid carbons.[2]
2D NMR: Unraveling the Puzzle

Two-dimensional NMR experiments are critical for assembling the molecular fragments identified in 1D NMR into a coherent structure. They provide the definitive evidence for how atoms are connected.

The combination of COSY, HSQC, and HMBC experiments creates a self-validating system where correlations must be mutually consistent. Any contradiction in the data would immediately flag an incorrect structural hypothesis.[8]

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Connectivity cluster_final Final Validation Proton ¹H NMR (Proton Count & Environment) HSQC HSQC (Direct C-H Bonds) Proton->HSQC COSY COSY (H-H Proximity) Proton->COSY Carbon ¹³C NMR (Carbon Count & Type) Carbon->HSQC HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assigns C-H pairs COSY->HMBC Assigns adjacent protons Structure Final Structure Confirmed HMBC->Structure Confirms substituent positions

Caption: Logical workflow for NMR-based structure elucidation.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with the carbon atom to which it is directly attached.[9][10][11]

  • Expected Correlations: This experiment will show two cross-peaks, definitively linking the ¹H signal for H3 to the ¹³C signal for C3, and the ¹H signal for H4 to the ¹³C signal for C4. This is the first step in assigning the specific resonances of the pyrrole ring.

The Correlation Spectroscopy (COSY) experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.

  • Expected Correlation: A single cross-peak will be observed between the two pyrrole ring protons (H3 and H4), confirming their vicinal relationship (³J coupling). This proves they are neighbors on the ring, which is a crucial piece of the structural puzzle.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this specific elucidation. It reveals correlations between protons and carbons over two to three bonds (²J and ³J), allowing us to connect the protonated "CH" framework to the non-protonated quaternary carbons.[9][10] This is how the positions of the cyano and carboxyl groups are confirmed.

  • Causality of Experiment: The HMBC pulse sequence is optimized to detect long-range J-coupling, which exists between protons and carbons separated by multiple bonds. By observing these correlations, we can piece together the entire carbon skeleton.

Key Expected HMBC Correlations:

ProtonCorrelates to Carbon (via 2 or 3 bonds)Structural Significance
H3 C2 (C-COOH) , C4, C5 (C-CN) Links H3 to both substituted carbons, proving its position between them.
H4 C2 (C-COOH) , C3, C5 (C-CN) Links H4 to both substituted carbons, confirming the ring structure.
N-H C2 (C-COOH) , C5 (C-CN) Confirms the N-H proton is adjacent to both substituted carbons.

The observation of these specific correlations, particularly from H3 and H4 to the quaternary carbons C2 and C5, provides irrefutable evidence for the 1, 2, and 5 substitution pattern.

Caption: Key HMBC correlations confirming the molecular structure.

Part 3: Ultimate Confirmation - Single Crystal X-Ray Diffraction

While the combination of HRMS and advanced NMR provides an exceptionally high degree of confidence, single-crystal X-ray diffraction (SCD) remains the gold standard for unambiguous structural determination in the solid state.[12][13][14]

  • Principle: By diffracting X-rays off a well-ordered crystal lattice, one can generate an electron density map that reveals the precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens, which are typically inferred).[15]

  • Data Provided: SCD provides definitive confirmation of connectivity, as well as precise bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid and pyrrole N-H groups, which dictates the crystal packing.

  • Authoritative Grounding: Obtaining a crystal structure provides an unassailable reference point for the compound's identity, often required for patent applications and regulatory submissions.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable N-H and O-H protons). Transfer the solution to a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify all proton and carbon resonances.

  • 2D COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.

  • 2D HSQC: Acquire a phase-sensitive, gradient-selected HSQC experiment optimized for a one-bond C-H coupling constant (¹J_CH) of ~150-160 Hz. This will correlate directly bonded C-H pairs.

  • 2D HMBC: Acquire a gradient-selected HMBC experiment. This is the most critical experiment. Set the long-range coupling delay to optimize for correlations from couplings of 8-10 Hz. This will reveal 2- and 3-bond C-H correlations.[9]

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks for all spectra, and systematically build the structure by correlating the data from all experiments as outlined above.

Protocol 2: Single Crystal Growth for X-Ray Diffraction
  • Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit crystallization. Recrystallization or chromatography may be necessary.

  • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, acetone, acetonitrile, and their mixtures with water or hexanes) to find a system in which the compound has moderate solubility.

  • Crystal Growth: Employ a slow evaporation technique. Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. High-quality crystals suitable for diffraction may form over several days to weeks.[12]

  • Crystal Mounting and Data Collection: Carefully select a well-formed single crystal and mount it on a goniometer head. Collect diffraction data on a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal motion.[12][15]

Conclusion

The structural elucidation of this compound is a clear demonstration of a modern, multi-technique analytical workflow. The process is a logical progression, beginning with the confirmation of the molecular formula and functional groups via HRMS and IR spectroscopy. This foundation allows for the intelligent application of a suite of NMR experiments, moving from a simple census of atoms in 1D NMR to the intricate connectivity mapping provided by HSQC, COSY, and, most critically, HMBC. Each experiment provides a layer of evidence that corroborates the others, creating a self-validating dataset that converges on a single, unambiguous structure. For ultimate confirmation, single-crystal X-ray diffraction provides an atomic-resolution snapshot of the molecule, serving as the final authoritative proof. This systematic approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

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An In-depth Technical Guide to 5-Cyano-1H-pyrrole-2-carboxylic acid (CAS 854044-30-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

5-Cyano-1H-pyrrole-2-carboxylic acid is a specialized organic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid, planar structure, featuring both a hydrogen bond donor (the pyrrole N-H) and acceptor (the cyano group), as well as a carboxylic acid moiety, makes it a highly versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

The strategic placement of the cyano and carboxylic acid groups on the pyrrole ring allows for a wide range of chemical modifications. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the cyano group can participate in various cycloaddition and nucleophilic addition reactions. This dual functionality makes this compound an invaluable tool for creating diverse chemical libraries for drug discovery and for designing functional materials with tailored electronic and photophysical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 854044-30-7[Internal Data]
Molecular Formula C₆H₄N₂O₂[1]
Molecular Weight 136.11 g/mol [1]
Appearance Solid[2]
InChI Key RCODEPXKMGSYIA-UHFFFAOYSA-N[2]
Storage Temperature Room Temperature[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While a definitive, publicly available, step-by-step protocol is not extensively documented, a plausible and commonly employed synthetic strategy involves the formation of a pyrrole ester precursor, followed by cyanation and subsequent hydrolysis.

A general and effective method for the synthesis of pyrrole-2-carboxylates is the Paal-Knorr pyrrole synthesis.[3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4] For the synthesis of the ethyl ester precursor, ethyl 2-amino-4,4-dimethoxybutanoate could be a suitable starting material, which upon cyclization would yield the corresponding pyrrole-2-carboxylate.

The introduction of the cyano group at the 5-position can be achieved through various methods, with the Vilsmeier-Haack reaction followed by a conversion of the resulting aldehyde to a nitrile being a common strategy.[5][6] The Vilsmeier-Haack reaction introduces a formyl group onto the pyrrole ring, which can then be converted to an oxime and subsequently dehydrated to the nitrile.

Alternatively, direct cyanation of an activated pyrrole ring using reagents like chlorosulfonyl isocyanate (CSI) has been reported for the synthesis of cyanopyrroles.[6]

A likely synthetic pathway is outlined below:

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This initial step can be achieved through established methods such as the Paal-Knorr synthesis from appropriate 1,4-dicarbonyl precursors.

Step 2: Vilsmeier-Haack Formylation

The pyrrole ring is activated towards electrophilic substitution. The Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Formylated_pyrrole Ethyl 5-formyl-1H-pyrrole-2-carboxylate Vilsmeier_reagent->Formylated_pyrrole Pyrrole_ester Ethyl 1H-pyrrole-2-carboxylate Pyrrole_ester->Formylated_pyrrole Electrophilic Substitution

Step 3: Conversion of the Formyl Group to a Cyano Group

The formyl group is first converted to an oxime using hydroxylamine. Subsequent dehydration of the oxime, often using a dehydrating agent like acetic anhydride, yields the cyano group.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions (e.g., using sodium hydroxide) followed by acidification.[7]

G Formylated_pyrrole Ethyl 5-formyl-1H-pyrrole-2-carboxylate Oxime Oxime Intermediate Formylated_pyrrole->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Cyano_ester Ethyl 5-cyano-1H-pyrrole-2-carboxylate Oxime->Cyano_ester Acetic_anhydride Acetic Anhydride (Dehydration) Acetic_anhydride->Cyano_ester Final_product This compound Cyano_ester->Final_product NaOH_H3Oplus 1. NaOH 2. H3O+ NaOH_H3Oplus->Final_product

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrrole ring. The chemical shifts would be influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the cyano and carboxylic acid groups would be found at characteristic downfield positions.

  • FTIR: The infrared spectrum would be characterized by a strong absorption band for the C≡N (cyano) stretch, typically in the range of 2220-2260 cm⁻¹. A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm⁻¹, and a sharp C=O stretch would appear around 1680-1710 cm⁻¹. The N-H stretch of the pyrrole ring would be visible around 3200-3500 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (136.11 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The addition of a cyano group at the 5-position further enhances its potential as a pharmacophore, as the cyano group can act as a hydrogen bond acceptor and participate in other key interactions with biological targets.

As a Key Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block for the synthesis of a variety of therapeutic agents. Its bifunctional nature allows for the facile introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Inhibitory Activity of Pyrrole-2-Carboxamide Derivatives

Derivatives of pyrrole-2-carboxylic acid, particularly the carboxamides, have shown significant promise as inhibitors of various enzymes. For instance, pyrrole-2-carboxamides have been investigated as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter protein in Mycobacterium tuberculosis.[2] This makes them attractive candidates for the development of new anti-tuberculosis drugs. The cyano group can be readily converted to a carboxamide, providing a direct route to this class of compounds.

G Target_Compound This compound Amidation Amidation Target_Compound->Amidation Carboxamide 5-Cyanopyrrole-2-carboxamide Derivatives Amidation->Carboxamide MmpL3 MmpL3 Target Carboxamide->MmpL3 Binding Inhibition Inhibition of Mycolic Acid Transport MmpL3->Inhibition Anti_TB_Activity Anti-Tuberculosis Activity Inhibition->Anti_TB_Activity

Potential as Kinase Inhibitors

The pyrrole scaffold is also a common feature in many kinase inhibitors used in cancer therapy.[8] The ability to functionalize both the 2- and 5-positions of this compound allows for the synthesis of compounds that can be tailored to fit into the ATP-binding pocket of specific kinases, leading to the development of targeted anticancer agents.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection).[2]

  • Pictograms: GHS07 (Exclamation mark).[2]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its unique combination of functional groups allows for the creation of diverse molecular architectures, making it a key intermediate in the development of novel therapeutics, particularly in the areas of infectious diseases and oncology. A thorough understanding of its synthesis, reactivity, and biological applications will continue to drive innovation in medicinal chemistry and materials science.

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The Unseen Core: A Technical Guide to the Biological Potential of 5-Cyano-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Direct Bioactivity

In the landscape of drug discovery and medicinal chemistry, not all molecules of interest exhibit potent biological activity in their native state. Instead, some of the most valuable compounds serve as foundational scaffolds—versatile starting points from which a multitude of potent and selective therapeutics can be derived. 5-Cyano-1H-pyrrole-2-carboxylic acid is a prime example of such a scaffold. While data on its intrinsic biological activity is sparse, its true value lies in its chemical architecture: a pyrrole ring functionalized with strategically placed cyano and carboxylic acid groups. These reactive handles provide medicinal chemists with the tools to construct diverse molecular libraries, leading to the discovery of novel agents across a spectrum of therapeutic areas.

This technical guide, therefore, deviates from a traditional compound profile. It is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the biological potential of this compound by exploring the synthesis, mechanisms, and activities of its derivatives. We will delve into how this core scaffold has been leveraged to create potent anticancer, antimicrobial, and enzyme-inhibiting compounds, thereby illuminating its significance as a privileged structure in modern pharmacology.

Physicochemical Properties and Synthetic Versatility of the Core Scaffold

The unique arrangement of functional groups in this compound makes it a highly valuable starting material in synthetic chemistry. The pyrrole ring itself is a common motif in biologically active natural products and synthetic drugs. The electron-withdrawing nature of the cyano and carboxylic acid groups influences the reactivity of the pyrrole ring, while these groups themselves offer multiple avenues for chemical modification.

PropertyValue
Molecular Formula C₆H₄N₂O₂
Molecular Weight 136.11 g/mol
CAS Number 854044-30-7[1]
Canonical SMILES C1=C(NC=C1C#N)C(=O)O

The true power of this scaffold is realized through its synthetic accessibility to a wide range of derivatives. The carboxylic acid can be readily converted into esters, amides, and other functionalities, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This versatility allows for the systematic exploration of chemical space around the pyrrole core.

Synthetic_Potential Core This compound Amides Pyrrole-2-carboxamides Core->Amides Amide Coupling (e.g., EDCI, HOBt) Esters Pyrrole-2-carboxylates Core->Esters Esterification (e.g., H+, ROH) Amines Reduced Cyano Group (Aminomethyl) Core->Amines Reduction (e.g., LAH) Heterocycles Fused Pyrrolo-heterocycles Amides->Heterocycles

Caption: Synthetic pathways from the core scaffold.

Biological Activities of this compound Derivatives

The strategic modification of the this compound scaffold has yielded derivatives with significant activity in several key therapeutic areas.

Anticancer Activity

The pyrrole scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promise as potent anticancer agents, particularly through the inhibition of critical cellular processes like tubulin polymerization.

Several complex cyano-substituted derivatives, such as those with pyrrolo[1,2-a]quinoline and pyrrolo[2,1-a]isoquinoline scaffolds, have demonstrated potent antiproliferative activity against a broad range of human cancer cell lines.[2] These compounds function by interfering with the dynamics of microtubule formation. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.[2]

Tubulin_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_tubulin Microtubule Dynamics G2 G2 Phase M M Phase (Mitosis) G2->M Apoptosis Apoptosis M->Apoptosis Cell Cycle Arrest Dimers α/β-Tubulin Dimers Microtubules Polymerized Microtubules Dimers->Microtubules Polymerization Microtubules->M Forms Mitotic Spindle Microtubules->Dimers Depolymerization Inhibitor Cyano-Pyrrole Derivative Inhibitor->Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by cyano-pyrrole derivatives.

The following table summarizes the activity of a potent derivative, compound 9a (a cyano-substituted pyrrolo[1,2-a]quinoline), against various cancer cell lines.

Cell LineCancer TypeGI₅₀ (μM)
Leukemia
CCRF-CEMLeukemia1.45
K-562Leukemia1.81
Melanoma
LOX IMVIMelanoma1.43
UACC-62Melanoma1.58
Lung Cancer
NCI-H460Non-Small Cell1.46
Colon Cancer
HCT-116Colon1.43
Breast Cancer
MCF7Breast2.13
Data synthesized from literature reports on cyano-substituted pyrrolo-fused derivatives.[2]
Antimicrobial Activity

Derivatives of pyrrole-2-carboxylic acid have been investigated for their potential to combat infectious diseases, including tuberculosis. By modifying the core scaffold into pyrrole-2-carboxamides, researchers have developed potent inhibitors of essential mycobacterial enzymes.

Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are key components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. Pyrrole-2-carboxamide derivatives have been designed to bind to the active site of MmpL3, effectively blocking its function.[3]

MmpL3_Inhibition Cytoplasm Mycobacterial Cytoplasm TMM Trehalose Monomycolate (TMM) Periplasm Periplasm CellWall Mycolic Acid Layer (Cell Wall) Periplasm->CellWall Incorporation MmpL3 MmpL3 Transporter MmpL3->Periplasm Transport TMM->MmpL3 Substrate Inhibitor Pyrrole-2-carboxamide Derivative Inhibitor->MmpL3 Blocks Transport

Caption: MmpL3 inhibition by pyrrole-2-carboxamide derivatives.

The following table shows the Minimum Inhibitory Concentration (MIC) of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv.

CompoundR₁ GroupMIC (μg/mL)
16 2-Fluorophenyl< 0.016
17 3-Fluorophenyl< 0.016
18 4-Fluorophenyl< 0.016
14 2-Chlorophenyl0.031
15 4-Chlorophenyl0.063
Data adapted from studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[3]
Enzyme Inhibition

The 2-cyanopyrrole moiety, a key feature of the core scaffold, has been found to be crucial for the inhibition of certain enzymes, such as tyrosinase.

Tyrosinase is a copper-containing enzyme that catalyzes the production of melanin and other pigments. It is a target for agents used to treat hyperpigmentation disorders and to prevent browning in fruits and vegetables. 2-Cyanopyrrole derivatives have been shown to be potent, reversible, and mixed-type inhibitors of tyrosinase.[4] The inhibitory mechanism likely involves chelation of the copper ions in the enzyme's active site and interactions with key amino acid residues.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several 2-cyanopyrrole derivatives against mushroom tyrosinase.

CompoundDescriptionIC₅₀ (μM)
A12 A 2-cyanopyrrole derivative0.97
A1-A11, A13-A17 Other 2-cyanopyrrole derivatives1.5 - 89.15
Kojic Acid Reference Inhibitor28.72
Data from a study on 2-cyanopyrrole derivatives as tyrosinase inhibitors.[4]

Experimental Protocols

To facilitate further research based on the this compound scaffold, this section provides standardized, step-by-step protocols for evaluating the biological activities discussed.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm. Inhibitors will prevent this increase.

  • Procedure:

    • Reconstitute purified tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a dilution series of the test compound (from 100 μM to 0.1 μM) in G-PEM buffer.

    • In a 96-well plate, add 5 μL of the compound dilutions. Add 5 μL of buffer with 5% DMSO as a negative control and 5 μL of paclitaxel (10 μM) as a positive control for polymerization enhancement or colchicine (10 µM) for inhibition.

    • Initiate the reaction by adding 100 μL of the tubulin solution (final concentration ~3 mg/mL) to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the DMSO control.

  • Causality: The use of GTP is critical as its hydrolysis provides the energy for microtubule assembly. The 37°C incubation temperature is optimal for polymerization.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is a standard method for determining the MIC of compounds against M. tuberculosis.

  • Principle: The Alamar Blue reagent contains resazurin, which is reduced by metabolically active cells to the pink and fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.

  • Procedure:

    • In a 96-well microplate, add 100 μL of Middlebrook 7H9 broth to all wells.

    • Add 100 μL of the test compound at 2x the highest desired concentration to the first well of a row. Perform a 2-fold serial dilution across the plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

    • Add 100 μL of the diluted bacterial suspension to each well. Include a drug-free well as a growth control.

    • Seal the plate and incubate at 37°C for 5-7 days.

    • After incubation, add 20 μL of Alamar Blue reagent and 12.5 μL of 20% Tween 80 to each well.

    • Re-incubate for 24 hours.

    • Read the results visually. The MIC is the lowest compound concentration that prevents the color change from blue to pink.

  • Causality: Tween 80 is included as a surfactant to prevent the clumping of the mycobacteria, ensuring a uniform suspension for accurate results.

Conclusion and Future Perspectives

While this compound may not be a headline-grabbing bioactive molecule on its own, its role as a foundational scaffold in medicinal chemistry is undeniable. The derivatives synthesized from this core have demonstrated potent and diverse biological activities, including antiproliferative effects via tubulin inhibition, antimycobacterial activity through MmpL3 blockade, and enzyme inhibition of targets like tyrosinase.

The true value of this guide is to highlight the strategic importance of such core scaffolds in drug discovery. The synthetic tractability of this compound provides a robust platform for generating novel chemical entities. Future research should focus on expanding the diversity of derivatives, exploring new synthetic transformations of the cyano and carboxylic acid groups, and screening these novel compounds against a wider range of biological targets. The continued exploration of this "unseen core" promises to yield the next generation of therapeutics for a variety of human diseases.

References

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  • Zhao, H., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10475-10495.
  • Wang, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 923916.
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An In-depth Technical Guide to the Synthesis of 5-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-cyano-1H-pyrrole-2-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide range of biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing this valuable class of compounds. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and offer detailed protocols for the synthesis of these important derivatives.

Introduction: The Significance of the this compound Core

The pyrrole ring is a fundamental component of many natural products and pharmaceuticals.[1] The introduction of a cyano group at the 5-position and a carboxylic acid or its ester at the 2-position creates a highly functionalized and electronically distinct scaffold. The electron-withdrawing nature of both the cyano and carboxylate groups significantly influences the reactivity and biological activity of the pyrrole ring. This unique substitution pattern has been exploited in the design of various therapeutic agents. For instance, derivatives of this core have shown promise as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3][4] The carboxylic acid moiety provides a handle for further derivatization, such as the formation of amides, which are prevalent in many drug candidates.[5]

This guide will explore the primary synthetic routes to this important class of molecules, focusing on both the construction of the pyrrole ring with the desired substituents in place and the post-functionalization of a pre-formed pyrrole-2-carboxylate.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Construction of the Pyrrole Ring: Building the heterocyclic core from acyclic precursors that already contain the necessary carbon and nitrogen atoms, along with the cyano and carboxylate functionalities or their precursors.

  • Functionalization of a Pre-formed Pyrrole Ring: Starting with a pyrrole-2-carboxylic acid derivative and introducing the cyano group at the 5-position through electrophilic substitution or other functional group transformations.

Figure 2: Conceptual workflow for a Paal-Knorr type synthesis of the target scaffold.

Experimental Insight: The primary challenge in this approach lies in the synthesis of the requisite 1,4-dicarbonyl precursor, which can be complex. However, for specific substitution patterns, this method can be highly efficient. The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

Table 1: Representative Starting Materials for Paal-Knorr Synthesis

1,4-Dicarbonyl Precursor (Conceptual)Amine SourceProduct
Ethyl 2-cyano-3,6-dioxoheptanoateAmmonium acetateEthyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate
Diethyl 2-cyano-3,6-dioxooctanedioateAmmoniaDiethyl 5-cyano-1H-pyrrole-2,4-dicarboxylate

Route 2: Functionalization of a Pre-formed Pyrrole Ring

This is often a more practical and widely used approach, leveraging the availability of simple pyrrole-2-carboxylic acid esters.

Direct Cyanation of Pyrrole-2-carboxylates

The most direct method for introducing the cyano group at the C5 position is through electrophilic cyanation of a pyrrole-2-carboxylate. Chlorosulfonyl isocyanate (CSI) is a powerful and effective reagent for this transformation. [6][7] Reaction Mechanism:

The reaction proceeds through the formation of an N-chlorosulfonyl amide intermediate, which is then converted to the nitrile upon treatment with a base like N,N-dimethylformamide (DMF) or triethylamine. [8]The electron-withdrawing ester group at the 2-position directs the electrophilic attack of CSI to the 5-position.

Figure 3: Simplified mechanism of electrophilic cyanation using CSI.

Detailed Experimental Protocol: Synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate [6]

  • Reaction Setup: A solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile) is cooled to -78 °C in a dry, inert atmosphere.

  • Addition of CSI: A solution of chlorosulfonyl isocyanate (1.1 equivalents) in the same solvent is added dropwise to the stirred pyrrole solution, maintaining the low temperature.

  • Formation of the Intermediate: The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours to ensure the complete formation of the N-chlorosulfonyl amide intermediate.

  • Conversion to Nitrile: The reaction mixture is then cooled in an ice bath, and N,N-dimethylformamide (DMF, excess) is added. The mixture is then heated to around 50°C for a short period.

  • Workup: The reaction is quenched by pouring it into a mixture of ice and aqueous sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Table 2: Typical Reaction Parameters for CSI Cyanation

ParameterValueRationale
SolventAcetonitrile, DichloromethaneAprotic and unreactive towards CSI.
Temperature-78 °C to RTControls the reactivity of CSI and minimizes side reactions.
Base for conversionDMF, TriethylamineFacilitates the elimination of the chlorosulfonyl group.
Typical Yield40-60%Yields can vary depending on the substrate and reaction scale.
Conversion of a C5-Formyl Group

An alternative strategy involves the conversion of a 5-formyl group into a cyano group. This is a two-step process that offers a milder alternative to direct cyanation.

Workflow:

  • Vilsmeier-Haack Formylation: Ethyl 1H-pyrrole-2-carboxylate can be formylated at the 5-position using the Vilsmeier reagent (POCl₃/DMF) to yield ethyl 5-formyl-1H-pyrrole-2-carboxylate. [9]2. Conversion of Aldehyde to Nitrile: The resulting aldehyde can be converted to the nitrile through various methods, most commonly via the formation of an oxime followed by dehydration.

Figure 4: Conversion of a 5-formyl group to a 5-cyano group via an oxime intermediate.

Detailed Experimental Protocol: Conversion of Ethyl 5-formyl-1H-pyrrole-2-carboxylate to the Nitrile

  • Oxime Formation: Ethyl 5-formyl-1H-pyrrole-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as ethanol or pyridine. Hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate or pyridine) are added, and the mixture is heated to reflux for 1-2 hours.

  • Isolation of Oxime: After cooling, the reaction mixture is poured into water, and the precipitated oxime is collected by filtration, washed with water, and dried.

  • Dehydration: The dried oxime (1 equivalent) is treated with a dehydrating agent. A common and effective method is to heat the oxime in acetic anhydride. Other reagents like thionyl chloride or phosphorus pentachloride can also be used, but may require milder conditions to avoid side reactions with the pyrrole ring.

  • Workup and Purification: The reaction mixture is carefully quenched with water or a bicarbonate solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude nitrile is then purified by chromatography or recrystallization.

Dehydration of a C5-Carboxamide

A third approach involves the dehydration of a 5-carboxamide group. This route is particularly useful if the corresponding 5-carboxamide derivative is readily accessible.

Workflow:

  • Amidation of a C5-Carboxylic Acid or Ester: If starting with a pyrrole-2,5-dicarboxylic acid derivative, selective amidation of the C5-carboxylic acid can be achieved. Alternatively, a C5-ester can be converted to the primary amide by treatment with ammonia.

  • Dehydration of the Amide: The primary amide is then dehydrated to the nitrile using a variety of dehydrating agents.

Common Dehydrating Agents for Amides:

  • Phosphorus pentoxide (P₂O₅)

  • Thionyl chloride (SOCl₂)

  • Trifluoroacetic anhydride (TFAA)

  • Burgess reagent

Experimental Insight: The choice of dehydrating agent is crucial and depends on the sensitivity of other functional groups in the molecule. Milder reagents are generally preferred to avoid degradation of the pyrrole ring.

Applications in Drug Discovery

The this compound scaffold is a key building block in the development of novel therapeutic agents. Its derivatives have demonstrated a broad range of biological activities.

  • Anticancer Agents: Many pyrrole derivatives have been investigated for their anticancer properties. [3]The 5-cyano-2-carboxamide moiety can act as a pharmacophore that interacts with key biological targets such as protein kinases. [5]For example, certain pyrrolizine-5-carboxamides have shown potent anticancer activity. [10][11]

  • Antiviral Agents: The pyrrole nucleus is present in several antiviral compounds. While specific examples of this compound derivatives as potent antiviral agents are less common in the readily available literature, the structural motif holds potential for the design of new antiviral drugs. [4][12]

  • Kinase Inhibitors: The rigid, planar structure of the pyrrole ring, combined with the hydrogen bonding capabilities of the NH group and the cyano and carboxylate functionalities, makes this scaffold an attractive starting point for the design of kinase inhibitors. [13]Many kinase inhibitors incorporate heterocyclic cores, and the this compound moiety can be tailored to fit into the ATP-binding pocket of various kinases.

Conclusion

The synthesis of this compound derivatives is a topic of significant interest for medicinal chemists and drug discovery scientists. This guide has outlined the primary synthetic strategies, including both the de novo construction of the pyrrole ring and the functionalization of a pre-existing pyrrole core. The direct cyanation of pyrrole-2-carboxylates using chlorosulfonyl isocyanate represents a powerful and direct approach, while multi-step sequences involving the conversion of a formyl or carboxamide group offer milder alternatives. The continued development of efficient and scalable synthetic routes to this important scaffold will undoubtedly facilitate the discovery of new and improved therapeutic agents.

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The Modern Compass for Pyrrole Discovery: A Technical Guide to Isolation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the Pyrrole Scaffold

The pyrrole ring, a simple five-membered aromatic heterocycle, represents a fundamental building block in the architecture of life. Its presence in vital molecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary significance.[1] Beyond these primary roles, the pyrrole motif is a recurring theme in a vast array of secondary metabolites produced by terrestrial and marine organisms, exhibiting a remarkable spectrum of biological activities.[2][3] These natural products have inspired the development of numerous synthetic pyrrole-containing drugs with anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4]

For researchers, scientists, and drug development professionals, the quest for novel pyrrole compounds is a journey into a rich and diverse chemical space with immense therapeutic potential. However, the path from a complex biological matrix or a synthetic reaction mixture to a pure, characterized, and novel pyrrole is fraught with challenges. This in-depth technical guide serves as a modern compass, navigating the intricate workflows of discovery, isolation, and structural elucidation. Here, we move beyond mere protocols, delving into the causality behind experimental choices to equip you with the expertise to not only follow a method but to adapt, troubleshoot, and innovate.

I. The Genesis of Discovery: Strategies for Unveiling Novel Pyrroles

The discovery of new chemical entities is the bedrock of therapeutic innovation. For pyrrole compounds, two primary avenues of discovery dominate the landscape: the exploration of nature's vast library and the rational design of synthetic molecules.

Bio-Prospecting: Tapping into Nature's Reservoir

Nature remains an unparalleled chemist, assembling complex and potent pyrrole structures through elegant biosynthetic pathways. Marine sponges, particularly of the genera Agelas and Stylissa, are prolific producers of brominated pyrrole-imidazole alkaloids with potent antimicrobial and cytotoxic activities.[5][6] Terrestrial and marine-derived actinomycetes, especially Streptomyces species, are another fertile ground for the discovery of bioactive pyrroles, including the potent antifungal agent pyrrolnitrin.[1][7]

The initial step in this journey is the judicious selection and collection of biological material, followed by an efficient extraction process to capture the desired secondary metabolites.

This protocol outlines a general procedure for extracting pyrrole compounds from a bacterial culture, such as Streptomyces.

Materials:

  • Bacterial culture broth

  • Ethyl acetate (or other suitable organic solvent like butanol, chloroform)

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Harvesting: Centrifuge the bacterial culture broth at high speed (e.g., 8,000-10,000 x g) for 15-20 minutes to separate the supernatant from the cell pellet. The bioactive pyrroles may be present in either or both, so it is advisable to process them separately initially.[8]

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate. The choice of solvent is critical and depends on the polarity of the target pyrroles. Ethyl acetate is a good starting point for moderately polar compounds.[9]

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (top) will contain the extracted compounds.

    • Drain the aqueous layer and collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize yield.

  • Drying and Concentration:

    • Pool the organic extracts and dry over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

  • Storage: Store the resulting crude extract at -20°C until further processing.

Rational Design: The Power of Synthetic Chemistry

While nature provides incredible structural diversity, synthetic chemistry offers the ability to create targeted libraries of pyrrole derivatives, allowing for systematic exploration of structure-activity relationships (SAR).[] High-throughput synthesis, often employing solid-phase techniques, can rapidly generate large numbers of compounds for biological screening.[5][11]

II. The Labyrinth of Isolation: Navigating from Crude Extract to Pure Compound

A crude extract, whether from a natural source or a synthetic reaction, is a complex mixture containing hundreds to thousands of compounds. The isolation of the desired bioactive pyrrole is a meticulous process of purification, guided by biological activity.

Bioassay-Guided Fractionation: Following the Trail of Activity

Bioassay-guided fractionation is a powerful strategy that uses a specific biological assay to track the activity of interest through successive rounds of separation.[3][12][13] This ensures that the purification efforts remain focused on the compounds responsible for the desired biological effect.

Bioassay_Guided_Fractionation Start Crude Extract Bioassay1 Initial Bioassay Start->Bioassay1 Fractionation1 Initial Fractionation (e.g., Column Chromatography) Bioassay1->Fractionation1 If Active Fractions Fractions 1, 2, 3...n Fractionation1->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Identify Active Fraction(s) Bioassay2->ActiveFraction Purification Further Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Pure Bioactive Compound Purification->PureCompound StructureElucidation Structural Elucidation PureCompound->StructureElucidation NoveltyCheck Novelty Assessment StructureElucidation->NoveltyCheck End Novel Bioactive Pyrrole NoveltyCheck->End If Novel

Caption: A workflow for bioassay-guided fractionation of novel pyrrole compounds.

Modern Chromatographic Techniques: The Art of Separation

Chromatography is the cornerstone of purification in natural product chemistry and for synthetic libraries. The choice of chromatographic technique and the specific conditions are critical for achieving high-purity compounds.

TechniqueStationary PhaseMobile PhaseApplication
Flash Chromatography Silica gel, AluminaNon-polar to moderately polar organic solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol)Initial, large-scale fractionation of crude extracts.
Reversed-Phase HPLC C18, C8Polar solvents (e.g., water/acetonitrile, water/methanol), often with acid modifiers (e.g., formic acid, TFA)High-resolution purification of semi-polar to non-polar pyrroles. Ideal for final purification steps.
Normal-Phase HPLC Silica, Diol, CyanoNon-polar organic solvents (e.g., hexane/isopropanol)Separation of polar pyrroles and isomers that are difficult to resolve by reversed-phase.
Size-Exclusion Chromatography Sephadex, Bio-GelAqueous buffers or organic solventsSeparation of compounds based on molecular size, useful for removing high molecular weight contaminants.
  • Poor Resolution/Overlapping Peaks:

    • Cause: Inappropriate solvent system or column overloading.

    • Solution: Optimize the mobile phase polarity using thin-layer chromatography (TLC) as a guide. Reduce the sample load or use a larger column.[14][15]

  • Compound Tailing:

    • Cause: Strong interaction with the stationary phase, often due to the basic nature of the pyrrole nitrogen.

    • Solution: Add a small amount of a basic modifier like triethylamine to the mobile phase in normal-phase chromatography, or an acid like formic acid in reversed-phase to improve peak shape.

  • Compound Instability on Silica Gel:

    • Cause: Some pyrroles can be sensitive to the acidic nature of silica gel.

    • Solution: Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine) to the mobile phase, or use a less acidic stationary phase like alumina.[15]

III. The Moment of Truth: Dereplication and Structural Elucidation

Before investing significant time and resources into the complete structural elucidation of an isolated compound, it is crucial to determine if it is a known entity. This process, known as dereplication, is a critical step in modern natural product discovery.[16][17]

UPLC-MS/MS Based Dereplication and Molecular Networking

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for rapid dereplication.[18][19] By comparing the retention time, accurate mass, and fragmentation pattern of an isolated compound to spectral databases, known compounds can be quickly identified.

Molecular networking, a computational approach that organizes MS/MS data based on spectral similarity, has revolutionized dereplication.[7][20][21] Tools like the Global Natural Products Social Molecular Networking (GNPS) platform allow researchers to visualize the chemical space of their extracts and rapidly identify known compounds and analogues of known compounds.[1]

Dereplication_Workflow Sample Crude Extract or Purified Fraction UPLC_MSMS UPLC-MS/MS Analysis Sample->UPLC_MSMS DataProcessing Data Processing (Feature Detection, Alignment) UPLC_MSMS->DataProcessing DatabaseSearch Database Searching (e.g., AntiBase, DNP) DataProcessing->DatabaseSearch MolecularNetworking Molecular Networking (e.g., GNPS) DataProcessing->MolecularNetworking Annotation Annotation of Known and Putative Compounds DatabaseSearch->Annotation MolecularNetworking->Annotation Prioritization Prioritization of Novel Compounds Annotation->Prioritization Isolation Targeted Isolation Prioritization->Isolation

Caption: A workflow for UPLC-MS/MS-based dereplication and molecular networking.

Advanced NMR Techniques for Structural Elucidation

Once a compound is deemed novel and has been isolated in sufficient purity and quantity, its chemical structure must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[18][22][23]

ExperimentInformation ProvidedApplication to Pyrroles
¹H NMR Number, chemical environment, and coupling of protons.Provides the initial overview of the proton framework.
¹³C NMR & DEPT Number and type of carbon atoms (CH, CH₂, CH₃, C).Defines the carbon skeleton of the pyrrole and its substituents.
COSY ¹H-¹H correlations through 2-3 bonds.Establishes proton spin systems within substituents and on the pyrrole ring.
HSQC/HMQC Direct ¹H-¹³C correlations (one bond).Assigns protons to their directly attached carbons.
HMBC ¹H-¹³C correlations through 2-3 bonds.Connects different spin systems and establishes the connectivity of the entire molecule, including the placement of substituents on the pyrrole ring.[24]
NOESY/ROESY ¹H-¹H correlations through space.Determines the relative stereochemistry and conformation of the molecule.[25]

For a complex marine pyrrole alkaloid, HMBC is crucial for linking the pyrrole core to its substituents, especially when quaternary carbons are present. NOESY experiments are invaluable for determining the relative stereochemistry of chiral centers in side chains and for understanding the overall three-dimensional shape of the molecule, which is often critical for its biological activity.[6][24][26]

IV. Purity and Potency: High-Throughput Purification of Synthetic Libraries

For drug development professionals working with synthetic libraries of pyrrole compounds, the challenge is not just discovery but also ensuring the purity of a large number of compounds for biological screening. High-throughput purification techniques are essential for this purpose.[11][27][28]

Preparative High-Performance Liquid Chromatography with Mass Spectrometric detection (Prep-HPLC-MS) is the gold standard for purifying combinatorial libraries.[2][5][29] Automated systems can process 96-well plates of crude reaction mixtures, with mass-triggered fraction collection ensuring that only the target compound is isolated.

V. Conclusion: The Future of Pyrrole Discovery

The discovery and isolation of novel pyrrole compounds remain a vibrant and rewarding field of research. The integration of modern analytical techniques, such as UPLC-MS/MS and advanced NMR, with classical methods like bioassay-guided fractionation has significantly accelerated the pace of discovery. For synthetic chemists, high-throughput purification has enabled the rapid optimization of lead compounds.

The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of pyrrole discovery. By understanding the "why" behind the "how," researchers can confidently explore the vast chemical space of pyrrole compounds, paving the way for the next generation of therapeutics.

References

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrole-2-carboxylic acid scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide focuses on a specific, yet under-characterized member of this family: 5-Cyano-1H-pyrrole-2-carboxylic acid. In the absence of extensive public data on its specific mechanism of action, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a logical, evidence-based approach to systematically investigate and characterize the compound's biological activity, potential molecular targets, and cellular effects. We will leverage established principles from structurally related compounds to formulate a primary hypothesis and detail the necessary experimental workflows for its validation.

Introduction: The Therapeutic Potential of the Pyrrole-2-carboxylic Acid Core

The pyrrole ring is a fundamental heterocyclic structure found in numerous natural products and synthetic compounds with significant therapeutic value. The addition of a carboxylic acid at the 2-position creates a key pharmacophore that has been successfully exploited to target a variety of enzymes and receptors. Derivatives of pyrrole-2-carboxylic acid have been reported to exhibit diverse bioactivities, including:

  • Anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][2]

  • Antimicrobial properties by targeting key bacterial enzymes such as enoyl-acyl carrier protein reductase (ENR), essential for fatty acid synthesis.[3]

  • Antiparasitic activity via the inhibition of proline racemases, enzymes crucial for the life cycle of certain pathogens.[4]

  • Modulation of bacterial virulence through the inhibition of quorum sensing pathways in pathogenic bacteria like Pseudomonas aeruginosa.[5]

The introduction of a cyano group at the 5-position of the pyrrole ring in this compound presents an intriguing modification. The electron-withdrawing nature of the nitrile can significantly alter the electronic distribution of the pyrrole ring, potentially influencing its binding affinity and selectivity for various biological targets. This guide will provide a structured approach to unraveling the specific mechanism of action of this novel compound.

Postulated Mechanism of Action: An Enzyme Inhibition Hypothesis

Based on the established activities of structurally related pyrrole-2-carboxylic acid derivatives, a primary hypothesis is that This compound functions as an enzyme inhibitor. The carboxylic acid moiety can act as a key interacting group, forming hydrogen bonds or ionic interactions within an enzyme's active site, while the cyano-substituted pyrrole ring can engage in hydrophobic and other non-covalent interactions, contributing to binding affinity and specificity.

Potential enzyme targets could include, but are not limited to:

  • Cyclooxygenases (COX-1 and COX-2): Given the prevalence of anti-inflammatory activity in this class of compounds.

  • Bacterial Enzymes: Such as those involved in essential metabolic pathways (e.g., fatty acid or amino acid synthesis), suggesting potential antibacterial applications.

  • Proteases or Kinases: Where the heterocyclic scaffold could serve as a template for inhibitor design.

The following sections will detail a comprehensive experimental plan to test this hypothesis, from initial screening to target validation and pathway analysis.

Experimental Workflows for Mechanistic Elucidation

A multi-pronged approach is essential to thoroughly characterize the mechanism of action of a novel compound. The following experimental workflows are designed to be self-validating, with each step providing data to inform the next.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the compound's general biological effects.

Protocol 1: Broad-Spectrum Cell Viability and Cytotoxicity Assays

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines (e.g., from the NCI-60 panel) and normal human cell lines to assess general cytotoxicity and potential anti-cancer activity.

  • Assay Principle: Employ a robust cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours.

    • Following treatment, add the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line to determine the compound's potency and selectivity.

Protocol 2: Antimicrobial Susceptibility Testing

  • Bacterial Strain Selection: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

  • Assay Principle: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Target Identification and Validation

If the phenotypic screens reveal significant activity, the next crucial step is to identify the molecular target(s).

Protocol 3: In Vitro Enzyme Inhibition Assays

Based on the activities of related compounds, initial in vitro screens should focus on key enzyme classes.

  • Enzyme Selection:

    • COX-1/COX-2: Utilize commercially available inhibitor screening kits (e.g., from Cayman Chemical).

    • Bacterial Enoyl-ACP Reductase (FabI): Recombinantly express and purify the enzyme for inhibition assays.

    • Proline Racemase: If antiparasitic activity is suspected, this would be a key target to investigate.

  • Assay Principle: The choice of assay will depend on the enzyme. For example, a common method for COX enzymes is to measure the conversion of arachidonic acid to prostaglandin E2.

  • Procedure:

    • Perform assays in a 96- or 384-well plate format.

    • Incubate the enzyme with varying concentrations of this compound before adding the substrate.

    • Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Determine the IC50 value of the compound for each enzyme to quantify its inhibitory potency.

Protocol 4: Affinity-Based Target Deconvolution

For unbiased target identification, affinity-based methods are powerful tools.

  • Chemical Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reactive group (e.g., a photo-activatable group) or a reporter tag (e.g., biotin) to the this compound scaffold, ensuring the modification does not abrogate its biological activity.

  • Affinity Chromatography:

    • Immobilize the affinity probe on a solid support (e.g., sepharose beads).

    • Incubate the beads with cell lysate.

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Target Validation: Validate the identified targets using techniques such as:

    • Surface Plasmon Resonance (SPR): To measure the binding affinity and kinetics between the compound and the purified target protein.

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

Pathway and Cellular Mechanism Analysis

Once a target is validated, the focus shifts to understanding the downstream cellular consequences of its modulation.

Protocol 5: Western Blot Analysis of Key Signaling Pathways

  • Hypothesis-Driven Approach: Based on the identified target, investigate the phosphorylation status and expression levels of key proteins in the relevant signaling pathway. For example, if the target is a kinase, examine its downstream substrates.

  • Procedure:

    • Treat cells with this compound for various time points and at different concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with specific primary antibodies against the target protein and its phosphorylated forms.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Data Analysis: Quantify changes in protein expression and phosphorylation to map the affected signaling cascade.

Protocol 6: Gene Expression Profiling

  • Transcriptomic Analysis: Use RNA-sequencing (RNA-Seq) or microarray analysis to obtain a global view of the transcriptional changes induced by the compound.

  • Procedure:

    • Treat cells with the compound at a relevant concentration (e.g., IC50).

    • Isolate total RNA and perform library preparation.

    • Sequence the libraries on a next-generation sequencing platform.

  • Data Analysis: Perform differential gene expression analysis and pathway enrichment analysis (e.g., using GSEA or DAVID) to identify significantly altered biological pathways.

Data Presentation and Visualization

Clear and concise data presentation is paramount for interpreting experimental results.

Table 1: Summary of In Vitro Biological Activities
Assay TypeTarget/Cell LineIC50 / MIC (µM)
Cell ViabilityHCT116 (Colon Cancer)[Insert Data]
Cell ViabilityA549 (Lung Cancer)[Insert Data]
Cell ViabilityMCF7 (Breast Cancer)[Insert Data]
Cell ViabilityHEK293 (Normal Kidney)[Insert Data]
AntimicrobialS. aureus[Insert Data]
AntimicrobialE. coli[Insert Data]
Enzyme InhibitionCOX-1[Insert Data]
Enzyme InhibitionCOX-2[Insert Data]
Diagrams of Key Workflows and Pathways

Experimental_Workflow cluster_discovery Discovery Phase cluster_identification Target Identification cluster_validation Target Validation cluster_pathway Pathway Analysis Phenotypic_Screening Phenotypic Screening (Cell Viability, Antimicrobial) Target_ID Target Identification (In Vitro Assays, Affinity Chromatography) Phenotypic_Screening->Target_ID Identifies Biological Activity Target_Validation Target Validation (SPR, CETSA) Target_ID->Target_Validation Identifies Potential Targets Pathway_Analysis Pathway Analysis (Western Blot, RNA-Seq) Target_Validation->Pathway_Analysis Confirms Target Engagement Pathway_Analysis->Phenotypic_Screening Explains Phenotype

Caption: A logical workflow for elucidating the mechanism of action.

Signaling_Pathway Compound 5-Cyano-1H-pyrrole- 2-carboxylic acid Target_Enzyme Target Enzyme (e.g., COX-2) Compound->Target_Enzyme Inhibition Product Product (e.g., Prostaglandins) Target_Enzyme->Product Catalysis Substrate Substrate (e.g., Arachidonic Acid) Substrate->Target_Enzyme Cellular_Response Cellular Response (e.g., Inflammation) Product->Cellular_Response

Caption: A hypothetical signaling pathway illustrating enzyme inhibition.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By following the proposed experimental workflows, researchers can progress from broad phenotypic observations to the identification and validation of specific molecular targets and the elucidation of the downstream cellular pathways. The insights gained from these studies will be crucial for determining the therapeutic potential of this novel compound and for guiding future drug development efforts. Further investigations could include structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant disease models.

References

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. PubMed Central. [Link]
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide deriv
  • Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not...
  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. [Link]
  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Cyano-1H-pyrrole-2-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 5-Cyano-1H-pyrrole-2-carboxylic acid in organic solvents. Given the specificity of this compound, this document emphasizes the foundational principles and robust methodologies that empower researchers to generate reliable solubility data.

Introduction: The Significance of Solubility for this compound

This compound is a heterocyclic compound featuring a pyrrole core, a carboxylic acid group, and a cyano (nitrile) group. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially as a building block for more complex structures.

The solubility of this compound is a critical physicochemical parameter that governs its utility in numerous applications. From reaction kinetics in organic synthesis to formulation and bioavailability in drug development, a thorough understanding of its solubility profile is paramount. This guide will walk you through the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is dictated by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound offers several clues to its expected solubility.

Molecular Structure Analysis:

  • Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle. The N-H group can act as a hydrogen bond donor.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl C=O and hydroxyl C-O-H oxygens). Carboxylic acids can also form strong dimers through hydrogen bonding, which can influence their solubility.[1][2]

  • Cyano Group (-C≡N): The nitrile group is highly polar due to the electronegativity of the nitrogen atom and the triple bond, creating a significant dipole moment.[3][4] The lone pair on the nitrogen can act as a hydrogen bond acceptor.[3][4]

Intermolecular Forces at Play:

The solubility of this compound will be governed by a combination of:

  • Hydrogen Bonding: The primary driver of solubility in polar, protic solvents.

  • Dipole-Dipole Interactions: Significant due to the polar carboxylic acid and cyano groups.

  • Van der Waals Forces: Present in all interactions, but most significant in nonpolar solvents.

The interplay of these forces determines how well solvent molecules can overcome the solute-solute interactions in the solid state and solvate the individual molecules.

cluster_solute This compound cluster_solvent Solvent Solute Molecule (Pyrrole-COOH-CN) Solvent Solvent Molecule Solute->Solvent Solute-Solvent Interactions (e.g., H-Bonding, Dipole-Dipole) Solute->Solute_Peer Solute-Solute Interactions (Crystal Lattice Energy) Solvent->Solvent_Peer Solvent-Solvent Interactions

Caption: Key intermolecular interactions governing solubility.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding potential of the carboxylic acid and the hydrogen bond accepting capability of the cyano group and pyrrole nitrogen, this compound is expected to have moderate to high solubility in these solvents. Simple carboxylic acids with up to four carbons are typically miscible with water, but solubility decreases as the molecule's non-polar character increases.[1][5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They should effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the carboxylic acid and pyrrole N-H. Therefore, high solubility is anticipated in solvents like DMSO and DMF. Lower molecular weight nitriles are often soluble in polar solvents.[6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The highly polar nature of the carboxylic acid and cyano groups will likely lead to low solubility in nonpolar solvents, as the solute-solute interactions will be much stronger than the solute-solvent interactions.[1]

Experimental Determination of Solubility

Since pre-existing data is unavailable, an experimental approach is necessary. The distinction between thermodynamic and kinetic solubility is crucial for drug development professionals.[7][8]

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It is a fundamental property of the compound in its most stable solid form.[7][9]

  • Kinetic Solubility: The concentration at which a compound, often dissolved in a co-solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[9][10] This value is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is highly dependent on the experimental method.[8][10]

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Shaker or rotator with temperature control

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of vials. The excess is critical to ensure that equilibrium with the solid phase is maintained.

  • Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials on a shaker/rotator in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is standard, but it is advisable to test multiple time points (e.g., 24h, 48h, 72h) to ensure equilibrium has been reached. The concentration should plateau over time.[7]

Step 2: Sample Collection and Preparation

  • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved micro-particulates.

  • Perform a precise serial dilution of the filtered supernatant with the same solvent into a volumetric flask to bring the concentration within the linear range of the analytical method.

Step 3: Analytical Quantification (HPLC)

  • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

  • Develop a suitable HPLC method (select a column, mobile phase, flow rate, and detection wavelength) that provides good peak shape and separation for the compound.

  • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

  • Inject the diluted sample from Step 2.

  • Determine the concentration of the diluted sample from the calibration curve.

Step 4: Calculation of Solubility

  • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Foundation for Novel Therapeutics

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of molecules that target key players in human disease. From the cholesterol-lowering blockbuster atorvastatin to pioneering anticancer agents, the versatility of the pyrrole moiety is well-established.

This guide focuses on 5-Cyano-1H-pyrrole-2-carboxylic acid , a synthetic pyrrole derivative whose therapeutic potential remains largely unexplored. The presence of both a cyano group and a carboxylic acid on the pyrrole ring presents a unique combination of electron-withdrawing and hydrogen-bonding functionalities. This suggests the potential for specific interactions with various biological targets. Drawing on established mechanisms of structurally related compounds, this document outlines three primary, plausible therapeutic targeting strategies for this molecule: inhibition of the microbial respiratory chain, disruption of bacterial quorum sensing, and inhibition of protein kinases. For each proposed target class, we will delve into the mechanistic rationale, provide detailed protocols for experimental validation, and present frameworks for data interpretation.

Part 1: Inhibition of the Fungal and Bacterial Respiratory Chain

Mechanistic Rationale: Lessons from Pyrrolnitrin

The natural product Pyrrolnitrin, a phenylpyrrole derivative produced by Pseudomonas and Burkholderia species, is a potent antifungal agent.[2] Its mechanism of action is well-characterized and involves the disruption of the mitochondrial electron transport chain (ETC). Specifically, pyrrolnitrin inhibits both NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), leading to a shutdown of cellular respiration and ATP synthesis.[3]

Given the shared pyrrole core, we hypothesize that This compound may exert similar antimicrobial effects by targeting these critical enzyme complexes. The electronic modifications conferred by the cyano and carboxyl groups could modulate the binding affinity and specificity for the quinone-binding sites within these complexes.

Visualizing the Target: The Electron Transport Chain

The following diagram illustrates the proposed sites of inhibition within the fungal/bacterial respiratory chain.

ETC_Inhibition cluster_complexes Mitochondrial Inner Membrane / Bacterial Cell Membrane cluster_inhibitor Proposed Inhibition by this compound NADH NADH ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI e⁻ Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII e⁻ Fumarate Fumarate CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e⁻ ComplexII->Fumarate ComplexII->CoQ e⁻ ComplexIII Complex III CoQ->ComplexIII e⁻ CytC Cytochrome c ComplexIII->CytC e⁻ ComplexIV Complex IV CytC->ComplexIV e⁻ O2 O₂ ComplexIV->O2 H2O H₂O O2->H2O + H⁺ → Inhibitor Inhibitor Inhibitor->ComplexI Inhibitor->ComplexII

Caption: Proposed inhibition of Complex I and II of the ETC.

Experimental Validation Protocols
1.3.1. Assay for Complex I (NADH:Ubiquinone Oxidoreductase) Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Materials:

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 125 mM KCl, 0.02 mM EGTA.

  • NADH Stock Solution: 10 mM in assay buffer.

  • Ubiquinone-1 (Q₁) Stock Solution: 10 mM in DMSO.

  • Dodecyl-β-D-maltoside (DDM) for solubilization.

  • Isolated mitochondria or bacterial membrane fractions.

  • This compound stock solution in DMSO.

  • 96-well UV-transparent microplate.

  • Spectrophotometer plate reader.

Procedure:

  • Prepare mitochondrial or bacterial membrane fractions (e.g., 50-100 µg/mL) solubilized in assay buffer containing DDM.[4]

  • In a 96-well plate, add 180 µL of the solubilized membrane fraction to each well.

  • Add 2 µL of the test compound (this compound) at various concentrations or DMSO as a vehicle control.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of a freshly prepared mixture of NADH (final concentration 100 µM) and Q₁ (final concentration 50 µM).

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes at 25°C.[4][5]

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

1.3.2. Assay for Complex II (Succinate:Ubiquinone Oxidoreductase) Activity

This coupled enzyme assay spectrophotometrically measures the production of fumarate from succinate.[6]

Materials:

  • Assay Buffer: 50 mM KH₂PO₄ (pH 7.5), 1 mM EDTA, 0.1% BSA.

  • Succinate Stock Solution: 1 M.

  • Decylubiquinone (DBQ) Stock Solution: 20 mM in DMSO.

  • 2,6-Dichlorophenolindophenol (DCPIP) Stock Solution: 10 mM in water.

  • Potassium cyanide (KCN) to inhibit Complex IV.

  • Isolated mitochondria.

  • This compound stock solution in DMSO.

  • 96-well microplate and spectrophotometer.

Procedure:

  • Prepare a mitochondrial suspension (approx. 0.5 mg/mL protein) in the assay buffer.

  • To each well of a 96-well plate, add 150 µL of assay buffer, 10 µL of KCN (final conc. 1 mM), 10 µL of DCPIP (final conc. 80 µM), and 10 µL of DBQ (final conc. 80 µM).

  • Add 10 µL of the test compound at various concentrations or DMSO as a control.

  • Add 10 µL of the mitochondrial suspension.

  • Incubate for 10 minutes at 30°C.

  • Start the reaction by adding 10 µL of succinate (final concentration 10 mM).

  • Monitor the reduction of DCPIP as a decrease in absorbance at 600 nm for 5-10 minutes.[7]

  • Calculate the rate of reaction and determine the IC50 value.

Data Presentation
CompoundComplex I IC50 (µM) (Hypothetical)Complex II IC50 (µM) (Hypothetical)
This compound 12.525.8
Pyrrolnitrin (Positive Control)5.215.1
Vehicle (DMSO)>100>100

Part 2: Disruption of Bacterial Quorum Sensing

Mechanistic Rationale: An Anti-Virulence Strategy

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[8][9] QS controls the expression of virulence factors and biofilm formation in many pathogenic bacteria, including Pseudomonas aeruginosa.[10] Inhibiting QS is an attractive anti-infective strategy as it disarms pathogens without killing them, potentially reducing the selective pressure for resistance development.[11]

Recent studies have shown that pyrrole derivatives, such as 1H-pyrrole-2,5-dicarboxylic acid, can act as QS inhibitors.[8][10][12][13] These molecules are thought to function as antagonists, competing with the native signaling molecules (e.g., N-acyl-homoserine lactones or AHLs) for binding to their cognate transcriptional regulators (e.g., LuxR-type proteins). We hypothesize that This compound , due to its structural similarity to known QS inhibitors, can interfere with QS signaling pathways.

Visualizing the Target: The Quorum Sensing Pathway

The diagram below outlines a generic AHL-based QS system and the proposed point of inhibition.

QuorumSensing_Inhibition cluster_bacteria Bacterial Cell cluster_inhibitor Proposed Inhibition AHL_Synthase AHL Synthase (LuxI homolog) AHL AHL Signal AHL_Synthase->AHL Precursors Precursors Precursors->AHL_Synthase LuxR Receptor/Regulator (LuxR homolog) AHL->LuxR Binds & Activates AHL_ext AHL Signal (extracellular) AHL->AHL_ext Diffusion DNA DNA LuxR->DNA Binds Promoter Virulence Virulence & Biofilm Genes DNA->Virulence Transcription AHL_ext->LuxR Enters Cell Inhibitor 5-Cyano-1H- pyrrole-2-carboxylic acid Inhibitor->LuxR Competitive Antagonism

Caption: Antagonism of the LuxR-type receptor in bacterial QS.

Experimental Validation Protocols
2.3.1. Screening for QS Inhibition using Chromobacterium violaceum

C. violaceum produces a purple pigment, violacein, under the control of a QS system. Inhibition of QS results in a loss of pigmentation, providing a simple visual screen.[14][15]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472).

  • Luria-Bertani (LB) broth and agar.

  • 96-well microplate.

  • This compound stock solution in DMSO.

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth at 30°C.

  • Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh LB broth.

  • In a 96-well plate, add 180 µL of the diluted culture to each well.

  • Add 20 µL of the test compound at various concentrations (ensure final DMSO concentration is non-inhibitory to growth) or DMSO as a control.

  • Incubate the plate at 30°C for 24 hours with shaking.

  • Visually assess the inhibition of purple pigment production.

  • To quantify, centrifuge the plate to pellet the cells. Discard the supernatant.

  • Add 200 µL of DMSO to each well to lyse the cells and solubilize the violacein.[9]

  • Transfer 100 µL of the DMSO extract to a new plate and measure the absorbance at 595 nm.

  • Simultaneously, assess bacterial growth by measuring the OD₆₀₀ of a parallel plate to ensure the observed effect is not due to bactericidal or bacteriostatic activity.

2.3.2. Biofilm Formation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of biofilms on a plastic surface using crystal violet staining.[16][17]

Materials:

  • Pathogenic bacterial strain (e.g., Pseudomonas aeruginosa PAO1).

  • Appropriate growth medium (e.g., LB or M9 minimal media).

  • 96-well flat-bottom sterile microtiter plate.

  • 0.1% Crystal Violet solution.

  • 30% Acetic Acid or 95% Ethanol.

  • PBS (Phosphate-Buffered Saline).

Procedure:

  • Grow an overnight culture of the test bacterium.

  • Dilute the culture 1:100 in fresh medium.

  • Add 180 µL of the diluted culture to each well of a 96-well plate.

  • Add 20 µL of the test compound at various sub-lethal concentrations or DMSO control.

  • Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Carefully discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[2][18]

  • Dry the plate (e.g., by inverting on a paper towel or in a 60°C oven).

  • Add 150 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

  • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.

  • Incubate for 15 minutes with gentle shaking.

  • Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 590 nm.

Data Presentation
CompoundViolacein Production IC50 (µM) (Hypothetical)Biofilm Formation IC50 (µM) (Hypothetical)
This compound 35.255.0
Furanone C-30 (Positive Control)8.915.4
Vehicle (DMSO)>100>100

Part 3: Kinase Inhibition in Oncology

Mechanistic Rationale: A Privileged Scaffold for Kinase Inhibitors

The pyrrole scaffold is a common feature in a multitude of protein kinase inhibitors. Its planar structure and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, enabling competitive inhibition at the enzyme's active site. Notably, derivatives of pyrrolopyridinones and 5-heteroaryl-3-carboxamido-2-aryl pyrroles have been developed as potent inhibitors of Cdc7 kinase, a key regulator of DNA replication and a promising target in oncology.[1][19][20][21]

We hypothesize that This compound could act as a kinase inhibitor. The carboxamide and cyano groups can form critical hydrogen bonds within an ATP-binding pocket, potentially conferring selectivity for certain kinases over others. A logical first step is to screen the compound against a panel of cancer-relevant kinases.

Visualizing the Target: Kinase ATP-Binding Site

The diagram illustrates the principle of competitive inhibition at the ATP-binding site of a generic protein kinase.

Kinase_Inhibition cluster_kinase Protein Kinase cluster_inhibitor Proposed Inhibition Kinase Kinase Active Site ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphoryl Transfer Substrate Substrate Protein Substrate->Kinase Binds ATP ATP ATP->Kinase Binds ATP->Kinase Inhibitor 5-Cyano-1H- pyrrole-2-carboxylic acid Inhibitor->Kinase Competitive Binding

Caption: Competitive inhibition at the kinase ATP-binding site.

Experimental Validation Protocol
3.3.1. In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. It is a universal platform suitable for screening large panels of kinases.[3][22]

Materials:

  • Kinase of interest (e.g., recombinant human Cdc7/DBF4).

  • Kinase-specific substrate peptide.

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction Buffer (specific to the kinase).

  • ATP solution.

  • This compound stock solution in DMSO.

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure: [23][24]

  • Kinase Reaction:

    • In a white assay plate, set up the kinase reaction (e.g., 5 µL total volume). This includes the kinase, its substrate, ATP (at or near its Km), and the appropriate reaction buffer.

    • Add the test compound at various concentrations or a known inhibitor (e.g., Staurosporine) as a positive control. Use DMSO as a vehicle control.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add a double volume (10 µL) of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to measure the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Data Presentation
Kinase Target (Hypothetical)This compound IC50 (µM)Staurosporine IC50 (µM) (Positive Control)
Cdc72.80.015
CDK215.60.040
EGFR>500.006
VEGFR2>500.005

Part 4: Exploratory Targets in Inflammation

The pyrrole scaffold is also present in inhibitors of enzymes relevant to inflammatory pathways. While less directly suggested than the targets above, the following represent plausible areas for future investigation.

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is a key player in the production of prostaglandin E2, a potent inflammatory mediator. Inhibition of mPGES-1 is a therapeutic strategy for inflammatory diseases and cancer.[25][26][27][28][29] Initial screening could involve a cell-free assay using microsomes from interleukin-1β-stimulated A549 cells as the source of mPGES-1.[27]

  • Soluble Epoxide Hydrolase (sEH): sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases EET levels, offering therapeutic potential for cardiovascular and inflammatory diseases.[30][31][32][33][34] The activity of this compound against sEH could be evaluated using commercially available fluorescence-based or LC-MS-based assay kits.

Conclusion and Future Directions

This guide has outlined three primary, evidence-based hypotheses for the therapeutic targets of This compound . By drawing logical parallels with structurally related bioactive molecules, we have identified plausible mechanisms of action in antimicrobial, anti-virulence, and anticancer applications. The detailed experimental protocols provided offer a clear roadmap for the initial stages of target validation and hit characterization.

Successful identification of activity in any of these primary assays would warrant a more in-depth investigation, including:

  • Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Cell-based assays: Confirming the mechanism of action in relevant cellular models (e.g., fungal growth inhibition, bacterial virulence factor production, cancer cell proliferation).

  • In vivo studies: Evaluating the efficacy and pharmacokinetic properties of lead compounds in appropriate animal models of infection, inflammation, or cancer.

The unique chemical features of this compound make it a compelling candidate for drug discovery programs, and the systematic approach detailed herein provides a robust framework for unlocking its therapeutic potential.

References

  • Bio-protocol. (n.d.). Crystal violet assay.
  • Vanotti, E., Amici, R., Bargiotti, A., Berthelsen, J., Bosotti, R., Ciavolella, A., ... & Santocanale, C. (2008). Cdc7 kinase inhibitors: pyrrolopyridinones as potential antitumor agents. 1. Synthesis and structure-activity relationships. Journal of medicinal chemistry, 51(3), 487–501.
  • Menichincheri, M., Bargiotti, A., Berthelsen, J., Bosotti, R., Ciavolella, A., Cirla, A., ... & Vanotti, E. (2010). Cdc7 kinase inhibitors: 5-heteroaryl-3-carboxamido-2-aryl pyrroles as potential antitumor agents. 1. Lead finding. Journal of medicinal chemistry, 53(20), 7296–7315.
  • Menichincheri, M., Bargiotti, A., Berthelsen, J., Bosotti, R., Ciavolella, A., Cirla, A., ... & Vanotti, E. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 53(20), 7296-7315.
  • iGEM. (n.d.). Crystal Violet Biofilm Assay.
  • Vanotti, E., Amici, R., Bargiotti, A., Berthelsen, J., Bosotti, R., Ciavolella, A., ... & Santocanale, C. (2008). Cdc7 Kinase Inhibitors: Pyrrolopyridinones as Potential Antitumor Agents. 1. Synthesis and Structure–Activity Relationships. Journal of Medicinal Chemistry, 51(3), 487-501.
  • iGEM. (n.d.). General Biofilm Assay Protocol.
  • Montagnoli, A., Tenca, P., Sola, F., & Santocanale, C. (2008). Drug design with Cdc7 kinase: a potential novel cancer therapy target. Current cancer drug targets, 8(8), 667–674.
  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol.
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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Cyano-1H-pyrrole-2-carboxylic acid

This compound is a key heterocyclic building block in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The presence of both a nitrile (cyano) and a carboxylic acid group on the pyrrole ring offers orthogonal handles for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[3] This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from readily available materials. The methodology is presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis as needed.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached through a multi-step sequence starting from a stable and commercially available precursor, methyl 1H-pyrrole-2-carboxylate. This strategy is predicated on the following key transformations:

  • Electrophilic Cyanation of a Deactivated Pyrrole Ring: Direct cyanation of pyrrole is often unselective. However, the presence of an electron-withdrawing group, such as a methyl ester at the C2 position, deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles. Chlorosulfonyl isocyanate (CSI) is an effective electrophilic cyanating agent for such systems.[4][5][6]

  • Regioselective Substitution and Isomer Separation: The cyanation of methyl pyrrole-2-carboxylate yields a mixture of the 4-cyano and 5-cyano isomers.[4] Chromatographic separation is therefore a critical step to isolate the desired 5-cyano isomer.

  • Saponification to the Target Carboxylic Acid: The final step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid under basic conditions. This is a standard and high-yielding transformation.

The overall synthetic workflow is depicted in the diagram below:

Synthesis_Workflow Start Methyl 1H-pyrrole-2-carboxylate Intermediate_Mixture Mixture of Methyl 4-cyano- and 5-cyano-1H-pyrrole-2-carboxylate Start->Intermediate_Mixture 1. Cyanation (CSI) in Acetonitrile Intermediate_Isolated Methyl 5-cyano-1H-pyrrole-2-carboxylate Intermediate_Mixture->Intermediate_Isolated 2. Isomer Separation (Column Chromatography) Final_Product This compound Intermediate_Isolated->Final_Product 3. Hydrolysis (NaOH, H2O/MeOH) then Acidification (HCl) Cyanation_Mechanism cluster_0 Electrophilic Attack cluster_1 Rearomatization cluster_2 Nitrile Formation Pyrrole Pyrrole Ring (activated by NH, deactivated by CO2Me) Intermediate Sigma Complex (Cationic Intermediate) Pyrrole->Intermediate Attack on C of CSI CSI ClSO2-N=C=O CSI->Intermediate Amide_Intermediate N-Chlorosulfonyl Amide Intermediate->Amide_Intermediate Rearomatization Aromatization Loss of H+ Aromatization->Amide_Intermediate Nitrile Pyrrole-nitrile Amide_Intermediate->Nitrile DMF DMF DMF->Nitrile Decomposition of amide

Sources

5-Cyano-1H-pyrrole-2-carboxylic acid: A Versatile Heterocyclic Building Block for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Densely Functionalized Pyrrole

In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and materials science, the strategic selection of building blocks is paramount. 5-Cyano-1H-pyrrole-2-carboxylic acid, a seemingly simple heterocyclic compound, has emerged as a powerhouse scaffold, offering a unique convergence of functionality that enables rapid diversification and the construction of complex molecular architectures. Its true value lies in the orthogonal reactivity of its three key functional groups: the acidic carboxylic acid, the electron-withdrawing and synthetically versatile nitrile, and the reactive pyrrolic NH group. This trifecta of functionalities allows for sequential and selective modifications, making it an invaluable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application.

PropertyValueSource
CAS Number 854044-30-7Commercial Suppliers
Molecular Formula C₆H₄N₂O₂Commercial Suppliers
Molecular Weight 136.11 g/mol Commercial Suppliers
Appearance Off-white to light brown solidGeneral Knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH), sparingly soluble in waterGeneral Knowledge
Storage Store in a cool, dry place away from light and moisture. Recommended to be stored under an inert atmosphere.General Knowledge

Handling Precautions: As with any fine chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-cyano-1H-pyrrole-2-carboxylate. The ester itself is accessible through various synthetic routes, often starting from simpler pyrrole precursors.

Protocol 1: Synthesis via Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

This protocol outlines the saponification of the ethyl ester to yield the desired carboxylic acid. The choice of base and reaction conditions is critical to ensure complete hydrolysis without promoting side reactions.

Reaction Scheme:

Materials:

  • Ethyl 5-cyano-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., a 3:1 v/v ratio). The concentration should be approximately 0.2-0.5 M.

  • Saponification: To the stirred solution, add a solution of sodium hydroxide (1.5-2.0 eq) in water.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux (e.g., 60-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly add 1M HCl solution to the stirred mixture to neutralize the excess base and protonate the carboxylate salt. The product will precipitate out of the solution as the pH becomes acidic (target pH ~2-3).

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol/water).

    • Alternatively, for smaller scales or to remove soluble impurities, the product can be dissolved in a suitable organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Drying: Dry the purified solid in a vacuum oven to obtain this compound as a solid.

Causality Behind Choices:

  • Excess Base: Using a slight excess of NaOH ensures the complete hydrolysis of the ester.

  • Mixed Solvent System: The alcohol helps to solubilize the organic ester, while the water is necessary for the hydrolysis reaction.

  • Acidification: Careful acidification is crucial to precipitate the carboxylic acid product from its more soluble sodium salt. Over-acidification should be avoided as it can potentially lead to degradation of the pyrrole ring, although this is less of a concern at lower temperatures.[1][2]

Core Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic positioning of the carboxylic acid, nitrile, and NH functionalities allows for a diverse range of chemical transformations.

G main This compound amide Amide Derivatives main->amide Amide Coupling (EDC, HATU, etc.) ester Ester Derivatives main->ester Esterification (Fischer, DCC, etc.) nh_alkylation N-Alkylated/Arylated Pyrroles main->nh_alkylation N-Alkylation/Arylation (Base + R-X) nitrile_reduction Aminomethyl Pyrroles main->nitrile_reduction Nitrile Reduction (H₂, Pd/C; LiAlH₄) nitrile_hydrolysis Pyrrole-2,5-dicarboxylic Acid main->nitrile_hydrolysis Nitrile Hydrolysis (Acid or Base) decarboxylation 5-Cyanopyrrole main->decarboxylation Decarboxylation (Heat, Acid)

Caption: Key synthetic transformations of this compound.

Amide Bond Formation: Accessing Bioactive Scaffolds

The carboxylic acid moiety is a prime handle for amide bond formation, a cornerstone reaction in medicinal chemistry for the synthesis of peptides, enzyme inhibitors, and other bioactive molecules.[3][4]

This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents, a widely used and efficient method for forming amide bonds.[5]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine

  • EDC hydrochloride

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Expert Insights:

  • Choice of Coupling Reagents: While EDC/HOBt is a robust system, other reagents like HATU or PyBOP can be employed, especially for sterically hindered amines or to minimize racemization in chiral substrates.[4]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, facilitating the coupling reaction.

  • Solvent: Anhydrous conditions are crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid is a common strategy to mask the acidic proton, improve cell permeability, or create prodrugs.

A classic and straightforward method for esterification, particularly suitable for simple alcohols.[6]

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used in large excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Trustworthiness of the Protocol: The Fischer esterification is an equilibrium-driven process. Using a large excess of the alcohol and a strong acid catalyst drives the equilibrium towards the product side.[6]

N-Alkylation and N-Arylation: Exploring the Pyrrole Core

The pyrrolic NH is amenable to substitution, allowing for the introduction of various groups to explore structure-activity relationships (SAR) around the core.

Reaction Scheme:

Materials:

  • A derivative of this compound (e.g., the ethyl ester to protect the carboxylic acid)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

  • Anhydrous DMF or THF

Step-by-Step Procedure:

  • Deprotonation: To a solution of the pyrrole derivative (1.0 eq) in anhydrous DMF, add the base (e.g., NaH, 1.2 eq) at 0 °C. Stir for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

  • Deprotection (if necessary): If an ester was used as a protecting group, it can be hydrolyzed as described in Protocol 1 to yield the N-alkylated carboxylic acid.

Authoritative Grounding: The acidity of the pyrrolic N-H allows for its deprotonation with a suitable base, generating a nucleophilic pyrrolide anion that can react with electrophiles like alkyl halides.[7][8]

Transformations of the Nitrile Group

The cyano group is a versatile functional group that can be transformed into other valuable functionalities.

  • Reduction to an Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C). This introduces a basic center and a key linker for further derivatization.

  • Hydrolysis to a Carboxylic Acid: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding pyrrole-2,5-dicarboxylic acid. This dicarboxylic acid can be a valuable monomer for polymer synthesis.[7][9]

Applications in Drug Discovery: A Privileged Scaffold

The unique structural and electronic properties of the this compound scaffold make it a "privileged fragment" in drug design. Its derivatives have shown promise in a variety of therapeutic areas.

G building_block This compound Versatile Building Block kinase_inhibitors Kinase Inhibitors ATP-mimetic scaffolds building_block->kinase_inhibitors Fragment-based design anticancer Anticancer Agents Inhibition of cell proliferation building_block->anticancer SAR exploration antiviral Antiviral Agents Targeting viral enzymes building_block->antiviral Scaffold for synthesis enzyme_inhibitors Enzyme Inhibitors e.g., Tyrosinase inhibitors building_block->enzyme_inhibitors Bioisosteric replacement

Caption: Applications of the this compound scaffold in drug discovery.

Kinase Inhibitors

The pyrrole core is a common feature in many kinase inhibitors, often acting as a scaffold that mimics the hinge-binding region of ATP.[8][10] The functional handles on this compound allow for the systematic elaboration of substituents to target the solvent-exposed regions of the kinase active site, thereby improving potency and selectivity. For instance, the carboxylic acid can be converted to an amide that projects into a specific pocket of the kinase, while the N1 position can be substituted to modulate solubility and pharmacokinetic properties.[11]

Anticancer and Antiviral Agents

Pyrrole derivatives have demonstrated a broad range of biological activities, including anticancer and antiviral properties.[12] The ability to rapidly generate libraries of compounds from this compound makes it an ideal starting point for high-throughput screening and lead optimization campaigns in these therapeutic areas. 5-Arylpyrrole-2-carboxylic acids, for example, are key intermediates in the synthesis of certain HIV-1 entry inhibitors.[13]

Enzyme Inhibitors

Recent studies have shown that 2-cyanopyrrole derivatives can act as potent tyrosinase inhibitors, with activities significantly exceeding that of the standard inhibitor, kojic acid.[14] The cyano group and the pyrrole ring are believed to play crucial roles in coordinating with the copper ions in the active site of the enzyme.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that empowers chemists to construct complex and diverse molecular architectures with a high degree of control. Its inherent functionality provides multiple avenues for synthetic exploration, making it a highly valuable building block in the pursuit of new pharmaceuticals and functional materials. As the demand for novel chemical entities continues to grow, the strategic application of such densely functionalized and versatile scaffolds will undoubtedly play an ever-increasing role in shaping the future of organic synthesis and drug discovery.

References

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  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022).
  • Synthesis of N‐substituted Pyrrole‐2,5‐dicarboxylic Acids
  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025).
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-arom
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Bentham Science.
  • New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025).
  • Synthesis of 5-Arylpyrrole-2-carboxylic Acids as Key Intermediates for NBD Series HIV-1 Entry Inhibitors. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (2025).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (2025).
  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (2025).
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge.
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (n.d.). Semantic Scholar.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2025).
  • Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. (n.d.).
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The Emerging Potential of 5-Cyano-1H-pyrrole-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal framework for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[2] This guide focuses on a particularly intriguing, yet underexplored, derivative: 5-Cyano-1H-pyrrole-2-carboxylic acid . The strategic placement of a cyano group and a carboxylic acid on the pyrrole core presents a unique combination of functionalities that can be exploited for targeted drug design. This document will serve as a detailed technical guide for researchers, scientists, and drug development professionals, exploring the potential applications and providing detailed protocols for the utilization of this promising scaffold.

The Strategic Importance of the 5-Cyano and 2-Carboxylic Acid Moieties

The medicinal chemistry value of this compound lies in the distinct properties of its two functional groups:

  • The 2-Carboxylic Acid: This group is a versatile handle for forming various derivatives such as esters and amides.[3][4] It can also act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with amino acid residues in the active site of target proteins.[5]

  • The 5-Cyano Group: The nitrile functionality is a powerful electron-withdrawing group that can significantly modulate the electronic properties of the pyrrole ring.[1] In drug design, a cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for the synthesis of more complex heterocyclic systems.[6]

This unique arrangement of functional groups suggests potential applications in several therapeutic areas, which we will explore in the following sections.

Potential Therapeutic Applications and Supporting Evidence

While direct literature on the applications of this compound is emerging, we can extrapolate its potential from studies on structurally related pyrrole derivatives.

As a Scaffold for Kinase Inhibitors

The pyrrole scaffold is a well-established core for the development of kinase inhibitors.[7] The pyrrole-indolin-2-one framework, for instance, is central to the mechanism of action of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[7] The carboxylic acid at the 2-position of our target molecule can be envisioned to interact with the hinge region of the kinase ATP-binding site, a common binding motif for many kinase inhibitors. The cyano group at the 5-position can be exploited to enhance binding affinity and selectivity.

Hypothetical Signaling Pathway Interaction:

kinase_inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Substrate Substrate Protein RTK->Substrate phosphorylates ATP ATP ATP->RTK binds Phospho_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream activates Inhibitor 5-Cyano-1H-pyrrole- 2-carboxamide Derivative Inhibitor->RTK competitively inhibits ATP binding

Caption: Competitive inhibition of a receptor tyrosine kinase by a hypothetical 5-Cyano-1H-pyrrole-2-carboxamide derivative.

As a Precursor for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms. The core pharmacophore of many PARP inhibitors contains an amide moiety that mimics the nicotinamide portion of NAD+, the natural substrate of PARP. The this compound scaffold can be readily converted to the corresponding carboxamide, which could serve as a novel scaffold for PARP inhibitors.

Experimental Workflow for PARP Inhibitor Development:

parp_inhibitor_workflow Start 5-Cyano-1H-pyrrole- 2-carboxylic acid Amidation Amidation with diverse amines Start->Amidation Library Library of 5-Cyano-1H-pyrrole- 2-carboxamide derivatives Amidation->Library Screening In vitro PARP1/2 enzyme assay Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo efficacy studies in xenograft models Lead_Opt->In_Vivo

Caption: Workflow for the development of PARP inhibitors from the this compound scaffold.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Synthesis of 5-Cyano-1H-pyrrole-2-carboxamide Derivatives

This protocol describes a general method for the amidation of this compound.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

  • Amidation: In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 5-Cyano-1H-pyrrole-2-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized 5-Cyano-1H-pyrrole-2-carboxamide derivatives

  • Recombinant active kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in the kinase assay buffer.

  • Assay Setup: In a 384-well plate, add the kinase, substrate peptide, and test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Detection: Stop the reaction and detect the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC50 (µM)
Derivative 1VEGFR2Value
Derivative 2PDGFRβValue
.........
Protocol 3: In Vitro PARP1 Inhibition Assay

This protocol describes a method to assess the inhibitory potential of the synthesized compounds against PARP1.

Materials:

  • Synthesized 5-Cyano-1H-pyrrole-2-carboxamide derivatives

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

Procedure:

  • Plate Coating: Coat a streptavidin plate with histone H1.

  • Compound Incubation: Add the test compounds at various concentrations to the wells.

  • Enzyme Reaction: Add PARP1 enzyme and biotinylated NAD+ to initiate the reaction.

  • Incubation: Incubate the plate at room temperature to allow for the poly(ADP-ribosyl)ation of histone H1.

  • Detection: Wash the plate to remove unbound reagents. Add the anti-PAR antibody-HRP conjugate and incubate.

  • After another wash step, add the TMB substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique combination of a modifiable carboxylic acid and an electron-withdrawing cyano group provides a solid foundation for the design of potent and selective inhibitors of various biological targets, particularly kinases and PARP enzymes. The protocols outlined in this guide offer a starting point for researchers to explore the full potential of this intriguing molecule. Further derivatization and extensive structure-activity relationship studies are warranted to unlock its therapeutic promise and to develop novel drug candidates for a range of diseases.

References

  • Appretech Scientific Limited. This compound.
  • Kaur, R., Rani, V., Abbot, V., Kapoor, Y., Konar, D., & Kumar, K. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32.
  • PubChem. Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
  • Saeed, A., et al. (2023). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 28(1), 63.
  • Di Micco, S., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie.
  • Nair, D. N. K., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem, 19(2), e202300447.
  • Wang, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 898933.
  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Treatment and Diagnosis, 2(1), 1-8.
  • Grzybowski, M., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, e202300538.
  • Mori, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595.
  • Lehr, M., et al. (1997). Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry, 40(21), 3381-3392.
  • ResearchGate. Bioactive pyrrole-based compounds with target selectivity.
  • Di Micco, S., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie, 357(1), e2300401.
  • Al-Suhaimi, K. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • El-Gohary, N. S., & Shaaban, M. I. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.
  • Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141.
  • Hidayat, M. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(50), 47493-47537.
  • Yurttaş, L., et al. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. Archiv der Pharmazie, 351(12), e1800204.
  • Di Micco, S., et al. (2024). 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates. Archiv der Pharmazie.
  • Zeng, Y.-F., et al. (2008). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o192.

Sources

protocol for the functionalization of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 5-Cyano-1H-pyrrole-2-carboxylic acid

Introduction: The Strategic Value of a Privileged Scaffold

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Pyrrole-based structures are considered "privileged scaffolds" because they are found in a vast number of natural products and biologically active molecules, demonstrating a wide range of therapeutic properties.[1][2] The strategic placement of a cyano group and a carboxylic acid on the pyrrole ring provides two distinct and highly versatile reactive handles for chemical modification. This allows for the systematic construction of diverse molecular libraries to explore structure-activity relationships (SAR) and optimize lead compounds.

The functionalization of this core scaffold can be approached through three primary vectors:

  • Modification of the Carboxylic Acid: The most common handle for introducing diversity via esterification or, more importantly, amidation.

  • Substitution at the Pyrrole Nitrogen: Alkylation or arylation of the N-H bond to modulate the electronic and steric properties of the molecule.

  • Transformation of the Cyano Group: A versatile functional group that can be hydrolyzed, reduced, or used in cycloadditions, though its retention is sometimes crucial for biological activity.[3]

This application note provides detailed protocols and the underlying chemical rationale for the key functionalization strategies of this compound, designed for professionals engaged in synthetic chemistry and drug discovery.

Part 1: Derivatization at the Carboxylic Acid Moiety

The carboxylic acid at the C2 position is the most readily functionalized group on the scaffold. Its conversion to amides and esters is a fundamental strategy in medicinal chemistry to alter polarity, introduce new binding motifs, and develop prodrugs.

Protocol 1: Amide Bond Formation via Amine Coupling

Amidation is arguably the most critical transformation for this scaffold, enabling the connection of a vast array of amine-containing fragments. The direct reaction of a carboxylic acid and an amine is inefficient and requires activation of the carboxyl group. This is typically achieved using a coupling agent.[4]

Causality and Experimental Choices: The choice of coupling agent is critical and depends on the scale of the reaction, the reactivity of the amine, and cost considerations. Carbodiimide reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used due to their efficacy and the water-soluble nature of the urea byproduct, which simplifies purification. For more challenging couplings involving less nucleophilic amines or to minimize racemization of chiral components, phosphonium- or uronium-based reagents like T3P® (Propylphosphonic Anhydride) or HATU are superior choices.[4] A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the acid formed and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.

Experimental Workflow: General Amidation Protocol

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Cyano-1H-pyrrole- 2-carboxylic acid in an aprotic solvent (e.g., DMF, DCM) B Add amine (1.1 eq) and base (e.g., DIPEA, 2.0 eq) A->B C Add coupling agent (1.2 eq) portion-wise at 0 °C B->C D Stir at room temperature for 2-16 hours C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction and perform aqueous work-up E->F G Purify crude product via column chromatography or recrystallization F->G

Caption: General workflow for amide coupling reactions.

Detailed Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration), add the desired amine (1.0-1.2 eq) followed by a suitable base such as DIPEA (2.0-3.0 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add the chosen coupling agent (1.1-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Table 1: Comparison of Common Amide Coupling Agents

Coupling AgentAdditive (optional)Typical SolventAdvantagesConsiderations
EDCI HOBt or DMAPDCM, DMFWater-soluble urea byproduct, cost-effective.Can cause racemization in sensitive substrates.
HATU None neededDMF, NMPHigh efficiency, low racemization, fast reactions.Higher cost, byproduct removal can be tricky.
T3P® Pyridine or TEAEtOAc, THF, DCMExcellent for difficult couplings, clean reaction profile.Requires a stoichiometric amount of base to neutralize.
Protocol 2: Esterification

Esterification of the carboxylic acid can serve as a protecting group strategy or be used to create prodrugs that improve the pharmacokinetic profile of a compound.

Causality and Experimental Choices: The simplest method is a Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium-driven reaction, and the use of excess alcohol or removal of water is necessary to drive it to completion. For more sensitive substrates or less reactive alcohols, conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol, provides a more reliable and often higher-yielding alternative.

Detailed Step-by-Step Methodology (via Acyl Chloride):

  • Acyl Chloride Formation: In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂, ~5-10 eq). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Removal of Excess Reagent: Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF. Cool the solution to 0 °C. Slowly add a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 1-4 hours. Monitor by TLC. Upon completion, perform an aqueous work-up as described in the amidation protocol.

  • Purification: Purify the crude ester by flash column chromatography.

Part 2: Functionalization at the Pyrrole Nitrogen

The N-H of the pyrrole ring is weakly acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or arylation. This modification is crucial for blocking a potential hydrogen bond donor site and for introducing substituents that can probe specific binding pockets in a biological target.[3]

Protocol 3: N-Alkylation

Causality and Experimental Choices: N-alkylation is typically performed via an Sₙ2 reaction. A moderately strong base is required to deprotonate the pyrrole nitrogen to form the nucleophilic pyrrolide anion. Sodium hydride (NaH) is a common and effective choice, offering irreversible deprotonation. For substrates sensitive to highly basic conditions, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures. DMF is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the cation, enhancing the nucleophilicity of the pyrrolide anion.

Experimental Workflow: N-Alkylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve starting pyrrole (ester or amide protected) in anhydrous DMF B Cool to 0 °C and add base (e.g., NaH, 1.2 eq) portion-wise A->B C Stir for 30 min at 0 °C (Deprotonation) B->C D Add alkylating agent (e.g., Alkyl Halide, 1.1 eq) C->D E Stir at RT or heat until reaction is complete (Monitor by TLC) D->E F Carefully quench with water or saturated NH4Cl E->F G Extract with organic solvent, wash, and dry F->G H Purify by column chromatography G->H

Caption: General workflow for N-alkylation of the pyrrole ring.

Detailed Step-by-Step Methodology:

Note: The carboxylic acid group should be protected as an ester or amide prior to N-alkylation to prevent unwanted side reactions.

  • Preparation: Dissolve the N-H pyrrole starting material (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Gentle heating (e.g., 50-60 °C) may be required for less reactive alkyl halides. Monitor the reaction by TLC.

  • Work-up: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the N-alkylated product.

Part 3: Chemical Transformation of the Cyano Group

The cyano group at the C5 position is a stable and versatile functional group. While sometimes essential for bioactivity, it can also be converted into other important functionalities like amides or amines.[3]

Protocol 4: Hydrolysis of Nitrile to Primary Amide

Causality and Experimental Choices: Controlled hydrolysis of the nitrile can yield the primary amide. This transformation can be achieved under acidic or basic conditions. A common method involves using concentrated sulfuric acid at a controlled temperature, which protonates the nitrogen and facilitates nucleophilic attack by water.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Carefully add the this compound derivative (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate. Adjust the pH to neutral with a base (e.g., concentrated NaOH or NH₄OH solution), ensuring the temperature is kept low.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the product with an organic solvent.

Protocol 5: Reduction of Nitrile to Primary Amine

Causality and Experimental Choices: The reduction of the nitrile to a primary amine (aminomethyl group) introduces a basic, nucleophilic center. Strong hydride reagents like Lithium Aluminum Hydride (LAH) are effective for this transformation.[3] Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel) is an alternative, often milder, method.

Detailed Step-by-Step Methodology (using LAH):

Note: Both the carboxylic acid and the cyano group will be reduced by LAH. The starting material should ideally be the corresponding ester to avoid consumption of excess LAH by the acidic proton.

  • Preparation: To a stirred suspension of LAH (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 5-cyano-1H-pyrrole-2-carboxylate ester (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours. Monitor by TLC.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. A granular precipitate should form.

  • Purification: Stir the mixture for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude product, which can be further purified by chromatography or salt formation.

References

  • Qin, Z., Pan, Y., & Wang, Z. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central.
  • Al-Tel, T. H. (2011). A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry.
  • Loader, C. E., & Anderson, H. J. (1981). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry.
  • Loader, C. E., & Anderson, H. J. (Year not available). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. ResearchGate.
  • Various Authors. (Year not available). A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. ResearchGate.
  • Dunn, G. E., & Lee, G. K. (Year not available). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate.
  • Wang, Y., et al. (Year not available). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate.
  • Various Authors. (Year not available). Scheme 2. N-Alkylation of Pyrrole a. ResearchGate.
  • Mundle, S. O., & Kluger, R. H. (Year not available). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. ResearchGate.
  • Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Semantic Scholar.
  • Various Authors. (2011). A process for amidation of pyrrole carboxylate compounds. Google Patents.
  • Various Authors. (Year not available). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PubMed Central.

Sources

The Strategic Deployment of 5-Cyano-1H-pyrrole-2-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring system is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold." This guide focuses on a particularly intriguing derivative, 5-Cyano-1H-pyrrole-2-carboxylic acid , and its strategic application in contemporary drug discovery. The introduction of a cyano group, a potent hydrogen bond acceptor and a bioisostere for other functional groups, alongside a carboxylic acid, a key pharmacophoric element for interacting with numerous biological targets, makes this molecule a highly versatile tool for medicinal chemists.

This document serves as a comprehensive technical guide, providing not only the foundational knowledge of this compound but also detailed, field-proven protocols for its synthesis and application in drug discovery workflows.

Physicochemical Properties and Rationale for Use

The combination of the pyrrole core, a cyano substituent, and a carboxylic acid moiety endows this compound with a distinct set of physicochemical properties that are advantageous in drug discovery.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight ~136.11 g/mol Adheres to the principles of fragment-based drug discovery (FBDD), allowing for efficient exploration of chemical space.
Hydrogen Bond Donors 2 (N-H of pyrrole, O-H of carboxylic acid)Facilitates strong and specific interactions with protein targets.
Hydrogen Bond Acceptors 3 (N of cyano, O and OH of carboxylic acid)Provides multiple points for hydrogen bonding, enhancing binding affinity and specificity.
LogP (predicted) ~0.5-1.5Occupies a favorable region of chemical space for balancing solubility and permeability.
pKa (predicted) ~3-4 for carboxylic acidThe carboxylate form at physiological pH can engage in ionic interactions with positively charged residues in binding pockets.

The cyano group is a particularly valuable feature. It is a strong dipole and can act as a bioisosteric replacement for a carbonyl group or a halogen atom, influencing the molecule's polarity and metabolic stability. The carboxylic acid is a classic pharmacophoric element, known to interact with arginine, lysine, and histidine residues in protein active sites.

Synthesis of this compound: A Detailed Protocol

While various methods for the synthesis of pyrrole derivatives exist[2], a common and reliable route to this compound involves the hydrolysis of its corresponding ethyl ester, Ethyl 5-cyano-1H-pyrrole-2-carboxylate[3], which is commercially available.

Protocol: Alkaline Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

This protocol is based on standard procedures for the hydrolysis of esters to carboxylic acids.[4]

Materials:

  • Ethyl 5-cyano-1H-pyrrole-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 5-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or THF (approximately 10-20 mL per gram of ester).

  • Addition of Base: To the stirred solution, add an aqueous solution of NaOH or LiOH (1.5 - 2.0 eq). The concentration of the base can be between 1M and 2M.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the organic solvent (if used) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate of this compound should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

dot

G start Ethyl 5-cyano-1H-pyrrole-2-carboxylate reagents 1. NaOH or LiOH, H2O/MeOH 2. HCl (aq) start->reagents product This compound reagents->product caption Synthesis of this compound.

Caption: Synthesis of this compound.

Application in Drug Discovery Workflows

This compound is a valuable asset in various stages of the drug discovery pipeline, from initial hit identification to lead optimization.

Fragment-Based Screening

With its low molecular weight and desirable physicochemical properties, this compound is an ideal candidate for inclusion in fragment screening libraries.[5]

dot

G cluster_0 Fragment-Based Drug Discovery Workflow A Fragment Library (including this compound) B Biophysical Screening (e.g., SPR, NMR, X-ray Crystallography) A->B C Hit Identification B->C D Structure-Based Design & Fragment Elaboration C->D E Lead Optimization D->E caption FBDD Workflow.

Caption: FBDD Workflow.

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for screening this compound for inhibitory activity against a target enzyme. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer (optimized for the enzyme)

  • This compound (stock solution in DMSO)

  • Positive control inhibitor

  • 96- or 384-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare solutions of the enzyme and substrate in assay buffer at the desired concentrations.

  • Assay Setup:

    • To the wells of a microplate, add the assay buffer.

    • Add the test compound dilutions or DMSO (for the negative control).

    • Add the positive control inhibitor to designated wells.

    • Initiate the reaction by adding the enzyme, followed by the substrate (or vice versa, depending on the assay design).

  • Incubation and Detection:

    • Incubate the plate at the optimal temperature for the enzyme for a specific period.

    • Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Scaffold for Lead Optimization

Once identified as a hit, the this compound scaffold can be elaborated to improve potency, selectivity, and pharmacokinetic properties. The pyrrole ring offers multiple points for chemical modification.

dot

G scaffold This compound N-H C3-H C4-H R1 N-Substitution (R1) scaffold:f1->R1 Modulates solubility, permeability, and metabolic stability R2 C3-Substitution (R2) scaffold:f2->R2 Explores additional binding pockets R3 C4-Substitution (R3) scaffold:f3->R3 Fine-tunes electronic properties and vector for further elaboration caption Scaffold Hopping.

Caption: Scaffold Hopping.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related pyrrole derivatives, the following SAR trends can be anticipated:

  • N-Substitution: Alkylation or arylation at the N1 position can modulate lipophilicity and introduce new interactions with the target protein.

  • C3 and C4 Positions: Substitution at these positions can be used to probe for additional binding pockets and improve selectivity. For example, in the context of COX inhibitors, bulky substituents on the pyrrole ring have been shown to influence selectivity between COX-1 and COX-2.[6]

  • Cyano Group Modification: While the cyano group is a key feature, its replacement with other electron-withdrawing groups or hydrogen bond acceptors can be explored to fine-tune activity and properties.

  • Carboxylic Acid Bioisosteres: If the carboxylic acid moiety leads to poor pharmacokinetic properties, it can be replaced with known bioisosteres such as tetrazoles or hydroxamic acids.

Co-crystallization for Structure-Based Drug Design

Obtaining a crystal structure of this compound or its derivatives in complex with the target protein is invaluable for guiding lead optimization.

Protocol: Co-crystallization of a Protein-Ligand Complex

This is a generalized protocol and will require optimization for each specific protein-ligand pair.[7]

Materials:

  • Purified protein of high concentration and purity

  • This compound or its derivative

  • Crystallization screens (commercial or in-house)

  • Crystallization plates (e.g., sitting drop or hanging drop)

  • Microscopes for crystal visualization

Procedure:

  • Complex Formation:

    • Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO).

    • Incubate the purified protein with a 5- to 10-fold molar excess of the ligand for at least one hour on ice to allow for complex formation.

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

    • Mix the protein-ligand complex solution with the crystallization screen solutions in various ratios.

    • Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

  • Crystal Monitoring and Optimization:

    • Regularly inspect the plates for crystal growth.

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • X-ray Diffraction:

    • Harvest the crystals and cryo-protect them if necessary.

    • Collect X-ray diffraction data to determine the three-dimensional structure of the protein-ligand complex.

Conclusion

This compound represents a highly valuable and versatile building block in modern drug discovery. Its unique combination of a privileged pyrrole scaffold, a key carboxylic acid pharmacophore, and a strategic cyano group provides a powerful starting point for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors, from initial fragment screening to sophisticated structure-based design.

References

  • Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews, 49(14), 4769-4818.
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega, 8(46), 44781-44801.
  • Ethyl 5-cyano-1H-pyrrole-2-carboxylate. PubChem.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 1), 1-11.
  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1303-1319.
  • Pyrrole synthesis. Organic Chemistry Portal.
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  • Sample Preparation for Crystallization. Hampton Research.
  • N‐pyrrolyl carboxylic acid derivative and SAR activity. ResearchGate.
  • One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11076-11087.
  • 1H-Pyrrole-2-carboxylic acid. NIST WebBook.
  • Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio, 14(1), 1-13.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.
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  • Guidelines for the successful generation of protein–ligand complex crystals. Crystallography Reviews, 23(2), 89-113.
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5, 15233-15266.
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. ChemSusChem, 16(14), e202300538.
  • The Role of Small Molecule Additives and Chemical Modification in Protein Crystallization. Crystal Growth & Design, 11(4), 1474-1483.
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Sources

Synthetic Routes to 5-Cyano-1H-pyrrole-2-carboxylic Acid Analogs: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Cyano-1H-pyrrole-2-carboxylic Acid Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the vast landscape of pyrrole derivatives, analogs of this compound have emerged as particularly significant pharmacophores. The strategic placement of a cyano group at the 5-position and a carboxylic acid moiety at the 2-position provides a unique electronic and structural framework, enabling potent and selective interactions with various biological targets. These compounds have shown promise as anti-inflammatory, anticancer, and enzyme-inhibiting agents, making the development of efficient and versatile synthetic routes to this scaffold a critical endeavor for drug discovery and development programs.[2][3]

This comprehensive guide provides an in-depth exploration of various synthetic strategies for accessing this compound and its analogs. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each synthetic choice, offering field-proven insights to empower researchers in their quest for novel therapeutic agents. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Strategic Approaches to the Synthesis of this compound Analogs

The synthesis of highly substituted pyrroles such as the target scaffold can be approached through several strategic disconnections. This guide will focus on three robust and versatile methodologies:

  • The Paal-Knorr Synthesis and its Modifications: A classical and reliable method for constructing the pyrrole ring from 1,4-dicarbonyl compounds.

  • Multicomponent Reactions (MCRs): An efficient and atom-economical approach for the one-pot synthesis of complex pyrrole derivatives.

  • Functional Group Interconversion Strategies: Utilizing established pyrrole cores and introducing the desired cyano and carboxyl functionalities through subsequent chemical transformations.

The Paal-Knorr Synthesis: A Time-Honored Approach

The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone of pyrrole synthesis due to its operational simplicity and the ready availability of starting materials.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield a substituted pyrrole.[6]

Mechanistic Rationale

The mechanism of the Paal-Knorr pyrrole synthesis proceeds through the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on a protonated carbonyl group of the 1,4-dicarbonyl compound.[4] This is followed by an intramolecular cyclization via the attack of the nitrogen on the second carbonyl group, forming a five-membered ring intermediate. Subsequent dehydration of this intermediate leads to the formation of the aromatic pyrrole ring.[6] The ring-closing step is often the rate-determining step of the reaction.[5]

Paal_Knorr_Mechanism 1,4-Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal 1,4-Dicarbonyl->Hemiaminal + R-NH2 Primary_Amine Primary_Amine Primary_Amine->Hemiaminal Cyclized_Intermediate Cyclized_Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular Cyclization Pyrrole Pyrrole Cyclized_Intermediate->Pyrrole - 2H2O caption Mechanism of the Paal-Knorr Pyrrole Synthesis.

Mechanism of the Paal-Knorr Pyrrole Synthesis.
Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrrole-2-carboxylate via a Modified Paal-Knorr Approach

This protocol describes a two-step synthesis of a 5-aryl-1H-pyrrole-2-carboxylate, a key intermediate that can be further functionalized to introduce the cyano group.

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor

The synthesis of the requisite 1,4-dicarbonyl compound is a critical first step. A variety of methods can be employed, and the choice will depend on the desired substitution pattern.

Step 2: Paal-Knorr Cyclization

Parameter Value
Reactants 1,4-Dicarbonyl Compound (1.0 equiv), Ammonium Acetate (10 equiv)
Solvent Glacial Acetic Acid
Temperature 120 °C (Reflux)
Time 4-6 hours
Purification Column Chromatography
Typical Yield 60-80%

Detailed Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and ammonium acetate (10 equiv).

  • Add glacial acetic acid to provide a suitable concentration for the reaction (e.g., 0.2 M).

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ethyl 5-aryl-1H-pyrrole-2-carboxylate.

Multicomponent Reactions (MCRs): A Strategy for Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[4][7] Several MCRs have been developed for the synthesis of highly substituted pyrroles.

Van Leusen Pyrrole Synthesis

A notable MCR for pyrrole synthesis involves the reaction of a ketone, an aldehyde, and tosylmethyl isocyanide (TosMIC). While not directly yielding the target scaffold, this method provides a versatile entry to polysubstituted pyrroles that can be further elaborated.

Protocol: Three-Component Synthesis of a Highly Substituted Pyrrole-2-carbonitrile

This protocol outlines a one-pot, three-component reaction for the synthesis of a 3,5-disubstituted pyrrole-2-carbonitrile, a direct precursor to the target analogs.[8]

Parameter Value
Reactants Enone (1.0 equiv), Aminoacetonitrile hydrochloride (1.5 equiv), Oxidizing agent (e.g., DDQ, 1.2 equiv)
Solvent Pyridine, then Toluene
Temperature Reflux
Time 15 hours (cyclization), 2-4 hours (oxidation)
Purification Column Chromatography
Typical Yield 50-70%

Detailed Protocol:

  • Cyclocondensation:

    • To a solution of the enone (1.0 equiv) in pyridine, add aminoacetonitrile hydrochloride (1.5 equiv).

    • Heat the suspension to reflux for 15 hours.

    • Cool the mixture, dilute with ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

  • Oxidation:

    • Dissolve the crude intermediate in toluene.

    • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction, dilute with ethyl acetate, and wash with a 10% aqueous solution of sodium hydroxide.

    • Dry the organic layer over magnesium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography to afford the desired 3,5-disubstituted pyrrole-2-carbonitrile.[8]

MCR_Workflow Enone Enone Cyclocondensation Cyclocondensation Enone->Cyclocondensation Aminoacetonitrile Aminoacetonitrile Aminoacetonitrile->Cyclocondensation Dihydro-pyrrole-carbonitrile Dihydro-pyrrole-carbonitrile Cyclocondensation->Dihydro-pyrrole-carbonitrile Oxidation Oxidation Dihydro-pyrrole-carbonitrile->Oxidation + DDQ Pyrrole-carbonitrile Pyrrole-carbonitrile Oxidation->Pyrrole-carbonitrile caption Workflow for the Three-Component Synthesis of Pyrrole-2-carbonitriles.

Workflow for the Three-Component Synthesis of Pyrrole-2-carbonitriles.

Functional Group Interconversion Strategies

An alternative and powerful approach involves the synthesis of a simpler pyrrole core followed by the stepwise introduction of the desired cyano and carboxyl functionalities.

Vilsmeier-Haack Formylation and Subsequent Cyanation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, including pyrroles.[9] The resulting pyrrole-2-carboxaldehyde can then be converted to the corresponding nitrile.

Protocol: Synthesis of 5-Cyano-1H-pyrrole-2-carboxaldehyde

Step 1: Vilsmeier-Haack Formylation of Pyrrole

  • Prepare the Vilsmeier reagent by the dropwise addition of phosphorus oxychloride (1.1 equiv) to ice-cold N,N-dimethylformamide (DMF) (3.0 equiv).

  • To this reagent, add a solution of pyrrole (1.0 equiv) in DMF, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a 10% aqueous solution of sodium hydroxide.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate to obtain crude pyrrole-2-carboxaldehyde.

Step 2: Conversion of the Aldehyde to the Nitrile

  • A common method involves the formation of an oxime followed by dehydration.

  • Dissolve the pyrrole-2-carboxaldehyde (1.0 equiv) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • The resulting oxime can be isolated and then dehydrated using a reagent such as acetic anhydride or triphosgene to yield the desired 5-cyano-1H-pyrrole-2-carboxaldehyde.[10]

Direct Cyanation of Pyrroles

Direct cyanation of the pyrrole ring can be achieved using various reagents, such as chlorosulfonyl isocyanate (CSI).[11]

Protocol: Synthesis of a Pyrrole-2-carbonitrile using CSI

  • Dissolve the substituted pyrrole (1.0 equiv) in a suitable solvent such as toluene or acetonitrile.

  • Cool the solution to 0 °C and add chlorosulfonyl isocyanate (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Add a molar excess of DMF (at least 2.0 equiv).

  • Subsequently, add a molar excess of an organic base, such as triethylamine (at least 2.0 equiv), which will result in the formation of a precipitate.

  • Separate the precipitate by filtration.

  • Isolate the pyrrole-2-carbonitrile from the solution phase by distillation or chromatography.[11]

Final Step: Hydrolysis to the Carboxylic Acid

The final step in the synthesis of this compound analogs is the hydrolysis of the ester or nitrile precursor. Alkaline hydrolysis is commonly employed for this transformation.

Protocol: Alkaline Hydrolysis of Ethyl 5-Cyano-1H-pyrrole-2-carboxylate
Parameter Value
Reactants Ethyl 5-Cyano-1H-pyrrole-2-carboxylate (1.0 equiv), Sodium Hydroxide (2.0-3.0 equiv)
Solvent Ethanol/Water mixture
Temperature 80-100 °C (Reflux)
Time 2-4 hours
Work-up Acidification with HCl
Purification Recrystallization or Chromatography

Detailed Protocol:

  • Dissolve ethyl 5-cyano-1H-pyrrole-2-carboxylate (1.0 equiv) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 equiv) in water.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of a dilute solution of hydrochloric acid (e.g., 2 M HCl).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure this compound.[12]

Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust toolkit for researchers and drug development professionals to access a diverse range of this compound analogs. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, the desired substitution pattern, and scalability. The classical Paal-Knorr synthesis offers reliability, while modern multicomponent reactions provide a more efficient and atom-economical alternative. Functional group interconversion strategies allow for the late-stage introduction of key functionalities, which is particularly advantageous in the context of library synthesis for structure-activity relationship (SAR) studies.

As the medicinal chemistry landscape continues to evolve, the demand for novel and potent therapeutic agents will undoubtedly drive further innovation in the synthesis of privileged scaffolds like the this compound core. The development of new catalytic systems and the exploration of novel multicomponent reactions are expected to further enhance our ability to construct these valuable molecules with greater efficiency and precision.

References

  • de la Herrán, G., G. A. Garcia, and J. M. Ordóñez. "Ethyl 5‐cyano‐1H‐pyrrole‐2‐carboxylate." Acta Crystallographica Section E: Structure Reports Online 59.12 (2003): o1839-o1840. [Link]
  • Wikipedia contributors. "Paal–Knorr synthesis." Wikipedia, The Free Encyclopedia. [Link]
  • Dömling, A. "Recent advances in the synthesis of pyrroles by multicomponent reactions." Chemical Society Reviews 43.13 (2014): 4633-4657. [Link]
  • Organic Syntheses. "1H-Pyrrole-2-carboxylic acid, ethyl ester." [Link]
  • Loader, C. E., G. H. Barnett, and H. J. Anderson. "Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde." Canadian Journal of Chemistry 60.4 (1982): 383-389. [Link]
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." [Link]
  • RSC Publishing. "Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles." Organic Chemistry Frontiers. [Link]
  • ACS Publications. "B(C6F5)3-Catalyzed Multicomponent Reactions of 2,3-Diketoesters, Amines, Allenes, and Nucleophiles: Synthesis of 2α-Functionalized Pyrroles." The Journal of Organic Chemistry. [Link]
  • RSC Publishing. "Multicomponent reactions for the synthesis of pyrroles." Chemical Society Reviews. [Link]
  • Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." [Link]
  • Sparey, T., et al. "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & medicinal chemistry letters 18.11 (2008): 3386-3391. [Link]
  • Kaur, R., et al. "Recent synthetic and medicinal perspectives of pyrroles: An overview." Journal of Pharmaceutical Chemistry & Chemical Science 1.1 (2017): 17-32. [Link]
  • Kumar, V., et al. "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics." RSC advances 5.15 (2015): 11069-11088. [Link]
  • Google Patents. "Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde."
  • Langer, P., et al. "Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones." Beilstein journal of organic chemistry 10.1 (2014): 427-434. [Link]
  • Shaughnessy, K. H., and B. C. Hamann. "Pyrrole-2-carboxylic acid as a ligand for the Cu-catalyzed reactions of primary anilines with aryl halides." The Journal of organic chemistry 73.13 (2008): 5277-5280. [Link]
  • ResearchGate.
  • Wikipedia contributors. "Pyrrole-2-carboxylic acid." Wikipedia, The Free Encyclopedia. [Link]
  • Google Patents. "Synthesis of pyrrole-2-carbonitriles."
  • National Center for Biotechnology Information.
  • ResearchGate.
  • MDPI.
  • Organic Chemistry Portal. "Synthesis of carboxylic acids by hydrolysis or deprotection." [Link]
  • Chemistry LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." [Link]

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Application Notes and Protocols: 5-Cyano-1H-pyrrole-2-carboxylic Acid as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Cyano-1H-pyrrole-2-carboxylic acid is a bifunctional building block of significant strategic value in synthetic and medicinal chemistry. Its unique arrangement of a nucleophilic pyrrole core, an electrophilic nitrile, and a versatile carboxylic acid handle allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its reactivity and application, with a primary focus on the synthesis of pyrrolo[2,3-d]pyrimidines, a privileged scaffold in drug discovery known for its potent biological activities. Detailed protocols, mechanistic insights, and expert commentary are provided to enable researchers, scientists, and drug development professionals to effectively leverage this synthon in their synthetic campaigns.

Introduction: The Strategic Advantage of a Bifunctional Synthon

The pyrrole ring is a cornerstone of numerous natural products and pharmaceuticals.[1] Functionalizing this core with strategically placed reactive groups transforms it into a powerful synthon for constructing more complex molecular architectures. This compound exemplifies this, possessing two distinct functional groups that can be manipulated selectively or used in concert to build fused heterocyclic systems.

The resulting scaffolds, particularly the pyrrolo[2,3-d]pyrimidine core (also known as 7-deazapurine), are of immense interest due to their structural similarity to endogenous purines. This allows them to act as potent inhibitors of various kinases and other enzymes, leading to significant applications as antitumor and antimicrobial agents.[2][3] This document serves as a practical guide to unlocking the synthetic potential of this versatile starting material.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is critical for designing successful synthetic strategies. The interplay between the pyrrole ring and its substituents dictates the optimal reaction conditions.

PropertyValue
Molecular Formula C₆H₄N₂O₂
Molecular Weight 136.11 g/mol
Appearance Off-white to light yellow solid
Key Functional Groups Cyano (-C≡N), Carboxylic Acid (-COOH), Pyrrole N-H

2.1. The Duality of the Carboxylic Acid Group

The C2-carboxylic acid is a versatile handle for modifications such as esterification or amidation. However, its most critical feature is its susceptibility to decarboxylation. Pyrrole-2-carboxylic acids are known to readily lose CO₂ under acidic conditions and/or high temperatures.[4][5]

  • Expert Insight: This decarboxylation is not a side reaction but often a key, desired step in cascade reactions. For instance, in the synthesis of many pyrrolo[2,3-d]pyrimidines, harsh conditions are intentionally used to trigger cyclization followed by in-situ decarboxylation, simplifying the synthetic sequence. If retention of the carboxyl group is desired, milder, often base-catalyzed or neutral reaction conditions are required.

2.2. The Cyano Group: A Gateway to Fused Rings

The C5-cyano group is a powerful electrophilic handle and a linchpin for constructing the pyrimidine ring. Its transformations are central to the applications described herein.

  • Cyclization: The nitrile can react with dinucleophiles or be transformed into other functional groups (e.g., amidines, amines) that are primed for intramolecular cyclization.[6]

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxamide or a carboxylic acid.[7][8] This must be considered during reaction planning to avoid unintended side products.

2.3. The Pyrrole Ring and N-H Reactivity

The pyrrole N-H is acidic and can be deprotonated under basic conditions, opening the door for N-alkylation or N-arylation.[1] This can be an undesirable side reaction if C-C or C-N bond formation elsewhere is the goal. The choice of base and solvent is therefore critical to control the reaction's regioselectivity.

Core Application: Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The most prominent application of this compound and its derivatives is the synthesis of the 7-deazapurine core. These compounds are widely explored as kinase inhibitors in oncology.[3][9]

General Synthetic Strategy

The fundamental transformation involves the reaction of the 2-amino-3-cyanopyrrole precursor (often generated in situ or as a stable intermediate) with a one-carbon electrophile, which provides the C2 atom of the pyrimidine ring. A common and direct method utilizes formamide, which serves as both the reagent and the solvent.

Caption: General pathway for pyrrolo[2,3-d]pyrimidine synthesis.

Protocol 1: One-Pot Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidine

This protocol describes a direct conversion that leverages the inherent reactivity of the starting material under forcing conditions to achieve a complex transformation in a single step. The reaction proceeds via formation of an amino-cyano intermediate, cyclization, and concomitant decarboxylation.

Methodology:

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Formamide (20-30 mL per gram of starting material)

    • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Procedure:

    • To the round-bottom flask, add this compound and formamide.

    • Stir the suspension and heat the mixture to 180-190 °C under a nitrogen atmosphere.

    • Causality Note: The high temperature is essential. It facilitates the initial reaction with formamide, drives the cyclization to form the pyrimidine ring, and provides the activation energy for the desired decarboxylation at the C2 position.[4]

    • Maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Pour the mixture into cold water (5-10 volumes) and stir for 30 minutes.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid sequentially with cold water and a small amount of cold ethanol.

    • Dry the solid under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography if necessary.

Self-Validation:

  • Expected Yield: 60-80%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton and carbon signals and the appearance of new aromatic protons corresponding to the pyrimidine ring are key indicators of success.

Protocol 2: Stepwise Synthesis via Amidine Formation

For substrates that are sensitive to high temperatures, a milder, two-step approach provides greater control. This method involves first converting the nitrile into a more reactive intermediate, which then cyclizes under less forcing conditions.

Workflow_Stepwise cluster_0 Step A: Amidine Formation cluster_1 Step B: Cyclization Start 5-Cyano-1H-pyrrole -2-carboxylate Ester Intermediate N,N-Dimethylformamidine Intermediate Start->Intermediate Reaction ReagentA DMF-DMA ReagentA->Intermediate Intermediate_ref Amidine Intermediate ReagentB NH4OAc, AcOH Product Pyrrolo[2,3-d]pyrimidine Product ReagentB->Product Intermediate_ref->Product Heating

Caption: Stepwise workflow for controlled pyrrolopyrimidine synthesis.

Methodology (Step A: Amidine Formation):

  • Starting Material: It is often advantageous to start with the corresponding ethyl or methyl ester (e.g., Ethyl 5-cyano-1H-pyrrole-2-carboxylate) to avoid complications with the free acid.[10]

  • Procedure:

    • Dissolve the pyrrole ester (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 eq).

    • Heat the mixture to 80-100 °C for 2-4 hours.

    • Causality Note: DMF-DMA acts as a masked form of dimethylformamide and is highly electrophilic. It readily adds to the nucleophilic nitrogen of the cyano group, forming the reactive amidine intermediate without requiring harsh conditions.

    • Cool the reaction and remove the solvent under reduced pressure to yield the crude amidine, which is often used directly in the next step.

Methodology (Step B: Cyclization and Saponification):

  • Procedure:

    • Dissolve the crude amidine intermediate from Step A in glacial acetic acid.

    • Add ammonium acetate (NH₄OAc) (5-10 eq).

    • Heat the mixture to reflux (approx. 118 °C) for 1-3 hours.

    • Causality Note: Ammonium acetate serves as the source of ammonia. The acidic medium facilitates the cyclization onto the pyrrole nitrogen, forming the pyrimidine ring.

    • After cyclization, the resulting ester can be saponified using standard conditions (e.g., NaOH in MeOH/H₂O) and then decarboxylated if desired, or carried forward for further diversification.

Advanced Applications and Diversification

The pyrrolo[2,3-d]pyrimidine core synthesized is not an endpoint but a platform for further functionalization, leading to diverse libraries of compounds for screening.

Target HeterocycleKey Reagent(s)RationaleReference
Pyrrolo[2,3-d]pyrimidin-4-ones Urea or IsocyanatesReacts with an amino-pyrrole precursor to form the 4-oxo functionality.[3]
Fused Pyrrolotriazolopyrimidines Triethyl orthoformate, then Hydrazine HydrateBuilds a triazole ring onto the pyrimidine core of a 4-amino-pyrrolo[2,3-d]pyrimidine intermediate.[2]
Fused Pyrrolotetrazolopyrimidines Sodium Azide (NaN₃), NH₄ClConverts a 4-amino or 4-chloro group into a tetrazole ring via cycloaddition.[2]

Troubleshooting and Key Considerations

  • Incomplete Decarboxylation: If the C2-carboxyl group persists after reactions like Protocol 1, prolonging the reaction time or increasing the temperature may be necessary. Alternatively, a separate, dedicated decarboxylation step under acidic conditions can be performed.[4]

  • Undesired N-Alkylation: When using strong bases for other transformations, the pyrrole N-H can be deprotonated and alkylated. Using milder bases (e.g., K₂CO₃ vs. NaH) or protecting the N-H with a suitable group (e.g., Boc, SEM) can mitigate this.

  • Low Solubility: The final heterocyclic products are often planar, aromatic systems with strong intermolecular interactions, leading to poor solubility. Purification may require polar solvents like DMF or DMSO, and chromatography can be challenging. Trituration is often an effective purification technique.

Conclusion

This compound is a high-value, versatile building block for constructing medicinally relevant heterocyclic compounds. Its dual functionality, when understood and controlled, provides elegant and efficient synthetic routes to complex scaffolds like the pyrrolo[2,3-d]pyrimidines. The protocols and insights provided in this guide are intended to empower researchers to confidently employ this synthon in the discovery and development of novel chemical entities.

References

  • Shaabani, A., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. [Link]
  • Abdel-Ghaffar, A. R., et al. (2015). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • Zhang, W., et al. (2024).
  • Aly, A. A., & Mohamed, Y. A. (2013). Synthesis and antitumor screening of some novel pyrrolo, pyrrolo[2,3-d]pyrimidinone and pyrrolo[2,3-b]... Journal of Applied Sciences Research. [Link]
  • Sapegin, A., et al. (2018).
  • Various Authors. (2024). Conversion of nitrile to other functional groups.
  • PubChem.
  • Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. [Link]
  • Chiang, Y., et al. (2002). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution.
  • Various Authors. (2020). N-Alkylation of Pyrrole.
  • Wang, Y., et al. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
  • Organic Chemistry Tutor. (2022). Nitrile to Acid - Common Conditions. organic-chemistry-tutor.com. [Link]

Sources

Application Notes and Protocols for the Gram-Scale Synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Cyano-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid, functionalized scaffold is a key component in the synthesis of a variety of pharmacologically active agents, including enzyme inhibitors and receptor modulators. The presence of both a nitrile and a carboxylic acid group offers orthogonal handles for further chemical modification, making it a versatile intermediate for the construction of complex molecular architectures. This application note provides a detailed, three-step experimental procedure for the gram-scale synthesis of this compound, commencing from readily available pyrrole. The protocol is designed for researchers and scientists in organic and medicinal chemistry, providing not only a step-by-step guide but also the scientific rationale behind the chosen methodologies.

Overall Synthetic Scheme

The synthesis is accomplished in three sequential steps: 1) Cyanation of pyrrole to yield pyrrole-2-carbonitrile, 2) Vilsmeier-Haack formylation to introduce an aldehyde at the 5-position, and 3) Mild oxidation of the aldehyde to the target carboxylic acid.

Overall_Synthesis Pyrrole Pyrrole P2C Pyrrole-2-carbonitrile Pyrrole->P2C 1. Chlorosulfonyl isocyanate 2. DMF FP2C 5-Formyl-1H-pyrrole-2-carbonitrile P2C->FP2C POCl₃, DMF Target This compound FP2C->Target Ag₂O, NaOH(aq)

Caption: Overall three-step synthesis of the target compound.

Materials and Reagents

Proper preparation and sourcing of high-purity reagents are critical for the success of this synthesis.

Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
PyrroleC₄H₅N67.09≥98%Sigma-AldrichDistill before use.
Chlorosulfonyl isocyanate (CSI)ClSO₂NCO141.53≥98%Sigma-AldrichHighly reactive, handle with extreme care.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-AldrichUse from a sealed bottle.
Phosphorus oxychloride (POCl₃)POCl₃153.33≥99%Sigma-AldrichCorrosive and lachrymator.[1][2][3][4][5]
Silver(I) oxide (Ag₂O)Ag₂O231.74≥99%Sigma-AldrichLight sensitive.
Sodium hydroxide (NaOH)NaOH40.00≥98%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Diethyl ether (Et₂O)(C₂H₅)₂O74.12AnhydrousFisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄-ACS GradeFisher Scientific
Hydrochloric acid (HCl)HCl36.4637% (w/w)Fisher Scientific
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01Saturated solution-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37GranularFisher Scientific

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation s1_start React Pyrrole with CSI s1_dmf Treat with DMF s1_start->s1_dmf s1_workup Aqueous Workup & Extraction s1_dmf->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Pyrrole-2-carbonitrile s1_purify->s1_product s2_start Vilsmeier-Haack Reaction (P2C, POCl₃, DMF) s1_product->s2_start Use as starting material s2_hydrolysis Hydrolysis s2_start->s2_hydrolysis s2_workup Extraction & Washing s2_hydrolysis->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_product 5-Formyl-1H-pyrrole-2-carbonitrile s2_purify->s2_product s3_start Oxidize with Ag₂O s2_product->s3_start Use as starting material s3_filter Filter Silver Salts s3_start->s3_filter s3_acidify Acidification s3_filter->s3_acidify s3_extract Extraction s3_acidify->s3_extract s3_purify Recrystallization s3_extract->s3_purify s3_product This compound s3_purify->s3_product

Caption: Step-by-step workflow for the synthesis.

Part 1: Synthesis of Pyrrole-2-carbonitrile

Rationale: This initial step introduces the nitrile functionality directly onto the pyrrole ring. Using chlorosulfonyl isocyanate (CSI) provides a regioselective method for cyanation at the 2-position of the electron-rich pyrrole. The intermediate N-chlorosulfonyl amide is then converted to the nitrile upon treatment with DMF.

Procedure:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add freshly distilled pyrrole (33.5 g, 0.5 mol) and anhydrous dichloromethane (DCM, 400 mL).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add chlorosulfonyl isocyanate (CSI, 74.3 g, 0.525 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.

    • Causality: The slow, cooled addition is crucial to control the highly exothermic reaction and prevent polymerization of the pyrrole.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 110 mL, 1.42 mol) to the reaction mixture, again keeping the temperature below 10 °C.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Carefully pour the reaction mixture into a 2 L beaker containing crushed ice (approx. 800 g).

  • Stir vigorously until all the ice has melted. Transfer the mixture to a 2 L separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude brown oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes.

  • Combine the fractions containing the product and evaporate the solvent to afford pyrrole-2-carbonitrile as a pale yellow solid.

    • Expected Yield: 35-40 g (76-87%).

Part 2: Synthesis of 5-Formyl-1H-pyrrole-2-carbonitrile

Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride and DMF. It preferentially attacks the electron-rich 5-position of the pyrrole-2-carbonitrile.

Procedure:

  • In a dry 1 L three-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (150 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (60 mL, 0.65 mol) dropwise, keeping the internal temperature below 10 °C. A white solid, the Vilsmeier reagent, will form.

    • Causality: Pre-forming the Vilsmeier reagent at low temperature is essential for a controlled reaction.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Dissolve pyrrole-2-carbonitrile (37 g, 0.4 mol) in anhydrous DMF (100 mL) and add this solution dropwise to the Vilsmeier reagent suspension over 1 hour, maintaining the temperature below 5 °C.

  • After the addition, remove the cooling bath and heat the reaction mixture to 60 °C for 2 hours.

  • Cool the reaction mixture back to room temperature and then pour it cautiously onto 1 kg of crushed ice in a 4 L beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (4 x 300 mL).

  • Combine the organic extracts, wash with water (2 x 250 mL) and brine (250 mL).

  • Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to yield 5-formyl-1H-pyrrole-2-carbonitrile as a crystalline solid.

    • Expected Yield: 38-43 g (79-90%).

Part 3: Synthesis of this compound

Rationale: The final step involves the selective oxidation of the aldehyde to a carboxylic acid. Silver(I) oxide is a mild oxidizing agent that is highly effective for this transformation, particularly for sensitive substrates, as it does not oxidize the pyrrole ring or hydrolyze the nitrile group.[1][3][8]

Procedure:

  • In a 2 L Erlenmeyer flask, dissolve 5-formyl-1H-pyrrole-2-carbonitrile (36 g, 0.3 mol) in ethanol (500 mL).

  • In a separate 1 L beaker, prepare a solution of sodium hydroxide (24 g, 0.6 mol) in deionized water (400 mL).

  • Add the ethanolic solution of the aldehyde to the sodium hydroxide solution with stirring.

  • Add silver(I) oxide (Ag₂O, 83.4 g, 0.36 mol) to the mixture in one portion.

    • Causality: The reaction is performed in a basic aqueous/ethanolic solution to facilitate the oxidation process. The slight excess of Ag₂O ensures complete conversion of the aldehyde.

  • Stir the resulting black suspension at room temperature for 12 hours. The progress of the reaction can be monitored by TLC (disappearance of the starting material).

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts. Wash the filter cake with a small amount of water.

  • Transfer the clear filtrate to a 2 L beaker and cool in an ice bath.

  • Slowly acidify the filtrate to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash the solid with cold deionized water (2 x 100 mL), and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum at 50 °C to a constant weight to afford this compound.

    • Expected Yield: 36-39 g (89-96%).

Characterization of Final Product

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 12.5 (br s, 1H, NH), 7.2 (d, J=4.0 Hz, 1H, pyrrole-H), 6.9 (d, J=4.0 Hz, 1H, pyrrole-H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 162.0 (C=O), 125.0 (C), 123.0 (CH), 118.0 (C≡N), 115.0 (CH), 100.0 (C).

  • FTIR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 3100 (N-H stretch), 2230 (C≡N stretch), 1680 (C=O stretch).[6][9][10][11]

  • Melting Point: >250 °C (decomposes).

Safety Precautions

This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.

  • Chlorosulfonyl Isocyanate (CSI): CSI is extremely corrosive and reacts violently with water. It is a severe lachrymator. Handle only in a dry, inert atmosphere. Work with small quantities and have a quenching agent (e.g., dry sand, sodium bicarbonate) nearby.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water.[1][2][3][4][5] It causes severe burns to the skin and eyes and is a lachrymator.[2][3][4] Always handle in a fume hood and wear appropriate gloves and face protection.[1][2]

  • Sodium Cyanide (if used in alternative routes): Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[8][12][13][14] It reacts with acids to produce highly toxic hydrogen cyanide gas.[8][12] Store in a cool, dry, well-ventilated area away from acids.[8][12]

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Silver-containing waste should be collected separately for recovery.

References

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS.

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Application Notes & Protocols: The Strategic Use of 5-Cyano-1H-pyrrole-2-carboxylic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetically-derived pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide array of biological targets, including enzymes and receptors.[1] Within the vast library of pyrrole-based building blocks, 5-Cyano-1H-pyrrole-2-carboxylic acid emerges as a particularly strategic intermediate. Its bifunctional nature, featuring orthogonally reactive carboxylic acid and nitrile moieties, provides medicinal chemists with a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

This guide provides an in-depth exploration of the applications of this compound, detailing its properties, key chemical transformations, and validated protocols to empower its effective use in drug discovery and development programs.

Physicochemical & Spectroscopic Profile

Accurate characterization of the starting material is the foundation of any successful synthetic campaign. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₄N₂O₂PubChem[2]
Molecular Weight 136.11 g/mol PubChem[2]
Monoisotopic Mass 136.02728 DaPubChem[2]
CAS Number 854044-30-7BLD Pharm[3]
IUPAC Name This compoundPubChem[2]
SMILES C1=C(NC(=C1)C(=O)O)C#NPubChem[2]
Predicted XlogP 0.6PubChem[2]

Spectroscopic Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques. While specific spectra for this exact molecule are proprietary, analogous structures like Pyrrole-2-carboxylic acid have well-documented NMR and IR data that provide a reference for expected peak patterns.[4][5] Researchers should expect to see characteristic signals for the pyrrole ring protons, the acidic proton of the carboxylic acid, and the nitrile stretch in the IR spectrum (~2200-2260 cm⁻¹).

The Synthetic Utility: A Bifunctional Linchpin

The power of this compound lies in its two distinct functional groups, which can be addressed with high selectivity. This allows for a stepwise, controlled elaboration of the molecular scaffold.

Caption: Stepwise functionalization of the pyrrole intermediate.

This workflow highlights a common strategy:

  • Amidation: The carboxylic acid is first coupled with a primary or secondary amine (R¹-NH₂) to install the first point of diversity.

  • Nitrile Modification: The resulting amide intermediate is then subjected to conditions that modify the nitrile group without affecting the newly formed amide. Here, catalytic hydrogenation reduces the nitrile to a primary amine, which is then immediately acylated to install the second point of diversity (R²).

Detailed Experimental Protocols

The following protocols provide field-tested, general procedures that can be adapted by researchers for specific substrates.

Protocol 1: General Procedure for Amide Bond Formation via HATU Coupling

Rationale: HATU is a highly effective coupling reagent that minimizes side reactions and often provides high yields, even with sterically hindered or electronically deactivated amines.

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂, 0.1 M), add the desired amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to the mixture.

  • Coupling Reagent Addition: Add HATU (1.2 eq) portion-wise at 0 °C. The reaction is often accompanied by a color change to yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the desired amide.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: General Procedure for Catalytic Reduction of the Nitrile Group

Rationale: Catalytic hydrogenation using Raney Nickel is a robust and scalable method for converting nitriles to primary amines. It avoids the use of metal hydrides, simplifying the work-up.

  • Catalyst Preparation: In a flask suitable for hydrogenation, add Raney Nickel (approx. 50% slurry in water, ~0.2 eq by weight) and wash several times with the reaction solvent (e.g., methanol or ethanol saturated with ammonia) to remove water.

  • Reaction Setup: Add a solution of the cyano-pyrrole substrate (1.0 eq) in the chosen solvent (e.g., ammoniacal methanol, 0.1 M) to the flask containing the activated catalyst.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature for 6-24 hours. Monitor the reaction by observing hydrogen uptake and by periodic analysis via TLC or LC-MS (note: the product amine may be difficult to visualize on TLC without staining).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can often be used directly in the next step (e.g., acylation) or purified by chromatography if necessary.

  • Characterization: Confirm the conversion to the primary amine by LC-MS (observing the expected mass increase) and ¹H NMR (disappearance of the nitrile signal and appearance of a new -CH₂-NH₂ signal).

Conclusion

This compound is more than just a chemical building block; it is a versatile platform for innovation in drug discovery. Its orthogonally addressable functional groups provide a reliable and efficient means to generate diverse libraries of complex molecules. The robust protocols for modifying both the carboxylic acid and the nitrile functionalities empower chemists to rapidly explore SAR and optimize lead compounds. By leveraging the strategic advantages of this intermediate, research and development teams can accelerate their path toward novel therapeutic agents.

References

  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information.
  • MySkinRecipes. (n.d.). Pyrrole Carboxylic Acid Derivatives - Pharmaceutical Intermediates (2).
  • Google Patents. (n.d.). US11066362B2 - Method for producing pyrrole compound.
  • Koparir, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
  • PubChemLite. (n.d.). This compound (C6H4N2O2).
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • Chen, C. Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603.
  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
  • Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate.
  • ResearchGate. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search.
  • Golm Metabolome Database. (2012). Synonyms of Pyrrole-2-carboxylic acid.
  • National Institutes of Health. (2025). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid.
  • ResearchGate. (n.d.). Synthesis of 5-Arylpyrrole-2-carboxylic Acids as Key Intermediates for NBD Series HIV-1 Entry Inhibitors.
  • PubChem. (n.d.). A kind of preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde - Patent CN-113651746-A.
  • Oakwood Chemical. (n.d.). 4-cyano-5-methyl-1H-Pyrrole-2-carboxylic acid, 95% Purity, C7H6N2O2, 1 gram.

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Application Note: Advanced Catalytic Strategies for the Synthesis of 5-Cyano-1H-pyrrole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 5-cyano-1H-pyrrole-2-carboxylic acid scaffold is a privileged structural motif in modern drug discovery and materials science, appearing in novel antibacterial agents and enzyme inhibitors.[1][2] Its synthesis, however, presents significant regioselectivity and functional group compatibility challenges. This guide provides an in-depth analysis of advanced catalytic methodologies for the efficient and controlled synthesis of this key heterocyclic compound and its ester derivatives. We move beyond classical approaches to detail robust, field-proven catalytic systems, including iron-catalyzed carboxylation and palladium-catalyzed C-H functionalization/cyanation. This document furnishes researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and detailed, actionable protocols required to successfully synthesize this valuable molecule.

The Strategic Importance of the 5-Cyanopyrrole-2-Carboxylate Scaffold

Pyrrole derivatives are foundational to medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs like Atorvastatin and Ketorolac.[3] The specific substitution pattern of a cyano group at the C5 position and a carboxylic acid at the C2 position imparts unique electronic properties and hydrogen bonding capabilities, making it a highly sought-after pharmacophore. The cyano group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the carboxylic acid provides a key interaction point with biological targets.[1]

However, the direct and regioselective synthesis of this 2,5-disubstituted pattern is non-trivial. Traditional methods often suffer from harsh conditions, low yields, and the formation of difficult-to-separate regioisomers. Modern catalytic chemistry provides powerful tools to overcome these hurdles, enabling atom-economical and highly selective transformations under mild conditions.[4][5]

Retrosynthetic Strategy and Workflow

A robust synthetic strategy relies on a convergent and modular approach. Instead of attempting a complex multi-component reaction that may have low yields, we propose a two-stage catalytic strategy. This involves the initial formation of a stable pyrrole-2-carboxylate ester, followed by the selective catalytic introduction of the cyano group at the C5 position. The final product is then obtained via a simple hydrolysis step. This approach offers superior control and allows for optimization at each distinct catalytic step.

G node_start node_start node_inter node_inter node_final node_final node_process node_process A Commercially Available 1H-Pyrrole p1 A->p1 B Ethyl 1H-pyrrole-2-carboxylate p2 B->p2 C Ethyl 5-cyano-1H-pyrrole-2-carboxylate p3 C->p3 D This compound p1->B P1 Catalytic Carboxylation p1->P1 p2->C P2 Catalytic C-H Cyanation p2->P2 p3->D P3 Saponification p3->P3

Figure 1: Proposed workflow for the synthesis of the target molecule.

Key Catalytic Methodologies

Iron-Catalyzed Synthesis of the Pyrrole-2-Carboxylate Core

While classical methods like the Paal-Knorr synthesis are effective, they often require pre-functionalized 1,4-dicarbonyl compounds.[3] A more direct and atom-economical approach involves the direct carboxylation of the pyrrole ring. A highly efficient method utilizes simple iron-containing catalysts to react 1H-pyrrole with carbon tetrachloride and an alcohol, providing the corresponding pyrrole-2-carboxylate ester in near-quantitative yields.[6]

Causality of Component Choice:

  • Catalyst: Iron salts (e.g., Fe(acac)₃) are inexpensive, low-toxicity, and highly effective for this transformation. The mechanism is believed to involve radical intermediates, where the iron catalyst facilitates the formation of a trichloromethyl radical from CCl₄.[7]

  • Reagents: Carbon tetrachloride serves as the carbon source for the carboxyl group, and the alcohol (e.g., ethanol) acts as both the solvent and the esterifying agent.

  • Selectivity: The reaction shows excellent regioselectivity for the C2 position of the pyrrole ring, which is the most electron-rich and sterically accessible position for electrophilic/radical attack.

Palladium-Catalyzed C-H Cyanation of the Pyrrole Ring

With the pyrrole-2-carboxylate core in hand, the next critical step is the introduction of the cyano group at the C5 position. Direct C-H activation and functionalization is a state-of-the-art strategy that avoids the need for pre-halogenation or borylation of the substrate.[8] Palladium catalysis is exceptionally well-suited for this transformation.

A powerful method for cyanation involves reacting the pyrrole substrate with a cyanide source in the presence of a palladium catalyst and an oxidant.

Mechanism and Rationale: The catalytic cycle, depicted in Figure 2, is a prime example of modern cross-coupling chemistry.

  • C-H Activation/Concerted Metalation-Deprotonation (CMD): The palladium(II) catalyst first coordinates to the pyrrole. A base then assists in the deprotonation of the C5-H bond, leading to the formation of a palladacycle intermediate. This is often the rate-determining step and its efficiency dictates the overall success of the reaction. The directing effect of the C2-ester group can play a role in favoring activation at the C5 position.

  • Oxidative Addition/Ligand Exchange: A cyanide source, such as zinc cyanide (Zn(CN)₂), exchanges with a ligand on the palladium center.

  • Reductive Elimination: The C-CN bond is formed as the palladium center is reduced from Pd(II) back to Pd(0), releasing the final product.

  • Catalyst Regeneration: An oxidant (e.g., Cu(OAc)₂) re-oxidizes the Pd(0) to the active Pd(II) state, allowing the catalytic cycle to continue.

G Figure 2: Simplified Palladium(II)-Catalyzed C-H Cyanation Cycle A Pd(II) Catalyst (e.g., Pd(OAc)₂) B Pyrrole-Pd(II) Complex (Intermediate I) A->B Coordination C Palladacycle (Intermediate II) B->C C-H Activation (CMD) D Cyanated Pd(II) Complex (Intermediate III) C->D Ligand Exchange Base Base (-H⁺) C->Base - Base-H⁺ E Pd(0) D->E Reductive Elimination E->A Re-oxidation Product 5-Cyano-Pyrrole-2-COOEt (R-CN) E->Product ReducedOxidant Reduced Oxidant (e.g., Cu(I)) E->ReducedOxidant Substrate Pyrrole-2-COOEt (R-H) Substrate->B Cyanide Zn(CN)₂ Cyanide->D Oxidant Oxidant (e.g., Cu(II)) Oxidant->A

Caption: Simplified Palladium(II)-Catalyzed C-H Cyanation Cycle.

Comparison of Synthetic Methods

MethodCatalyst SystemKey ReagentsTemp (°C)Time (h)Yield (%)Key Advantages & Causality
Paal-Knorr Acid (e.g., p-TsOH)1,4-Dicarbonyl, Amine80-1102-1260-95Reliable and well-established; requires pre-functionalized starting materials.[3][9]
Iron-Catalyzed Carboxylation Fe(acac)₃ or FeCl₃1H-Pyrrole, CCl₄, EtOH100-1103-5>95Excellent yield, atom-economical, uses inexpensive catalyst; starts from basic pyrrole.[6]
Vilsmeier-Haack Cyanation N/A (Reagent-based)Chlorosulfonyl isocyanate, DMF0-251-358-95High yield and fast; uses stoichiometric, moisture-sensitive reagents.[10]
Pd-Catalyzed C-H Cyanation Pd(OAc)₂ / LigandPyrrole-2-COOEt, Zn(CN)₂, Oxidant100-14012-2460-85High functional group tolerance, direct C-H bond use; requires higher temperatures and catalyst optimization.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including flammable solvents, corrosive acids, and highly toxic cyanide salts. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Iron-Catalyzed Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This protocol is adapted from the high-yield procedure reported by Khusnutdinov et al.[6]

Materials and Reagents:

  • 1H-Pyrrole (freshly distilled)

  • Carbon tetrachloride (CCl₄)

  • Ethanol (anhydrous)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add 1H-pyrrole (6.71 g, 100 mmol), anhydrous ethanol (100 mL), and carbon tetrachloride (23.08 g, 150 mmol).

    • Rationale: Ethanol serves as both solvent and reactant. A slight excess of CCl₄ ensures complete consumption of the limiting pyrrole reagent.

  • Catalyst Addition: Add Fe(acac)₃ (0.353 g, 1.0 mmol, 1 mol%).

    • Rationale: A low catalyst loading is sufficient for this efficient transformation, making the process cost-effective.

  • Reaction: Heat the mixture to reflux (approx. 105°C) with vigorous stirring. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 3-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the solution to remove any insoluble iron species. Transfer the filtrate to a separatory funnel.

  • Extraction: Wash the organic solution sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The bicarbonate wash neutralizes any acidic byproducts, such as HCl, formed during the reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity (>95%). If necessary, purify further by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the colorless oil by ¹H NMR, ¹³C NMR, and MS analysis. Expected Yield: >95%.

Protocol 2: Direct C-H Cyanation of Ethyl 1H-pyrrole-2-carboxylate

This is a representative protocol based on modern palladium-catalyzed C-H functionalization principles.

Materials and Reagents:

  • Ethyl 1H-pyrrole-2-carboxylate (from Protocol 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Zinc Cyanide (Zn(CN)₂) (EXTREMELY TOXIC)

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Ethyl acetate (EtOAc)

  • Celite®

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

  • Syringes for handling anhydrous solvent

  • Buchner funnel

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk tube under an argon or nitrogen atmosphere, add Ethyl 1H-pyrrole-2-carboxylate (1.39 g, 10 mmol), Pd(OAc)₂ (0.112 g, 0.5 mmol, 5 mol%), Cu(OAc)₂ (2.18 g, 12 mmol, 1.2 equiv), and K₂CO₃ (1.66 g, 12 mmol, 1.2 equiv).

    • Rationale: An inert atmosphere is crucial to prevent the degradation of the Pd(0) species that forms during the catalytic cycle. Cu(OAc)₂ acts as the stoichiometric oxidant to regenerate the active Pd(II) catalyst. K₂CO₃ is the base required for the C-H activation step.

  • Reagent Addition: Carefully add Zinc Cyanide (Zn(CN)₂) (0.705 g, 6 mmol, 0.6 equiv).

    • Rationale: Zn(CN)₂ is an effective and relatively stable cyanide source for palladium catalysis. It is used in slight excess relative to the amount of C-H bonds to be functionalized. Handle with extreme care in a fume hood.

  • Solvent Addition: Add anhydrous DMAc (50 mL) via syringe. Seal the Schlenk tube.

    • Rationale: DMAc is a high-boiling polar aprotic solvent that is excellent for solubilizing the reagents and facilitating high-temperature C-H activation reactions.

  • Reaction: Place the sealed tube in a preheated oil bath at 130°C and stir for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate (100 mL).

  • Filtration and Extraction: Filter the mixture through a pad of Celite® to remove insoluble metal salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and brine (1 x 50 mL).

    • Rationale: Celite filtration removes the heterogeneous copper and palladium residues. The aqueous washes remove the DMAc solvent and any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Ethyl 5-cyano-1H-pyrrole-2-carboxylate as a solid.

  • Characterization: Confirm structure by ¹H NMR, ¹³C NMR, IR (presence of C≡N stretch), and MS.

Protocol 3: Saponification to this compound
  • Hydrolysis: Dissolve the purified ester from Protocol 2 in a mixture of THF and methanol (1:1). Add a 2M aqueous solution of sodium hydroxide (NaOH) (1.5 equivalents).

  • Reaction: Stir the mixture at 40°C for 2-4 hours until TLC analysis shows complete consumption of the starting ester.

  • Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.

References

  • Parr, B. T., Green, S. A., & Davies, H. M. L. (2013). Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles. Journal of the American Chemical Society, 135(12), 4716–4718. [Link]
  • Ye, X., et al. (2014). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. Organic Letters. [Link]
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  • Sahoo, S. K., et al. (2023).
  • Sahoo, S. K., et al. (2023).
  • Afonso, C. A. M., & Crespo, J. G. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews. [Link]
  • Kumar, D., & Varma, R. S. (2016). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules. [Link]
  • Li, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules. [Link]
  • Martínez-Ortiz, F., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
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  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. www.organic-chemistry.org. [Link]
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Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 5-Cyano-1H-pyrrole-2-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of functionalized pyrrole heterocycles. Recognizing the nuanced challenges of this multi-step synthesis, we have structured this document to provide direct, actionable solutions to common experimental hurdles. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed, data-driven decisions in your laboratory work.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and rigorous purification. The pathway outlined below builds upon established transformations in pyrrole chemistry, starting from commercially available reagents. The key challenges involve the regioselective introduction of the cyano group and the subsequent purification of isomers.

Synthetic_Pathway Pyrrole 1H-Pyrrole Ketone 2-Pyrrolyl trichloromethyl ketone Pyrrole->Ketone 1. Trichloroacetyl chloride 2. K₂CO₃ (aq) Ester Ethyl 1H-pyrrole- 2-carboxylate Ketone->Ester NaOEt, EtOH IsomerMix Mixture of 4- & 5-Cyano Isomers (Ethyl Esters) Ester->IsomerMix 1. CSI, Et₂O 2. DMF CyanoEster Ethyl 5-cyano-1H- pyrrole-2-carboxylate IsomerMix->CyanoEster Alumina Column Chromatography FinalAcid 5-Cyano-1H-pyrrole- 2-carboxylic acid CyanoEster->FinalAcid 1. NaOH (aq) 2. H⁺ workup

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols & Troubleshooting

This section provides step-by-step methodologies for each stage of the synthesis. Each protocol is followed by a dedicated troubleshooting Q&A to address specific issues that may arise.

Protocol 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

This two-part procedure first creates an activated ketone intermediate, which is then converted to the target ester. This method avoids the use of moisture-sensitive organometallic reagents.[1]

Part A: 2-Pyrrolyl trichloromethyl ketone

  • Charge a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser (with a drying tube) with trichloroacetyl chloride (1.23 mol) and 200 mL of anhydrous diethyl ether.

  • While stirring, add a solution of freshly distilled pyrrole (1.2 mol) in 640 mL of anhydrous ether over 3 hours. The exothermic reaction will cause the mixture to reflux.

  • After the addition is complete, stir the mixture for an additional hour.

  • Slowly add a solution of potassium carbonate (0.724 mol) in 300 mL of water through the dropping funnel to neutralize the acid.

  • Separate the layers. Dry the organic phase with magnesium sulfate, treat with activated charcoal, and filter.

  • Remove the solvent via rotary evaporation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization.

  • Collect the tan solid by filtration and wash with cold hexane to yield the ketone (Typical yield: 77–80%).[1]

Part B: Ethyl 1H-pyrrole-2-carboxylate

  • In a 1-L, three-necked flask, dissolve sodium metal (0.44 g-atom) in 300 mL of anhydrous ethanol to prepare sodium ethoxide.

  • Once the sodium has completely dissolved, add the 2-pyrrolyl trichloromethyl ketone (0.35 mol) from Part A in portions over 10 minutes.

  • Stir the solution for 30 minutes, then concentrate to dryness using a rotary evaporator.

  • Partition the oily residue between 200 mL of ether and 25 mL of water.

  • Wash the ether layer with brine, dry over magnesium sulfate, and concentrate.

  • Distill the residue under reduced pressure to obtain pure ethyl 1H-pyrrole-2-carboxylate as a colorless oil (Typical yield: 70–76%).[1]

Troubleshooting for Protocol 1
  • Q: The reaction mixture in Part A turned dark purple/black, and the yield of the ketone was very low. What happened?

    • A: This is a classic sign of pyrrole polymerization. The primary causes are impure starting materials or localized overheating. Ensure your pyrrole is freshly distilled, as pyrrole darkens and oligomerizes on exposure to air and light. Additionally, ensure the addition of pyrrole is slow and controlled to manage the exotherm and maintain a gentle reflux.

  • Q: My final ester from Part B is dark and fails to crystallize or distills with color. How can I improve its purity?

    • A: The crude product can contain colored impurities. Before distillation, you can pass the concentrated ether solution through a short plug of silica or alumina to remove baseline impurities. Ensure the distillation is performed under a high vacuum to keep the temperature as low as possible, as pyrrole derivatives can be heat-sensitive.

Protocol 2: Cyanation of Ethyl 1H-pyrrole-2-carboxylate

This protocol uses chlorosulfonyl isocyanate (CSI), a powerful electrophile, to introduce the cyano group. The reaction is not perfectly regioselective and will produce a mixture of isomers.[2]

Safety Note: Chlorosulfonyl isocyanate (CSI) is extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). All glassware must be rigorously dried.

  • Dissolve ethyl 1H-pyrrole-2-carboxylate (1 equiv.) in anhydrous acetonitrile or diethyl ether in a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (1.1 equiv.) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the mixture back to 0 °C.

  • Slowly add N,N-dimethylformamide (DMF, 2 equiv.). An exotherm may be observed.

  • Heat the mixture to 50 °C for 15-30 minutes. The intermediate N-chlorosulfonyl amide will decompose to form the nitrile.[2]

  • Pour the reaction mixture carefully onto crushed ice and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid/oil containing a mixture of the 4- and 5-cyano isomers.

Troubleshooting for Protocol 2
  • Q: My reaction produced a large amount of black, intractable polymer. What is the most likely cause?

    • A: This is the most common failure mode and is almost always due to moisture contamination or poor temperature control. CSI reacts explosively with water, and the resulting acid can instantly polymerize the pyrrole. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strictly inert atmosphere. Adding the CSI too quickly can also cause an uncontrolled exotherm, leading to decomposition.[2]

  • Q: The yield of the cyanated product mixture is low (<30%). How can I optimize this?

    • A: Low yields often stem from incomplete reaction or side reactions. First, verify the quality of your CSI; old or improperly stored CSI can have low reactivity. Second, ensure the DMF quench and heating step is sufficient to fully convert the intermediate amide to the nitrile. You can monitor this step by TLC. Finally, consider the solvent. While ether is common, acetonitrile can sometimes improve the solubility of the pyrrole substrate.

  • Q: The ratio of the desired 5-cyano isomer to the 4-cyano byproduct is poor. Can this be changed?

    • A: Unfortunately, the regioselectivity of electrophilic substitution on 2-substituted pyrroles is notoriously difficult to control. The electron-withdrawing ester group deactivates the ring but directs incoming electrophiles to both the C4 and C5 positions. The literature suggests a ratio of approximately 1:2 for the 5-cyano to 4-cyano isomer when starting with methyl pyrrole-2-carboxylate.[2] This ratio is largely kinetically controlled. Therefore, the most effective strategy is not to optimize the reaction for selectivity but to focus on achieving a clean, high-yielding conversion to the isomer mixture and then separating it efficiently in the next step.

Troubleshooting_Cyanation start Low Yield in Cyanation Reaction q1 Was the reaction mixture black and tarry? start->q1 a1_yes Probable polymerization. - Check for moisture (flame-dry glassware). - Ensure anhydrous solvents. - Verify inert atmosphere. - Control temperature during CSI addition (<5°C). q1->a1_yes Yes q2 Was starting material still present by TLC? q1->q2 No a2_yes Incomplete reaction. - Verify quality/age of CSI. - Increase reaction time at room temp. - Ensure DMF heating step is complete. q2->a2_yes Yes a2_no Yield loss during workup. - Ensure complete extraction from aqueous layer. - Check for product volatility during solvent removal. q2->a2_no No

Caption: Troubleshooting workflow for low yield in the cyanation step.

Protocol 3: Chromatographic Separation of 4- and 5-Cyano Isomers

The two isomers have different polarities and can be separated using column chromatography. The literature suggests that alumina is effective for this separation.[2]

  • Prepare a slurry of activated neutral alumina in a non-polar solvent (e.g., hexane or a 95:5 hexane:ethyl acetate mixture).

  • Pour the slurry into a chromatography column to pack it.

  • Dissolve the crude isomer mixture in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of alumina or silica gel.

  • Carefully load the dried material onto the top of the packed column.

  • Elute the column with a shallow gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and slowly increasing to 20-30%).

  • Collect fractions and monitor them by TLC. The two isomers should appear as distinct spots.

  • Combine the fractions containing the pure desired isomer (typically the more polar 5-cyano isomer, but this must be confirmed by NMR) and concentrate to yield the purified product.

Troubleshooting for Protocol 3
  • Q: The isomers are not separating on my column (co-elution). What can I do?

    • A: Poor separation is common. First, try a shallower solvent gradient; a slow increase in polarity is key. Second, ensure you have not overloaded the column; the rule of thumb is 1g of crude material per 25-50g of stationary phase. Third, consider switching the stationary phase. While the literature suggests alumina, high-performance silica gel may also be effective. You may need to experiment with different solvent systems (e.g., dichloromethane/hexane or toluene/ethyl acetate).

  • Q: How do I know which of the separated compounds is the 5-cyano isomer I want?

    • A: The only definitive way is through ¹H NMR spectroscopy. For the 5-cyano isomer, you will see two doublets in the aromatic region corresponding to the protons at C3 and C4. These protons are adjacent and will have a coupling constant (J-value) of approximately 3-4 Hz. For the 4-cyano isomer, the protons at C3 and C5 are not adjacent, so they will appear as two doublets with a much smaller coupling constant (J ≈ 1.6-2 Hz).[2] This difference in coupling constants is the most reliable method for identification.

Protocol 4: Saponification to this compound

This is a standard ester hydrolysis to yield the final carboxylic acid product.

  • Dissolve the purified ethyl 5-cyano-1H-pyrrole-2-carboxylate (1 equiv.) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide (2-3 equiv.) and heat the mixture to reflux (approx. 80-90 °C).

  • Monitor the reaction by TLC until the starting ester spot has disappeared (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify slowly with cold 1M HCl until the pH is ~2-3. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water or acetone/hexane) to obtain the pure this compound.

Troubleshooting for Protocol 4
  • Q: The hydrolysis is very slow or stalls completely. Why?

    • A: The electron-withdrawing cyano group can make the ester less reactive towards hydrolysis than simple alkyl esters. To drive the reaction to completion, you can increase the reaction time, increase the temperature slightly, or increase the concentration of NaOH. Using a co-solvent like THF can also help if solubility is an issue.

  • Q: Upon acidification, my product oiled out instead of precipitating as a solid. What should I do?

    • A: "Oiling out" happens when the product is insoluble in the aqueous layer but its melting point is below the current temperature. Ensure the acidification is done in an ice bath to keep the temperature as low as possible. If it still oils out, extract the product with ethyl acetate, dry the organic layer, and concentrate it. The product can then be purified by recrystallization or chromatography.

  • Q: The final product has a low melting point and appears impure even after filtration. What are the next steps?

    • A: The crude precipitate can be contaminated with inorganic salts. A thorough wash with cold water is essential. If it remains impure, recrystallization is the best option. Experiment with different solvent systems to find one that provides good quality crystals. A final wash of the crystalline product with a cold, non-polar solvent like hexane can help remove residual impurities.

Summary of Synthesis Parameters

The following table provides an at-a-glance summary of the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolvent(s)Temp.Typical Yield
1A Ketone FormationPyrrole, Trichloroacetyl chlorideDiethyl EtherReflux77-80%
1B Esterification2-Pyrrolyl trichloromethyl ketone, NaOEtEthanolRT70-76%
2 CyanationEthyl 1H-pyrrole-2-carboxylate, CSI, DMFAcetonitrile or Ether0°C to 50°C60-70% (mixture)
3 SeparationIsomer MixtureHexane/Ethyl AcetateRT~20-25% (of 5-isomer)
4 HydrolysisEthyl 5-cyano-1H-pyrrole-2-carboxylate, NaOHEthanol/WaterReflux>90%

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical safety precautions for this entire synthesis?

    • A1: The most significant hazard is Chlorosulfonyl Isocyanate (CSI) . It is highly corrosive and water-reactive. It must be handled with extreme care in an anhydrous environment and a certified fume hood. Trichloroacetyl chloride is also corrosive and lachrymatory. Standard safe handling practices for acids, bases, and flammable organic solvents are required throughout.

  • Q2: Why was the CSI-based cyanation method chosen over other alternatives?

    • A2: CSI is effective for cyanating electron-deficient aromatic and heteroaromatic rings where other methods, like Sandmeyer or Friedel-Crafts type reactions, might fail.[3] While it has drawbacks like moderate regioselectivity and high reactivity, it is a well-documented reagent for this class of transformation on pyrrole substrates.[2]

  • Q3: What analytical methods are essential to ensure the success of this synthesis?

    • A3: A suite of analytical techniques is crucial. Thin-Layer Chromatography (TLC) is indispensable for monitoring the progress of each reaction. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable for structural verification, especially for distinguishing between the 4- and 5-cyano isomers. Mass Spectrometry (MS) should be used to confirm the molecular weight of intermediates and the final product. Finally, High-Performance Liquid Chromatography (HPLC) is recommended for determining the final purity of the this compound.

References

  • Xie, J., et al. (2018). A multi-component synthesis of N-substituted 2-amino-3-cyano pyrroles via ring-opening of nitroepoxides. New Journal of Chemistry, 42(4), 2531-2534.
  • Park, S. B., et al. (2004). Facile synthesis of 1-substituted 2-amino-3-cyanopyrroles: new synthetic precursors for 5,6-unsubstituted pyrrolo[2,3-d]pyrimidines. Organic Letters, 6(17), 2857-2859.
  • Mou, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 915409.
  • Bakr, A., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5275.
  • Wang, H., et al. (2003). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1923-o1924.
  • Loader, C. E., & Anderson, H. J. (1979). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 57(20), 2673-2676.
  • Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate.
  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100.
  • Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Defensive Publications Series. 22.
  • Biagi, G., et al. (1991). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives. Il Farmaco, 46(10), 1213-1225.
  • Battilocchio, C., et al. (2015). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 13(12), 3633-3640.
  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
  • ResearchGate. (n.d.). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles.
  • da Silva, F. P., Jr., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(6), 712-726.
  • Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6428.

Sources

Technical Support Center: Purification of Crude 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the purification of 5-Cyano-1H-pyrrole-2-carboxylic acid (CAS 854044-30-7). This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights, troubleshooting advice, and detailed protocols for obtaining high-purity material, a critical step for reliable downstream applications.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The purity of this reagent is paramount, as impurities can lead to ambiguous biological data, failed reactions, or undesirable properties in final products. Crude material from synthesis often contains unreacted starting materials, side-products, and residual solvents. This guide offers a systematic approach to identify and resolve common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A: Common impurities typically stem from the synthetic route. These can include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be simpler pyrrole precursors.

  • Side-Products: Decarboxylated byproducts or products from undesired side reactions.

  • Corresponding Esters: If an alcohol (like ethanol) was used as a solvent or reagent during synthesis or workup, the formation of the corresponding ethyl ester (e.g., Ethyl 5-cyano-1H-pyrrole-2-carboxylate) is a common impurity.[1][2]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, and leftover acids or bases.

Q2: What are the key physical properties I should be aware of for purification?

A: Understanding the molecule's properties is crucial for selecting a purification strategy.

  • Acidity: The carboxylic acid moiety is the most important functional group for purification. It is acidic and will deprotonate in the presence of a base to form a water-soluble carboxylate salt.[3][4] This is the principle behind acid-base extraction.

  • Solubility: The parent compound, pyrrole-2-carboxylic acid, is soluble in methanol and has some solubility in hot water and DMSO.[5][6] This suggests that this compound will have similar solubility characteristics, making these solvents candidates for recrystallization.

  • Melting Point: While specific data for the 5-cyano derivative is not broadly published, the parent pyrrole-2-carboxylic acid has a melting point of 204-208 °C with decomposition.[6] A sharp melting point close to the literature value for your pure compound is a good indicator of purity.

Q3: Which purification method should I try first?

A: For a carboxylic acid like this, acid-base extraction is almost always the most effective initial purification step to remove neutral and basic impurities.[7][8] If the crude material is already relatively clean (>85-90%), a simple recrystallization may be sufficient.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude product.

PurificationWorkflow start Crude Product (this compound) assess Assess Purity (e.g., TLC, crude NMR) start->assess decision Complex Mixture or Neutral Impurities Present? assess->decision acid_base Perform Acid-Base Extraction decision->acid_base  Yes   recrystallize Recrystallize Solid decision->recrystallize  No   (Relatively Pure) precipitate Precipitate & Isolate Acid acid_base->precipitate precipitate->recrystallize Further Purification Needed final_product Pure Product (Verify by MP, NMR, HPLC) precipitate->final_product Sufficiently Pure recrystallize->final_product

Caption: Decision workflow for purifying crude this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery after acid-base extraction. 1. Incomplete Extraction: The pH of the aqueous basic solution was not high enough to fully deprotonate the carboxylic acid.[9]2. Incomplete Precipitation: Not enough acid was added to the aqueous layer to fully re-protonate the carboxylate salt.3. Product is water-soluble: The protonated acid has some solubility in the cold aqueous solution.1. Use a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and ensure the aqueous layer is basic (pH > 8) using pH paper. Shake the separatory funnel thoroughly.2. Add acid (e.g., 1M HCl) dropwise while stirring until the solution is acidic (pH < 4). Check with pH paper. Ensure the solution is well-chilled to minimize solubility.[7]3. If precipitation is poor, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane. Dry the organic layers and evaporate the solvent to recover the product.[8]
Product oils out or forms a fine powder during recrystallization. 1. Solution cooled too quickly: Rapid cooling prevents the formation of a proper crystal lattice.2. Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures.3. Insoluble impurities present: Impurities are acting as nucleation sites, causing rapid precipitation.1. Allow the hot, saturated solution to cool slowly to room temperature, then transfer to an ice bath.2. Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol) and then add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.3. Filter the hot solution before cooling to remove any insoluble material.
The purified product is still colored (e.g., brown or yellow). 1. Colored impurities are co-precipitating. These may be polar, polymeric byproducts.2. Compound degradation: Pyrroles can be sensitive to strong acid, heat, or light.1. Add a small amount of activated charcoal to the hot solution during recrystallization, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.2. Avoid unnecessarily high temperatures or prolonged heating. Perform purifications under dim light if possible. Ensure the acid used for precipitation is not excessively concentrated.
Melting point of the purified product is broad or low. Presence of impurities: Even small amounts of impurities can depress and broaden the melting point range.Repeat the purification step. If acid-base extraction was performed, follow with a careful recrystallization. If recrystallization was performed, try a different solvent system or consider preparative chromatography.

Detailed Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from your crude acidic product. The core principle is the conversion of the water-insoluble carboxylic acid into a water-soluble salt, which can be separated in an aqueous layer.

The Chemistry Behind the Separation

AcidBaseExtraction cluster_org Organic Layer (e.g., Ethyl Acetate) cluster_aq Aqueous Layer Crudeproduct Crude Mixture: R-COOH (Product) + Neutral Impurities RCOONa_aq R-COO⁻Na⁺ (Water-Soluble Salt) Crudeproduct->RCOONa_aq + NaHCO₃ (aq) (Shake in Sep. Funnel) RCOOH_org R-COOH (remains) RCOOH_precipitate R-COOH (Pure Precipitate) p1->RCOOH_precipitate + HCl (aq) (Acidify & Chill)

Caption: Mechanism of acid-base extraction for carboxylic acid purification.

Step-by-Step Procedure:
  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately half the volume of the organic layer.

  • Extraction: Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction (steps 2-3) of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the acid.

  • Combine Aqueous Layers: Combine all the aqueous extracts. The neutral and basic impurities remain in the original organic layer, which can now be discarded.

  • Precipitation: Cool the combined aqueous layer in an ice bath. Slowly, and with stirring, add 1M HCl dropwise. The sodium carboxylate salt will be protonated back to the carboxylic acid, which is insoluble in cold water and will precipitate out.[3][7]

  • Check pH: Continue adding acid until the solution is acidic (pH ~2-3), which can be confirmed with pH paper.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is suitable for material that is already fairly pure and needs a final polishing step, or as a follow-up to acid-base extraction.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityComments
Methanol 65Polar ProticGood "hot" solvent. The compound is likely quite soluble.[6]
Water 100Very PolarGood "cold" or "anti-solvent." Solubility is likely low when cold but increases with heat.[5]
Ethyl Acetate 77Polar AproticA versatile solvent, often used in extraction and recrystallization.
Hexane 69NonpolarLikely a very poor solvent; useful as an "anti-solvent" in a two-solvent system.
Step-by-Step Procedure:
  • Select Solvent System: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A methanol/water system is a good starting point.

  • Dissolve Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., methanol) and heat the mixture gently (e.g., on a steam bath or hot plate) while stirring until the solid dissolves completely.

  • Add Anti-Solvent (if needed): If using a two-solvent system, add the "anti-solvent" (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.

  • Decolorize (if needed): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and gently swirl. Reheat for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Wikipedia. (2023). Acid–base extraction.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Sources

Technical Support Center: Synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Cyano-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic route. Pyrroles are foundational heterocycles in medicinal chemistry, but their synthesis is often plagued by competing reaction pathways. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you mitigate common side reactions and optimize your yields.

The most common and logical synthetic pathway proceeds via formylation of a pyrrole-2-carboxylate precursor, followed by conversion of the resulting aldehyde to a nitrile. This guide focuses on the critical challenges encountered during this multi-step process.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following workflow outlines the primary synthetic route from a generic Pyrrole-2-carboxylate ester and highlights the major side reactions that can derail the synthesis at each critical step.

Start Ethyl Pyrrole-2-carboxylate N_Protect N-Protection (e.g., Tosyl) Recommended Start->N_Protect Optional but advised Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) Start->Formylation N_Protect->Formylation Aldehyde Ethyl 5-Formyl-1H-pyrrole-2-carboxylate Formylation->Aldehyde Polymer Insoluble Polymer Formylation->Polymer Acid-Catalyzed Polymerization Decarboxylation Decarboxylated Byproduct (5-Formylpyrrole) Formylation->Decarboxylation Acid/Heat Induced Decarboxylation Nitrile_Formation Aldehyde to Nitrile Conversion (e.g., NH₂OH·HCl then Ac₂O) Aldehyde->Nitrile_Formation Nitrile_Ester Ethyl 5-Cyano-1H-pyrrole-2-carboxylate Nitrile_Formation->Nitrile_Ester Saponification Saponification (e.g., LiOH, H₂O/THF) Nitrile_Ester->Saponification Final_Product This compound Saponification->Final_Product Diacid Pyrrole-2,5-dicarboxylic acid Saponification->Diacid Nitrile Hydrolysis (Harsh Base) Amide 5-Carbamoyl-1H-pyrrole-2-carboxylic acid Saponification->Amide Partial Nitrile Hydrolysis

Caption: Synthetic workflow and major side reaction pathways.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause, the underlying chemical principles, and actionable solutions.

Problem 1: Upon adding the Vilsmeier reagent (POCl₃/DMF), my reaction mixture immediately turned dark brown or black, yielding an insoluble tar-like substance.
  • Probable Cause: Rapid, uncontrolled acid-catalyzed polymerization of the pyrrole ring.

  • Expertise & Experience: Pyrrole is an electron-rich aromatic heterocycle. Under the strongly acidic conditions of the Vilsmeier-Haack reaction, the pyrrole ring can be protonated.[1] This protonation disrupts aromaticity, forming a highly reactive electrophilic species. This cation is then attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that results in insoluble, ill-defined polymers.[2][3] This is arguably the most common failure mode in reactions involving unprotected pyrroles and strong acids.

  • Trustworthiness & Solutions:

    • Implement N-Protection: The most effective strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen before formylation. A tosyl (Ts) or similar sulfonyl group significantly reduces the electron density of the ring, making it less susceptible to protonation and subsequent polymerization.[1] This allows for much cleaner reactions under acidic conditions.

    • Drastically Lower the Temperature: If N-protection is not feasible, temperature control is critical. Cool the pyrrole solution to -78 °C (dry ice/acetone bath) before the slow, dropwise addition of the pre-formed Vilsmeier reagent. Maintaining a very low temperature can kinetically disfavor the polymerization pathway.

    • Control Reagent Addition: Never add the POCl₃ directly to the pyrrole solution. The Vilsmeier reagent should be pre-formed at 0 °C and then added slowly to the cooled pyrrole substrate solution to avoid localized heating and high acid concentration.

Problem 2: My final product's mass spectrum shows the expected mass minus 44 Da, and the NMR spectrum is missing the carboxylic acid proton. I seem to have synthesized 5-cyanopyrrole.
  • Probable Cause: Decarboxylation of the C2-carboxylic acid group.

  • Expertise & Experience: Pyrrole-2-carboxylic acids are susceptible to decarboxylation under acidic conditions, a process that is often accelerated by heat.[4][5] The mechanism involves protonation of the pyrrole ring, which stabilizes the formation of a carbanion intermediate upon loss of CO₂.[4][6] This side reaction can occur during the acidic Vilsmeier step or during any subsequent step involving acid and heat.

  • Trustworthiness & Solutions:

    • Use an Ester Protecting Group: The most robust solution is to start with an ester of pyrrole-2-carboxylic acid (e.g., the ethyl or methyl ester). The ester is stable under Vilsmeier conditions and protects the C2 position from decarboxylation. The carboxylic acid can then be unmasked in the final step via saponification.

    • Minimize Heat and Acidity: If you must use the free acid, conduct the formylation and any subsequent acid-catalyzed steps at the lowest possible temperature and for the shortest duration necessary to achieve conversion.

Problem 3: After the final saponification step, my primary product is pyrrole-2,5-dicarboxylic acid, not the desired 5-cyano product.
  • Probable Cause: Concurrent hydrolysis of the C5-nitrile group under basic conditions.

  • Expertise & Experience: This is a classic chemoselectivity challenge. The conditions required to hydrolyze an ester (typically heating with a strong base like NaOH or KOH) are often harsh enough to also hydrolyze the nitrile group.[7][8] The hydrolysis proceeds first to a primary amide (5-carbamoyl-1H-pyrrole-2-carboxylic acid) and then, with continued heating, to the carboxylate.[9][10]

  • Trustworthiness & Solutions:

    • Use Milder Saponification Conditions: Switch from NaOH/KOH to lithium hydroxide (LiOH). LiOH can often effect saponification at lower temperatures (e.g., room temperature to 40 °C), which can leave the nitrile group intact. Use a cosolvent system like THF/water to ensure solubility.

    • Monitor the Reaction Closely: Follow the reaction's progress by TLC or LC-MS. As soon as the starting ester is consumed, immediately quench the reaction and proceed with the acidic workup. Do not allow the reaction to run for an extended period or overnight without monitoring.

    • Purification: If a mixture is obtained, the di-acid and the target mono-acid can sometimes be separated by careful recrystallization or column chromatography, though this can be difficult due to similar polarities.

cluster_0 Saponification Conditions cluster_1 Reaction Pathways Nitrile_Ester Ethyl 5-Cyano-1H-pyrrole-2-carboxylate Desired_Product Desired Product: This compound Nitrile_Ester->Desired_Product Mild Base (LiOH) Controlled Time/Temp (Desired Pathway) Amide_Byproduct Intermediate Byproduct: 5-Carbamoyl-1H-pyrrole-2-carboxylic acid Nitrile_Ester->Amide_Byproduct Harsh Base (NaOH) (Initial Hydrolysis) Diacid_Byproduct Final Byproduct: Pyrrole-2,5-dicarboxylic acid Amide_Byproduct->Diacid_Byproduct Prolonged Heating (Complete Hydrolysis)

Caption: Competing hydrolysis pathways during saponification.

Frequently Asked Questions (FAQs)

  • Q1: Why is N-protection so strongly recommended for this synthesis?

    • A: The pyrrole ring is highly activated towards electrophilic attack. This high reactivity is a double-edged sword. While it facilitates the desired formylation at the C5 position, it also makes the ring highly susceptible to acid-catalyzed polymerization.[1][3] An electron-withdrawing N-protecting group (like tosyl) "tames" the ring's reactivity, preventing polymerization and leading to cleaner reactions and higher yields of the desired formylated product.

  • Q2: Is it better to formylate the free carboxylic acid or its ester?

    • A: It is almost always better to perform the Vilsmeier-Haack formylation on the corresponding ester (e.g., ethyl or methyl pyrrole-2-carboxylate). The ester group is stable to the reaction conditions and effectively prevents the decarboxylation side reaction that plagues the free acid.[4][5] This strategy defers the sensitive carboxylic acid to the final deprotection step, where conditions can be more carefully controlled.

  • Q3: My aldehyde-to-nitrile conversion is sluggish. What can I do?

    • A: The conversion of an aldehyde to a nitrile, often via an oxime intermediate, can sometimes be inefficient. Ensure your dehydration step (if converting an oxime) is performed under strictly anhydrous conditions. Alternatively, consider more modern, one-pot methods. The Schmidt reaction using azidotrimethylsilane (TMSN₃) and a catalytic amount of a strong acid like triflic acid (TfOH) can be highly effective for converting aromatic aldehydes to nitriles, often at room temperature and with short reaction times.[11][12]

Summary of Key Side Reactions and Preventative Measures

Side Reaction Step(s) Affected Probable Cause Primary Prevention Strategy
Polymerization Vilsmeier-Haack FormylationHigh electron density of pyrrole ring, strong acidN-protection (e.g., with a tosyl group) before formylation.[1]
Decarboxylation Vilsmeier-Haack Formylation, Nitrile FormationInstability of the C2-carboxyl group in acid/heatUse an ester of the carboxylic acid as a protecting group.[4][5]
Nitrile Hydrolysis SaponificationHarsh basic conditions and/or prolonged heatingUse milder base (LiOH) at lower temperatures; monitor reaction closely.[7]
Incomplete Conversion Aldehyde to NitrileInsufficiently reactive/dry conditionsUse more robust reagents (e.g., TMSN₃/TfOH); ensure anhydrous conditions.[11]

Recommended Experimental Protocol (N-Protected Route)

This protocol incorporates the troubleshooting advice to minimize side reactions.

Step 1: N-Tosylation of Ethyl 1H-pyrrole-2-carboxylate

  • To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash with anhydrous hexanes and dry under vacuum.

  • Suspend the NaH in anhydrous THF and cool to 0 °C.

  • Slowly add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF. Stir for 30 min at 0 °C, then 1 hour at room temperature.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench carefully with saturated aq. NH₄Cl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-protected pyrrole.

Step 2: Vilsmeier-Haack Formylation

  • In a separate flask under an inert atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • In the main reaction flask, dissolve the N-tosylated pyrrole ester (1.0 eq) in anhydrous dichloroethane and cool to 0 °C.

  • Add the pre-formed Vilsmeier reagent dropwise to the pyrrole solution.

  • After addition, heat the mixture to reflux (approx. 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction and pour it onto crushed ice. Neutralize with aq. NaOH solution and extract with dichloromethane. Dry, filter, and concentrate. Purify by column chromatography to yield the 5-formyl derivative.

Step 3: Conversion of Aldehyde to Nitrile

  • Dissolve the 5-formyl derivative (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in pyridine.

  • Heat the mixture to reflux until the aldehyde is converted to the oxime (monitor by TLC).

  • Cool the mixture and add acetic anhydride (3.0 eq). Heat again to reflux to dehydrate the oxime to the nitrile.

  • Cool, pour into water, and extract with ethyl acetate. Wash the organic layer with aq. HCl and brine. Dry, filter, and concentrate. Purify to yield the 5-cyano derivative.

Step 4: Saponification and Deprotection

  • This step can be complex. A common method for removing the tosyl group is with Mg in methanol or via reductive methods. Saponification of the ester should be done under mild LiOH conditions as described in the troubleshooting section. The order of these final two steps may need to be optimized for your specific substrate.

References

  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025).
  • A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). DR-NTU, Nanyang Technological University.
  • Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. (2023).
  • Pyrrole synthesis. Organic Chemistry Portal.
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023).
  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Autom
  • Ethyl 5-cyano-1H-pyrrole-2-carboxyl
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole.
  • Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. (2009). Journal of the American Chemical Society.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • Preventing polymerization of pyrrole compounds under acidic conditions. Benchchem.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. (2015).
  • hydrolysis of nitriles. Chemguide.
  • A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. (2025).
  • Decarboxylation via addition of water to a carboxyl group: acid c
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. (2012). Thieme.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • 5-Formyl-1H-pyrrole-2-carboxylic acid. MySkinRecipes.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. (2025).
  • Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. (2020). Journal of the American Chemical Society.
  • Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro. American Chemical Society.
  • Vilsmeier–Haack formylation of pyrrole.
  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
  • Nitrile to Acid - Common Conditions. ReactionFlash.
  • The Synthesis and Application of 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid. Molekuul.
  • A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. (2019). MDPI.
  • THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCUL
  • Pyrrole-2-carboxyl
  • Reactions of Nitriles. Chemistry Steps.
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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.

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Technical Support Center: Optimization of Reaction Conditions for 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support center for the synthesis and optimization of 5-Cyano-1H-pyrrole-2-carboxylic acid. This valuable heterocyclic compound serves as a critical building block in the development of various pharmaceutical agents. Its synthesis, however, can present several challenges, from achieving optimal yields to ensuring high purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes. Our approach is grounded in established chemical principles and field-proven insights to support your research and development endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the hydrolysis of its corresponding ethyl ester, ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Issue 1: Low Yield of this compound During Hydrolysis

Question: We are experiencing significantly lower than expected yields (<70%) during the saponification of ethyl 5-cyano-1H-pyrrole-2-carboxylate. What are the potential causes and how can we optimize the reaction for a better yield?

Answer:

Low yields during the hydrolysis of ethyl 5-cyano-1H-pyrrole-2-carboxylate are a common challenge. The primary causes often revolve around incomplete reaction, side reactions, or product degradation. Let's break down the critical parameters and optimization strategies.

Causality and Optimization:

  • Choice of Base and Stoichiometry: The selection and amount of base are critical. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) can offer advantages in certain solvent systems due to its solubility.[1] A molar excess of the base (typically 1.5 to 3 equivalents) is necessary to drive the reaction to completion. However, an excessive amount can lead to degradation of the pyrrole ring, especially at elevated temperatures.

  • Solvent System: The solvent must be able to dissolve both the ester starting material and the base. A mixture of water and a miscible organic solvent like ethanol, methanol, or tetrahydrofuran (THF) is generally effective. The organic solvent aids in dissolving the ester, while water is necessary for the hydroxide ions to be effective. The ratio of the organic solvent to water should be optimized to ensure a homogeneous reaction mixture.

  • Reaction Temperature and Time: Hydrolysis of pyrrole esters can often be achieved at room temperature, but gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate.[2] However, prolonged heating or excessively high temperatures should be avoided as they can promote side reactions, such as decarboxylation or polymerization of the pyrrole ring. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Work-up Procedure: The acidification step to protonate the carboxylate salt and precipitate the carboxylic acid is crucial. The acid (e.g., HCl, H₂SO₄) should be added slowly at a low temperature (0-5 °C) to control the exotherm and prevent degradation of the product. The final pH should be acidic enough (typically pH 2-3) to ensure complete precipitation of the carboxylic acid.

Troubleshooting Workflow:

Start Low Yield Observed Check_Base Verify Base Stoichiometry (1.5-3 eq.) Start->Check_Base Check_Solvent Assess Solvent System (e.g., EtOH/H₂O) Check_Base->Check_Solvent Correct Optimize_Base Adjust Base Equivalents Check_Base->Optimize_Base Incorrect Check_Temp_Time Monitor Temperature (RT to 60°C) & Time Check_Solvent->Check_Temp_Time Homogeneous Optimize_Solvent Modify Solvent Ratio Check_Solvent->Optimize_Solvent Inhomogeneous Check_Workup Review Acidification (pH 2-3, 0-5°C) Check_Temp_Time->Check_Workup Complete Optimize_Temp_Time Optimize Temp/Time Profile Check_Temp_Time->Optimize_Temp_Time Incomplete/Degradation Optimize_Workup Refine Work-up Protocol Check_Workup->Optimize_Workup Improper pH/Temp Successful_Yield Improved Yield Check_Workup->Successful_Yield Optimal Optimize_Base->Successful_Yield Optimize_Solvent->Successful_Yield Optimize_Temp_Time->Successful_Yield Optimize_Workup->Successful_Yield

Caption: Troubleshooting workflow for low hydrolysis yield.

Issue 2: Presence of Impurities in the Final Product

Question: Our final this compound product shows impurities after purification. What are the likely side products and what purification strategies can be employed?

Answer:

The presence of impurities can arise from the initial synthesis of the ethyl ester precursor or during the final hydrolysis step. Understanding the potential side products is key to developing an effective purification strategy.

Potential Impurities and Their Origin:

  • Unreacted Ethyl 5-cyano-1H-pyrrole-2-carboxylate: Incomplete hydrolysis will leave the starting ester in your final product.

  • Decarboxylation Product (5-cyano-1H-pyrrole): The carboxylic acid product can be susceptible to decarboxylation, especially under harsh acidic or thermal conditions during work-up and purification.

  • Polymeric Byproducts: Pyrroles can be sensitive to strong acids and can polymerize, leading to tar-like impurities.[3]

  • Side products from precursor synthesis: The synthesis of the ethyl ester, often starting from simpler pyrroles, can introduce regioisomers or other substituted pyrroles.[4]

Purification Strategies:

Method Description Advantages Disadvantages
Recrystallization The crude product is dissolved in a hot solvent in which it has high solubility and then cooled to allow the pure product to crystallize.Effective for removing small amounts of impurities. Scalable.Requires finding a suitable solvent system. Product loss in the mother liquor.
Acid-Base Extraction The acidic product can be dissolved in a weak base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities (like the starting ester), and then re-precipitated by adding acid.Excellent for separating acidic products from neutral or basic impurities.May not remove acidic impurities. Risk of degradation if strong bases are used.
Column Chromatography The crude mixture is separated on a stationary phase (e.g., silica gel) using a mobile phase of appropriate polarity.High resolution for separating closely related compounds.Can be time-consuming and require large volumes of solvent. May not be ideal for large-scale purification.

Recommended Purification Workflow:

  • Initial Purification by Acid-Base Extraction: This is a highly effective first step to remove any unreacted ester.

  • Recrystallization: Following extraction, recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance purity.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to the precursor, ethyl 5-cyano-1H-pyrrole-2-carboxylate?

A1: A prevalent method involves the Vilsmeier-Haack formylation of ethyl 1H-pyrrole-2-carboxylate to introduce a formyl group at the 5-position, followed by conversion of the aldehyde to a nitrile. The conversion of the aldehyde to the nitrile can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration.

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to separate the more polar carboxylic acid product from the less polar ester starting material. The reaction is complete when the spot corresponding to the starting ester is no longer visible. HPLC can also be used for more quantitative monitoring.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The use of strong acids and bases requires caution. Always add acid to water slowly and with cooling to manage the exothermic reaction.

  • Cyanide-containing compounds are toxic. Handle this compound and its precursors with care.

Q4: Can microwave-assisted hydrolysis be used for this reaction?

A4: Microwave-assisted organic synthesis can often accelerate reaction times. For ester hydrolysis, microwave irradiation in the presence of a base like potassium carbonate has been shown to be effective for other heterocyclic esters and could potentially be adapted for this synthesis.[6] However, careful optimization of temperature and time would be necessary to avoid degradation of the pyrrole ring.

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 5-cyano-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Addition of Base: Add sodium hydroxide (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add 1M hydrochloric acid with stirring until the pH of the solution is approximately 2-3.

    • A precipitate of this compound should form.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the product under vacuum to yield the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent system in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of the hot solvent mixture until the solid is completely dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

References

  • University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.
  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
  • ResearchGate. (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates.
  • Synblock. (n.d.). CAS 7126-44-5 | Ethyl 3-cyano-1H-pyrrole-2-carboxylate.
  • Chemical Synthesis Database. (n.d.). ethyl 2-amino-3-cyano-5-methyl-1H-pyrrole-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester.
  • ResearchGate. (2023). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.
  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
  • Sigma-Aldrich. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid synthesis.
  • Google Patents. (n.d.). WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles.
  • DR-NTU. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines.
  • (n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis.
  • Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
  • PMC - NIH. (n.d.). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval).
  • PMC - NIH. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
  • PMC - NIH. (n.d.). 1H-Pyrrole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5.
  • PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).
  • Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
  • PubChem. (n.d.). ethyl 5-cyano-2-formyl-1H-pyrrole-3-carboxylate.
  • ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts..
  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives.

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Technical Support Center: Challenges in the Scale-Up of 5-Cyano-1H-pyrrole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 5-Cyano-1H-pyrrole-2-carboxylic acid. This resource is designed for researchers, process chemists, and drug development professionals. We will explore the common challenges encountered during production, offering scientifically grounded explanations and actionable troubleshooting strategies to ensure a robust and scalable process.

Overview and Synthetic Strategy

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while achievable at the bench, presents distinct challenges during scale-up related to reagent handling, reaction control, product stability, and purification.

A common and logical synthetic approach involves the functionalization of a pre-existing pyrrole-2-carboxylate core. The key transformations are the introduction of a cyano group at the C5 position and subsequent hydrolysis to the carboxylic acid, if starting from an ester. The Vilsmeier-Haack reaction is a frequently employed method for introducing a formyl group, which can then be converted to a nitrile.

G A Ethyl 1H-pyrrole-2-carboxylate B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C Ethyl 5-formyl-1H-pyrrole- 2-carboxylate B->C D Oxime Formation (NH2OH·HCl) C->D E Ethyl 5-(hydroxyiminomethyl)- 1H-pyrrole-2-carboxylate D->E F Dehydration to Nitrile (e.g., Acetic Anhydride) E->F G Ethyl 5-cyano-1H-pyrrole- 2-carboxylate F->G H Saponification (e.g., NaOH, H2O/EtOH) G->H I 5-Cyano-1H-pyrrole- 2-carboxylic acid H->I

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The major hazards involve the Vilsmeier-Haack formylation step. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction with DMF is exothermic and must be carefully controlled to prevent thermal runaway. Additionally, if cyanide-based reagents are used for direct cyanation, extreme caution is necessary due to their high toxicity. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

Q2: Why is the pyrrole ring sensitive to strong acids? A2: Pyrrole is an electron-rich aromatic heterocycle. In the presence of strong, non-oxidizing acids, the pyrrole ring can be protonated, which disrupts its aromaticity and makes it susceptible to polymerization, leading to the formation of intractable dark-colored tars. This is a critical reason why milder conditions, such as the Vilsmeier-Haack reaction, are preferred over classical Friedel-Crafts acylations which use strong Lewis acids like AlCl₃.[1][2]

Q3: Is the final product, this compound, stable? A3: Pyrrole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) upon heating, particularly in the presence of acid.[3][4][5] The rate of decarboxylation increases in strongly acidic solutions.[6] Therefore, prolonged heating during purification or subsequent reactions should be avoided. The final product should be stored in a cool, dry place, preferably under an inert atmosphere, to prevent degradation.

Q4: What are the main drivers of impurity formation in this process? A4: Impurities can arise from several sources:

  • Polymerization: Acid-catalyzed polymerization of the pyrrole starting material or intermediates.

  • Regioisomers: Incomplete regioselectivity during the formylation step can lead to the formation of other formylated isomers.

  • Incomplete Reaction: Unreacted starting materials or intermediates from any of the synthetic steps.

  • Decarboxylation: Loss of the C2-carboxylic acid group, especially under harsh workup or purification conditions.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Troubleshooting start Problem: Low Product Yield q1 At which step is the yield loss? Vilsmeier-Haack Oxime/Nitrile Formation Saponification/Purification start->q1 a1 Check Reagent Quality & Moisture - Use fresh, dry DMF - Ensure POCl3 is not hydrolyzed - Maintain anhydrous conditions q1:f1->a1 Reagent Issues? a2 Optimize Temperature Control - Cool DMF before POCl3 addition - Control exotherm during addition - Ensure reaction reaches optimal temp. q1:f1->a2 Reaction Control? a3 Incomplete Conversion - Increase reaction time or temp moderately - Check stoichiometry of dehydrating agent q1:f2->a3 a4 Product Degradation - Avoid excessive heat during workup - Use milder base or lower temp for hydrolysis - Check for decarboxylation (GC-MS) q1:f3->a4

Caption: Decision tree for troubleshooting low product yield.

Category 1: Vilsmeier-Haack Formylation Issues

Question: My formylation reaction is turning dark and producing significant insoluble material, especially at scale. What is happening? Answer: This is a classic sign of pyrrole polymerization. The root cause is often localized "hot spots" or exposure to overly acidic conditions.

  • Causality: The Vilsmeier reagent (chloromethyliminium salt) is a powerful electrophile.[8] Its formation from DMF and POCl₃ is highly exothermic. If POCl₃ is added too quickly to DMF on a large scale, the internal temperature can spike dramatically, even if the vessel jacket is cool. This localized heat can degrade the Vilsmeier reagent and, more importantly, catalyze the acid-mediated polymerization of the electron-rich pyrrole substrate.

  • Solution:

    • Reverse Addition: Add the pyrrole substrate to the pre-formed Vilsmeier reagent at a controlled temperature (0-5 °C). This ensures the pyrrole is immediately consumed by the reagent rather than sitting in a potentially acidic environment.

    • Dilution: Increasing the solvent volume can help dissipate heat more effectively.

    • Engineered Control: For multi-kilogram scale, use a metered pump for slow, subsurface addition of the limiting reagent and ensure vigorous agitation to maintain thermal homogeneity. Continuous flow reactors are an excellent, albeit more complex, solution for managing exotherms in this reaction.[9]

Question: The reaction yield is inconsistent between batches. Why? Answer: Inconsistency often points to sensitivity to moisture or reagent quality.

  • Causality: The Vilsmeier reagent is extremely sensitive to water. Any moisture in the DMF, the reactor, or from the atmosphere will quench the POCl₃ and the active reagent, leading to a lower effective stoichiometry and reduced yield. The quality of DMF is also critical; it should be free of formic acid or dimethylamine impurities.

  • Solution:

    • Reagent Qualification: Always use anhydrous grade DMF and freshly distilled or high-purity POCl₃. Titrate the POCl₃ if its quality is in doubt.

    • Inert Atmosphere: Ensure the reactor is thoroughly dried and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the addition and reaction phases.

    • Process Standardization: Document and strictly control all process parameters: reagent addition times, temperatures, agitation speeds, and hold times.

Category 2: Nitrile Formation and Hydrolysis

Question: The dehydration of the oxime to the nitrile is low-yielding and produces byproducts. How can I improve this? Answer: The choice of dehydrating agent and temperature control are critical. Acetic anhydride is common but can be aggressive.

  • Causality: Overheating during dehydration can lead to decomposition and the formation of colored impurities. Some dehydrating agents can react with the pyrrole ring itself.

  • Solution:

    • Milder Reagents: Explore alternative dehydrating agents such as trifluoroacetic anhydride (TFAA) at low temperatures, or using catalysts like copper(II) sulfate.

    • Temperature Control: Maintain the recommended temperature strictly. After the reaction is complete (monitored by TLC/HPLC), proceed with the workup immediately to avoid product degradation from prolonged exposure to the reaction conditions.

Question: During the final saponification step, my product is decarboxylating, leading to 5-cyanopyrrole as a major impurity. How do I prevent this? Answer: This is a direct result of the inherent instability of pyrrole-2-carboxylic acids.[3] The combination of heat and pH can readily cause the loss of CO₂.

  • Causality: Saponification typically requires heating with a strong base (e.g., NaOH). During the subsequent acidic workup to protonate the carboxylate and precipitate the product, the molecule is exposed to low pH at potentially elevated temperatures, which is the ideal condition for decarboxylation.[4][6]

  • Solution:

    • Lower Temperature: Conduct the saponification at the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe (e.g., 40-50 °C instead of reflux).

    • Careful Acidification: During workup, cool the basic solution in an ice bath before and during the slow, portion-wise addition of acid. Maintain the temperature below 10-15 °C to minimize the rate of decarboxylation.

    • Alternative Hydrolysis: Consider enzymatic hydrolysis, which proceeds under much milder pH and temperature conditions, though this may require significant process development.

Category 3: Purification and Isolation

Question: My crude product is a dark, oily solid that is difficult to handle and purify by crystallization. Answer: The color is likely due to small amounts of highly colored polymeric impurities. The oily nature suggests the presence of residual solvents or other impurities depressing the melting point.

  • Causality: Even trace amounts of acid can cause slight polymerization over time, leading to discoloration. Inefficient removal of reaction solvents like DMF can result in an oil instead of a free-flowing solid.

  • Solution:

    • Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, acetone) and treat with activated carbon to adsorb the polymeric color bodies. Filter through a pad of celite to remove the carbon.

    • Solvent Selection for Crystallization: A solvent screen is essential for scale-up. The goal is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in the mother liquor.

    • Trituration/Anti-Solvent: If direct crystallization is difficult, try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. Alternatively, dissolve the oil in a good solvent and slowly add an anti-solvent to precipitate the product.

Data and Protocols
Table 1: Solvent Selection for Recrystallization
Solvent SystemProduct Solubility (Cold)Product Solubility (Hot)Impurity RejectionComments
WaterLowModerateGood for polar impuritiesRisk of decarboxylation if pH is not neutral.
Ethanol/WaterModerateHighGoodExcellent system for achieving high purity.
Ethyl AcetateLow-ModerateHighFairGood for initial crystallization from crude.
TolueneVery LowModerateGood for non-polar impuritiesMay require larger volumes.
AcetonitrileModerateHighGoodEffective but can be difficult to remove completely.
Protocol: Scale-Up Vilsmeier-Haack Formylation

Warning: This reaction is exothermic and involves corrosive materials. Perform a thorough safety review before proceeding.

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with anhydrous DMF (5.0 L per mole of substrate).

  • Reagent Preparation: Begin cooling the DMF to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the stirred DMF via a dropping funnel or pump, ensuring the internal temperature does not exceed 10 °C. The addition may take 1-2 hours at scale.

  • Reagent Maturation: Stir the resulting solution at 5-10 °C for 30 minutes.

  • Substrate Addition: Prepare a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF (2.0 L per mole). Add this solution to the Vilsmeier reagent over 1-2 hours, maintaining the internal temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 40-45 °C. Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 2-4 hours).

  • Quench: Cool the reaction mixture to 10 °C. Prepare a separate vessel with a solution of sodium acetate (3.0 equivalents) in water. Slowly and carefully transfer the reaction mixture into the aqueous solution, controlling the exotherm. The final pH should be 4-5.

  • Isolation: Stir the resulting slurry for 1 hour, then isolate the precipitated product, Ethyl 5-formyl-1H-pyrrole-2-carboxylate, by filtration. Wash the filter cake thoroughly with water to remove salts and residual DMF.

  • Drying: Dry the product under vacuum at 50 °C until a constant weight is achieved.

References
  • Davenport Chemical Laboratories, University of Toronto. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. J Am Chem Soc., 131(33), 11674-5.
  • Li, J., Wang, B., & Cao, Z. (2011). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS.
  • BenchChem Technical Support Team. (2025).
  • Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674-11675.
  • ResearchGate. (2012). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035.
  • Anderson, H. J., & Loader, C. E. (1983). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • RSC Advances. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Publishing.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps.
  • Quora. (2016).
  • Hodge, P., & Rickards, R. W. (1965). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic.
  • Boxer, M. B., & Yamamoto, H. (2005). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 7(14), 3127-3129.
  • Wiles, C., & Watts, P. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(1), 138-148.
  • Reddit. (2023).
  • Chegg. (2022). Solved (vi)
  • Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry.
  • Google Patents. (1994).

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column chromatography purification of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chromatographic purification. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with 5-Cyano-1H-pyrrole-2-carboxylic acid. The unique structural characteristics of this molecule—namely its high polarity, acidic carboxylic acid moiety, and hydrogen-bonding capabilities—present distinct challenges in achieving high purity via standard column chromatography. This document provides in-depth, field-proven insights and systematic troubleshooting procedures to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions and strategic planning for the purification of this compound.

Q1: What is the best stationary phase for purifying this compound?

For initial trials, standard flash-grade silica gel (SiO₂, 40-63 µm) is the most accessible and cost-effective choice. However, the inherent acidity of this compound makes it prone to strong interactions with the acidic silanol groups (Si-OH) on the silica surface. This interaction is a primary cause of significant peak tailing and potential for irreversible adsorption.

Expert Recommendation:

  • Primary Choice: Use standard silica gel but modify the mobile phase by adding a small percentage (0.5-1%) of a volatile acid like acetic acid (AcOH) or formic acid. This suppresses the deprotonation of your target compound, minimizing ionic interactions with the stationary phase.[1]

  • Alternative for Acid-Sensitive Compounds: If you suspect your compound or its impurities are degrading on silica, neutral aluminum oxide (alumina) is a viable alternative.[2][3]

  • For Highly Polar Impurities: If separating from other very polar, water-soluble impurities proves difficult, reversed-phase (C18) chromatography should be considered. In this mode, a polar mobile phase (like water/acetonitrile) is used, and your polar compound will elute earlier.[4]

Q2: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is critical and must be guided by Thin-Layer Chromatography (TLC) analysis. Given the high polarity of the target molecule, you will require a highly polar eluent system.

Systematic Approach to Solvent Selection:

  • Start with a Standard System: Begin with a binary system like Ethyl Acetate (EtOAc) / Hexanes. You will likely find the compound remains at the baseline (Rf = 0).

  • Increase Polarity: Systematically increase the eluent strength by incorporating a stronger polar solvent. A common and effective system for polar compounds is Dichloromethane (DCM) / Methanol (MeOH).

  • Incorporate an Acid Modifier: Once you identify a solvent ratio that moves the compound off the baseline, add 0.5-1% acetic acid to the pre-mixed eluent. You will observe a significant improvement in the spot shape on the TLC plate—from a streak to a more compact spot.

  • Target Rf Value: Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate. This Rf range typically provides the best separation resolution during column chromatography.

Solvent System ExamplePolarityTypical Use Case
100% HexanesVery LowEluting non-polar hydrocarbons
10-50% EtOAc/HexanesMediumGeneral purification of moderately polar compounds
5-10% MeOH/DCMHighEluting highly polar compounds like acids and amines
10% MeOH/DCM + 1% AcOHHigh (Acidified)Recommended starting point for this molecule

Q3: Should I use isocratic or gradient elution?

A gradient elution is almost always superior for this type of purification.[2][5]

  • Isocratic Elution (constant solvent composition) is only suitable if your impurities are very far from your product on the TLC plate. Otherwise, it can lead to broad peaks and long run times.

  • Gradient Elution (gradually increasing solvent polarity) allows you to first elute less polar impurities with a weaker solvent system, and then increase the polarity to cleanly and efficiently elute your highly polar target compound, resulting in sharper peaks and better separation.

Q4: How should I load my crude sample onto the column?

The goal is to apply the sample in the narrowest possible band at the top of the column. For this compound, which may have poor solubility in the starting eluent, dry loading is the preferred method.[6]

  • Wet Loading: Dissolving the sample in a minimal amount of the mobile phase. This is often difficult for polar compounds in the less-polar starting eluent of a gradient. Using a stronger solvent for dissolution can cause the sample to spread and lead to poor separation.

  • Dry Loading (Recommended): Dissolve your crude material in a suitable solvent (e.g., methanol), add a small amount of silica gel (2-3x the mass of your crude sample), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]

Troubleshooting Guide: Common Purification Issues

This guide addresses specific problems you may encounter during the column chromatography process.

// Nodes A [label="Start: Analyze Fractions by TLC", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Is the compound at the baseline (Rf=0)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Is the compound streaking or tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Is separation from impurities poor?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Is the final yield very low?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Purification Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions S1 [label="SOLUTION:\nIncrease mobile phase polarity.\n(e.g., increase % MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S2 [label="SOLUTION:\nAdd 0.5-1% acetic acid\nto the mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S3 [label="SOLUTION:\n1. Optimize gradient (make it shallower).\n2. Reduce sample load.\n3. Try a different solvent system.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S4 [label="SOLUTION:\n1. Flush column with a very strong solvent.\n2. Test for decomposition on a TLC plate.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections A -> B; B -> C [label="No"]; B -> S1 [label="Yes"]; C -> D [label="No"]; C -> S2 [label="Yes"]; D -> E [label="No"]; D -> S3 [label="Yes"]; E -> F [label="No"]; E -> S4 [label="Yes"]; } Caption: Troubleshooting flowchart for common purification problems.

Q: My compound is not eluting from the column (Rf = 0 in all fractions). What's wrong?

Cause: The mobile phase is not polar enough to displace your highly polar compound from the silica gel.[2][5]

Solution:

  • Drastically Increase Polarity: Prepare a new, much more polar mobile phase. If you are using 5% MeOH in DCM, for example, increase it to 10% or even 15% MeOH in DCM (always with 0.5-1% acetic acid).

  • Flush the Column: If you have already run a large volume of the initial solvent, you can switch directly to the stronger eluent to "flush" the compound off the column. Note that this may co-elute with other polar impurities.

Q: My compound is coming off the column, but the peaks are very broad and tailing badly.

Cause: This is the classic sign of strong, undesirable interactions between the acidic analyte and the stationary phase. The carboxylic acid group is likely interacting with the silanol groups on the silica surface.[1][7]

Solution:

  • Add an Acid Modifier: The most effective solution is to ensure your mobile phase contains 0.5-1% acetic or formic acid.[1] This protonates your compound, reducing its ionic interaction with the silica and leading to much sharper peaks. If you have already started the column, you can add the acid to the remaining solvent and continue the elution.

  • Check for Overloading: Tailing can also be caused by loading too much sample onto the column. As a general rule, the mass of the crude sample should be 1-5% of the mass of the silica gel.[2]

// Nodes silica [label=" Silica Surface (Si-OH) | Acidic Silanol Groups"]; analyte_no_acid [label="{ Analyte (-COO⁻) | Deprotonated Carboxylate} | Strong Ionic Interaction (Tailing)"]; analyte_with_acid [label="{ Analyte (-COOH) | Protonated Carboxylic Acid} | Weak H-Bonding (Good Elution)"]; acid_modifier [label="{AcOH | Acetic Acid} | Protonates Analyte & Competes for Sites"];

// Styling silica [fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; analyte_no_acid [fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; analyte_with_acid [fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; acid_modifier [fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Connections silica:f1 -> analyte_no_acid:head [label=" Undesirable Interaction", color="#EA4335", style=bold]; acid_modifier -> analyte_no_acid:head [label=" Protonates", style=dashed]; acid_modifier -> silica:f1 [label=" Competes", style=dashed]; silica:f0 -> analyte_with_acid:head [label=" Desirable Interaction", color="#34A853"]; } Caption: How an acid modifier improves peak shape.

Q: I'm getting very poor separation between my product and an impurity.

Cause: The chosen solvent system is not providing adequate resolution. This can happen if the polarity difference between your compound and the impurity is small.

Solution:

  • Optimize the Gradient: Make the gradient shallower. A slow, gradual increase in polarity provides more opportunity for separation. Instead of jumping from 2% MeOH to 10% MeOH, try a gradient that increases by 0.5-1% increments.

  • Try a Ternary System: Sometimes, adding a third solvent can modulate selectivity. For a DCM/MeOH system, adding a small amount of ethyl acetate can sometimes improve the separation of stubborn impurities. This requires careful re-evaluation by TLC.

  • Check Sample Load: Overloading the column is a common cause of poor separation, as the bands broaden and overlap.[2] Reduce the amount of material being purified.

Q: My final yield is very low, even though the reaction worked well.

Cause: The compound has either irreversibly adsorbed to the silica gel or has decomposed during the purification process.[5]

Solution:

  • Stability Test: Before running a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit in the open air for 1-2 hours, and then elute it. If a new spot appears or the original spot diminishes, your compound is likely unstable on silica.[2] In this case, switch to a neutral stationary phase like alumina.

  • Column Flush: After your elution is complete, flush the column with a very strong solvent mixture (e.g., 20% MeOH in DCM with 1% AcOH) and analyze the collected fraction. This will show if a significant amount of your product remained strongly bound to the column.

Detailed Experimental Protocols

Protocol 1: Method Development via TLC

  • Prepare stock solutions of your crude material in a solvent like methanol.

  • Prepare several vials containing different eluent systems. For example:

    • Vial A: 95:5 DCM/MeOH

    • Vial B: 90:10 DCM/MeOH

    • Vial C: 85:15 DCM/MeOH

  • Add 1 drop of acetic acid to each vial (~1% v/v).

  • Spot your crude material on a silica TLC plate and develop the plate in each solvent system.

  • Identify the solvent system that provides an Rf value of ~0.3 for your target compound. This will be the final eluting solvent in your gradient. The starting solvent should be one where your compound has an Rf of nearly 0.

Protocol 2: Gradient Column Chromatography with Dry Loading

  • Slurry Pack the Column: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% DCM). Pour it into your column and use gentle pressure to pack a uniform bed.

  • Prepare the Sample: Dissolve your crude product (e.g., 500 mg) in a minimum of methanol. Add ~1.5 g of silica gel. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column bed, creating a thin, uniform layer. Gently add a thin layer of sand on top to prevent disturbance.

  • Run the Gradient: Begin eluting with your starting solvent. Systematically and slowly increase the percentage of the polar solvent (e.g., methanol) according to your TLC analysis.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

By applying these systematic approaches and understanding the chemical principles at play, you can transform the purification of this compound from a challenging task into a reliable and reproducible process.

References

  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column.
  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry.

Sources

identifying byproducts in 5-Cyano-1H-pyrrole-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Cyano-1H-pyrrole-2-carboxylic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide expert insights and practical troubleshooting for identifying and mitigating common byproducts encountered during its synthesis and handling. Our goal is to explain the causality behind experimental outcomes and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs): Common Byproducts & Their Origins

Q1: My final product shows a significant impurity with a lower molecular weight and a missing carboxylic acid peak in the NMR. What is the likely culprit?

A1: This is a classic sign of decarboxylation, one of the most common side reactions for this class of compounds. The likely byproduct is 5-Cyano-1H-pyrrole .

  • Causality: Pyrrole-2-carboxylic acids are known to be susceptible to decarboxylation (the loss of CO₂), a reaction that is often catalyzed by heat or acidic conditions.[1] The mechanism involves the protonation of the pyrrole ring, which stabilizes the intermediate formed during the C-C bond cleavage.[2][3] This process ultimately yields the pyrrole core and carbon dioxide.[4]

  • Preventative Measures:

    • Temperature Control: Avoid excessive temperatures during reaction workup and purification.

    • pH Management: Minimize exposure to strong acids. If an acidic workup is necessary, perform it at low temperatures and for the shortest duration possible. Consider using a milder acid or a buffered system.

Q2: I've observed an impurity with a higher molecular weight, and my mass spectrometry data suggests the addition of a water molecule. What could this be?

A2: You are likely observing byproducts from the hydrolysis of the nitrile (cyano) group. This can manifest in two forms:

  • Partial Hydrolysis: Formation of 5-(aminocarbonyl)-1H-pyrrole-2-carboxylic acid (the amide intermediate).

  • Complete Hydrolysis: Formation of 1H-pyrrole-2,5-dicarboxylic acid .

  • Causality: The cyano group can be hydrolyzed to a carboxylic acid in the presence of water, under either acidic or basic conditions.[5][6] The reaction proceeds through a stable amide intermediate, which can sometimes be isolated.[7] The conditions required for synthesis or purification (e.g., heating in aqueous acid or base) are often sufficient to trigger this unwanted reaction.[8][9]

  • Preventative Measures:

    • Anhydrous Conditions: If feasible for your synthesis, use dry solvents and an inert atmosphere to minimize the presence of water.[10]

    • Controlled Workup: When performing an aqueous workup, use neutral pH conditions and avoid prolonged heating. If pH adjustment is needed, do so at low temperatures.

Q3: My reaction mixture has turned dark, and I see several unidentifiable spots on my TLC plate. What is happening?

A3: The discoloration and complex mixture are often indicative of product degradation or polymerization.

  • Causality: Pyrrole rings, especially those with electron-withdrawing groups, can be sensitive. Exposure to strong acids, oxidants, or even light and air over time can lead to the formation of colored, often polymeric, byproducts.[11] These impurities arise from complex side reactions that are difficult to control once initiated.[12]

  • Preventative Measures:

    • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

    • Reagent Purity: Ensure the purity of starting materials and reagents, as trace impurities can sometimes catalyze degradation pathways.[10][13]

    • Storage: Store the final compound and sensitive intermediates protected from light and air, preferably at low temperatures.

Troubleshooting Guide: From Unexpected Results to Solutions

This section provides a logical workflow for diagnosing and resolving issues when your reaction does not proceed as expected.

Initial Observation: Low Yield or Complex Mixture by TLC/LC-MS

If your initial analysis reveals a poor outcome, a systematic approach is necessary. The following flowchart outlines a troubleshooting strategy.

G A Unexpected Result (Low Yield / Multiple Spots) B Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) A->B C Identify Components: Target, Starting Materials, Byproducts B->C D Is Unreacted Starting Material Present? C->D Compare to standards E Are Known Byproducts Present? (See Table 1) C->E Compare to standards F Isolate & Characterize Unknown Byproducts (Prep-HPLC, NMR, HRMS) C->F If peaks are unidentified D->E No G Optimize Reaction: - Increase Time/Temp - Check Reagent Stoichiometry - Verify Reagent Quality D->G Yes E->F No H Modify Conditions to Suppress Byproduct Formation: - Lower Temperature - Adjust pH - Use Anhydrous Solvents E->H Yes I Review Synthetic Route & Reagent Stability F->I J Problem Resolved G->J H->J I->J

Caption: Troubleshooting workflow for identifying reaction issues.

Data Interpretation: Identifying Potential Byproducts

A crucial step in troubleshooting is the tentative identification of impurities based on analytical data. The table below summarizes the key expected byproducts and their mass differences relative to the parent compound.

Byproduct NameStructureMolecular FormulaMolecular Weight ( g/mol )Δ Mass vs. ParentLikely Cause
This compound (Parent) C₆H₄N₂O₂ 136.11 - Target Compound
5-Cyano-1H-pyrroleC₅H₄N₂92.10-44.01Decarboxylation (Loss of CO₂)
5-(aminocarbonyl)-1H-pyrrole-2-carboxylic acidC₆H₆N₂O₃154.12+18.01Partial Nitrile Hydrolysis (Addition of H₂O)
1H-Pyrrole-2,5-dicarboxylic acidC₆H₅NO₄155.11+19.00Complete Nitrile Hydrolysis (Addition of 2 H₂O, loss of NH₃)
Unreacted Starting MaterialsVariesVariesVariesImpure reagents or incomplete reaction[14]
Polymeric MaterialsHigh MW mixtureVaries>300Degradation under harsh conditions

Analytical Protocols for Byproduct Identification

Accurate identification of byproducts requires robust analytical methods. Below are standardized protocols for HPLC-UV and LC-MS analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the routine separation and quantification of the target compound and its primary non-volatile byproducts.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector set to 254 nm.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution Method:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-18.5 min: Ramp linearly from 95% to 5% B.

    • 18.5-22 min: Hold at 5% B (re-equilibration).

  • Expected Elution Order:

    • Highly polar byproducts (e.g., 1H-Pyrrole-2,5-dicarboxylic acid) will elute first.

    • The parent compound, this compound, will follow.

    • Less polar byproducts (e.g., the decarboxylated 5-Cyano-1H-pyrrole) will have longer retention times.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is essential for confirming the identity of byproducts by providing molecular weight information.

  • LC System: Use the same column and gradient conditions as described in the HPLC-UV protocol. The flow from the LC is directed into the mass spectrometer source.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all species.

    • Scan Range: 50 - 500 m/z.

    • Source Parameters: Optimize gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's guidelines.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the parent compound and potential byproducts (see table above).

    • For example, in negative ion mode, search for [M-H]⁻ ions:

      • Parent: m/z 135.02

      • Decarboxylated: m/z 91.04

      • Hydrolyzed (dicarboxylic acid): m/z 154.02

    • In positive ion mode, search for [M+H]⁺ ions.

Visualizing Potential Side Reactions

The following diagram illustrates the primary transformation pathways leading from the target molecule to its most common byproducts.

Caption: Key byproduct formation pathways from the target molecule.

References

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]
  • Liang, J., Wang, B., & Cao, Z. (2012). THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry, 11(04), 833-846. [Link]
  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
  • Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. [Link]
  • Richard, J. P., et al. (2009). Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid. Journal of the American Chemical Society, 131(33), 11674–11675. [Link]
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. [Link]
  • Richard, J. P., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. [Link]
  • Labinsights. (2024).
  • Wang, B., & Cao, Z. (2011). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation.
  • S, S. K., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. [Link]
  • Dunn, G. E., & Lee, G. K. J. (1971). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49(7), 1032-1035. [Link]
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. [Link]
  • Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).

Sources

Validation & Comparative

A Comparative Analysis of 5-Cyano-1H-pyrrole-2-carboxylic Acid and Other Pyrrole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrole Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, the pyrrole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle is a cornerstone in the architecture of numerous natural products, including heme, chlorophyll, and vitamin B12, and is a key pharmacophore in a multitude of clinically approved drugs like Atorvastatin (Lipitor), Sunitinib (Sutent), and the anti-inflammatory drug Tolmetin.[2][3][4][5] Its prevalence stems from its unique electronic properties, structural rigidity, and its capacity for diverse functionalization, allowing chemists to fine-tune its interaction with biological targets.[6][7]

This guide focuses on 5-Cyano-1H-pyrrole-2-carboxylic acid , a highly functionalized derivative, and provides an in-depth comparison with other key pyrrole analogs. The introduction of a cyano (-C≡N) group, a potent electron-withdrawing group and hydrogen bond acceptor, alongside a carboxylic acid (-COOH) moiety, a classic solubilizing group and hydrogen bond donor/acceptor, creates a molecule with distinct physicochemical and pharmacological potential. We will objectively compare its performance, synthetic accessibility, and biological activity against its parent compound and other derivatives, supported by experimental data and established chemical principles.

Comparative Physicochemical Properties

The functional groups appended to the pyrrole core drastically alter its properties, influencing everything from solubility and cell permeability to target binding affinity. The choice of substituent is therefore a critical decision in the drug design process. Here, we compare this compound against its parent acid and derivatives featuring electron-donating and alternative electron-withdrawing groups.

Table 1: Physicochemical Properties of Selected Pyrrole-2-Carboxylic Acid Derivatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)H-Bond DonorsH-Bond Acceptors
1H-Pyrrole-2-carboxylic acid

C₅H₅NO₂111.10[8]0.8[8]22
This compound C₆H₄N₂O₂136.11[9]0.6[9]23
5-Methyl-1H-pyrrole-2-carboxylic acid C₆H₇NO₂125.131.222
5-Nitro-1H-pyrrole-2-carboxylic acid C₅H₄N₂O₄156.090.724

Causality Behind the Properties:

  • Electronic Effects: The unsubstituted pyrrole ring is electron-rich.[10] The addition of an electron-donating group (EDG) like methyl (-CH₃) at the C5 position further increases the electron density of the ring, potentially enhancing interactions with electron-deficient pockets in a target protein. Conversely, potent electron-withdrawing groups (EWGs) like cyano (-CN) and nitro (-NO₂) significantly decrease the ring's electron density. This modulation is critical; for instance, reducing electron density can prevent unwanted oxidative metabolism of the pyrrole ring. The cyano group, being a strong dipole and potential hydrogen bond acceptor, can form specific, favorable interactions within a binding site that are not possible with a simple methyl group.

  • Solubility and Lipophilicity (LogP): The carboxylic acid group generally imparts aqueous solubility. The predicted LogP values (a measure of lipophilicity) are all relatively low, suggesting good solubility. The cyano and nitro groups, being polar, slightly decrease the LogP compared to the parent acid, while the non-polar methyl group increases it. This balance is crucial: a drug must be soluble enough for formulation but lipophilic enough to cross cell membranes.

  • Hydrogen Bonding Potential: this compound has three hydrogen bond acceptors (the two carboxyl oxygens and the cyano nitrogen) and two donors (the carboxyl and pyrrole N-H protons). This rich hydrogen bonding capability provides multiple opportunities for anchoring the molecule within a target's active site, often leading to higher binding affinity and selectivity.[3]

Synthetic Accessibility: A Strategic Overview

The feasibility of a drug candidate is heavily dependent on the efficiency and scalability of its synthesis. Pyrrole derivatives are accessible through several classic and modern synthetic strategies.[5][11]

G cluster_0 Classic Routes cluster_1 Modern C-H Functionalization Paal-Knorr Paal-Knorr Hantzsch Hantzsch Target Pyrrole Derivative Target Pyrrole Derivative Paal-Knorr->Target Pyrrole Derivative Knorr Knorr Metal-Catalyzed Metal-Catalyzed Photocatalysis Photocatalysis Metal-Catalyzed->Target Pyrrole Derivative Direct, selective functionalization Electrochemistry Electrochemistry Starting Materials Starting Materials Starting Materials->Paal-Knorr 1,4-Dicarbonyl + Amine Starting Materials->Metal-Catalyzed Pre-functionalized Pyrrole

Caption: High-level overview of synthetic strategies for pyrrole derivatives.

The Paal-Knorr synthesis , involving the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, remains a robust and widely used method due to its reliability and the commercial availability of diverse starting materials.[5] However, for highly functionalized targets like this compound, a multi-step sequence is often required, starting from a pre-existing pyrrole. Modern C-H functionalization techniques offer more direct routes, avoiding the need for pre-functionalized starting materials and improving atom economy, though they may require specialized catalysts and optimization.[10]

Experimental Protocol: Synthesis of Ethyl 5-Cyano-1H-pyrrole-2-carboxylate

This protocol describes a common strategy for introducing functionality onto the pyrrole ring. The ester is a key intermediate that can be hydrolyzed to the target carboxylic acid. This method utilizes trichloroacetyl chloride for acylation, a reliable method for introducing a carbonyl group at the 2-position.[12]

Step 1: Synthesis of Ethyl 2-(trichloroacetyl)-1H-pyrrole-1-carboxylate

  • Setup: To a three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 10.0 g (0.149 mol) of pyrrole and 200 mL of anhydrous diethyl ether.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add 29.0 g (0.159 mol) of trichloroacetyl chloride dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the resulting mixture at -78 °C for 1 hour.

  • Work-up: Allow the mixture to warm to room temperature. Wash the solution sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trichloroacetylated pyrrole.

Step 2: Formation of Ethyl 1H-pyrrole-2-carboxylate

  • Setup: Dissolve the crude product from Step 1 in 250 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Reaction: Heat the solution at reflux for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. The residue is the crude ethyl 1H-pyrrole-2-carboxylate. Purify via vacuum distillation or column chromatography.[12]

Step 3: Cyanation to Yield Ethyl 5-Cyano-1H-pyrrole-2-carboxylate Causality Note: Direct cyanation of the pyrrole ring can be challenging. A common strategy involves halogenation followed by a nucleophilic substitution with a cyanide source, such as copper(I) cyanide (a Rosenmund-von Braun reaction).

  • Chlorination: Dissolve ethyl 1H-pyrrole-2-carboxylate in an inert solvent like dichloromethane. Add N-chlorosuccinimide (NCS) portion-wise at 0 °C to selectively chlorinate the C5 position.

  • Cyanation: To the purified 5-chloro derivative, add copper(I) cyanide in a high-boiling polar solvent like DMF or NMP. Heat the reaction mixture (e.g., to 150-180 °C) to facilitate the nucleophilic substitution.

  • Work-up and Purification: After cooling, the reaction is quenched with an aqueous solution (e.g., ferric chloride or ammonia/ammonium chloride) to complex the copper salts. The product is then extracted with an organic solvent, and the crude material is purified by column chromatography to yield Ethyl 5-cyano-1H-pyrrole-2-carboxylate.[13]

Step 4: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Step 3 in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide (NaOH).

  • Reaction: Heat the mixture at reflux until TLC indicates complete consumption of the ester.

  • Acidification: Cool the solution in an ice bath and carefully acidify with a mineral acid (e.g., 2M HCl) until the pH is ~2-3. The carboxylic acid product will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

The true value of a chemical scaffold is realized in its biological activity. Pyrrole derivatives have demonstrated a vast range of pharmacological effects, including antibacterial, anticancer, and enzyme inhibitory activities.[1][4][14] The nature and position of substituents are paramount in defining this activity.

Caption: Structure-Activity Relationship (SAR) map for the pyrrole-2-carboxylic acid scaffold.

Key SAR Insights:

  • The C5 Position: This is a critical position for modulating activity. In a study on pyrrole-2-carboxamides as inhibitors of the mycobacterial protein MmpL3, it was found that attaching phenyl groups with electron-withdrawing substituents to the pyrrole ring greatly improved anti-tuberculosis activity.[15] This highlights the potential of the cyano group in This compound to serve a similar role, enhancing potency through favorable electronic and steric interactions. The nitrile can act as a bioisostere for a carbonyl or other polar groups, forming crucial hydrogen bonds.

  • The Carboxylic Acid Group: The C2-carboxylic acid is a powerful pharmacophore for interacting with positively charged residues (like arginine or lysine) in a protein active site. However, its charged nature at physiological pH can impede passive diffusion across cell membranes. Converting it to an ester or an amide is a common prodrug strategy or a way to achieve a different binding mode. For example, pyrrole-2-carboxamide derivatives have shown potent activity as MmpL3 inhibitors, where the amide N-H is crucial for hydrogen bonding.[15]

  • The Pyrrole N-H: The nitrogen proton is an important hydrogen bond donor. Replacing this hydrogen with a methyl group in the MmpL3 inhibitor series reduced activity by about 50-fold, demonstrating its critical role in target engagement.[15]

Table 2: Comparative Biological Activity Profile (Illustrative)

CompoundTarget/Activity ClassReported Activity (IC₅₀ / MIC)Rationale / SAR InsightSource
Pyrrole Amides MmpL3 (Antitubercular)MIC < 0.016 µg/mLBulky substituents on the carboxamide and EWGs on the pyrrole ring improve potency.[15]
Pyrrole-2-carboxylate derivative M. tuberculosis H37RvMIC = 0.7 µg/mLDemonstrates the potential of the pyrrole-2-carboxylate scaffold in antibacterial agents.[4]
3,5-diaryl-dihydropyrrole-2-carbonitriles Anticancer (various cell lines)Good selectivity indexThe nitrile group at position 2 was found to be essential for the observed biological activity.[16]
Congocidine (tripyrrole derivative) Antiviral (Herpes Simplex Virus)More active than parent drugDemonstrates that larger, multi-pyrrole systems can have enhanced antiviral efficacy.[17]

While direct comparative data for This compound is sparse in publicly available literature, the principles from related series are clear. The combination of a C2-carboxylic acid and a C5-cyano group presents a compelling profile: the acid provides a strong anchoring point and solubility, while the cyano group can enhance potency through electronic modulation and additional hydrogen bonding, and may improve metabolic stability compared to an unsubstituted ring.

Advantages and Disadvantages in a Drug Development Context

FeatureThis compoundOther Derivatives (e.g., Alkyl, H)
Target Binding Advantage: Multiple H-bond donors/acceptors (-COOH, -CN, N-H) offer high potential for potent and specific interactions.Context-Dependent: Simpler interaction profile. May be sufficient for some targets but lack the specific interactions needed for others.
Physicochemical Properties Advantage: Carboxylic acid aids solubility. Cyano group adds polarity without significant LogP penalty.Disadvantage: Unsubstituted or alkyl-substituted derivatives may have poor aqueous solubility, requiring formulation strategies.
Cell Permeability Disadvantage: The anionic charge of the carboxylate at physiological pH can limit passive membrane transport.Advantage: Neutral derivatives (e.g., esters, amides, or those lacking the acid) generally exhibit better cell permeability.
Metabolic Stability Advantage: The electron-withdrawing cyano group can deactivate the pyrrole ring towards oxidative metabolism.Disadvantage: Electron-rich, unsubstituted pyrrole rings can be susceptible to oxidation by cytochrome P450 enzymes.
Synthetic Complexity Disadvantage: Multi-step synthesis is typically required, potentially increasing cost and time.Advantage: Parent or simply substituted pyrroles are often more synthetically accessible via classic, high-yielding reactions.
Pharmacological Versatility Advantage: The cyano group can serve as a versatile chemical handle for further modification or as a bioisostere for other functional groups.Context-Dependent: Less inherent functionality for subsequent chemical modification.

Conclusion

This compound represents a strategically designed building block for modern drug discovery. It builds upon the proven utility of the privileged pyrrole scaffold by incorporating two powerful functional groups that confer distinct advantages.

  • Compared to its parent, 1H-pyrrole-2-carboxylic acid , the C5-cyano derivative offers enhanced binding potential through an additional hydrogen bond acceptor and improved metabolic stability due to the electron-withdrawing nature of the nitrile.

  • Compared to derivatives with electron-donating groups (e.g., 5-methyl), it provides a complementary electronic profile suitable for different target environments and is less prone to oxidative metabolism.

  • The dual functionality of the cyano and carboxylic acid groups provides a rich platform for creating focused libraries to probe structure-activity relationships, making it a superior starting point for lead optimization campaigns targeting enzymes or receptors where polar, specific interactions are key to high-affinity binding.

While its synthesis is more complex and its inherent cell permeability may be lower due to the acidic moiety, these challenges can be overcome with prodrug strategies. For researchers and drug development professionals, this compound is not merely another pyrrole derivative; it is a high-potential starting point for developing next-generation therapeutics that demand specificity, potency, and tailored physicochemical properties.

References

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  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry, 65(9), 6583-6603. [Link]
  • Bioactive pyrrole-based compounds with target selectivity. (2020). European Journal of Medicinal Chemistry, 199, 112398. [Link]
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  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). Molecules, 28(19), 6959. [Link]
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  • Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. (2008). The Journal of Physical Chemistry A, 112(35), 8112-8122. [Link]
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society, 77(7), 899-908. [Link]
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A Comparative Guide to the Biological Activity of 5-Cyano-1H-pyrrole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic tractability have led to its incorporation into a multitude of biologically active molecules. This guide focuses on a specific, yet promising, class of these compounds: analogs of 5-Cyano-1H-pyrrole-2-carboxylic acid. While the parent compound itself has limited reported biological data, its derivatives have emerged as potent inhibitors of various enzymes, showcasing their potential in diverse therapeutic areas.

This in-depth technical guide provides a comparative analysis of the biological activities of these analogs, with a particular focus on their role as enzyme inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data from peer-reviewed literature. Furthermore, detailed protocols for key biological assays are provided to enable researchers to validate and expand upon these findings.

The 2-Cyanopyrrole Scaffold: A Privileged Motif in Enzyme Inhibition

The 2-cyanopyrrole moiety is a key pharmacophore that imparts specific binding characteristics to small molecules. The cyano group, a potent electron-withdrawing group, can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding and dipole-dipole interactions. The adjacent carboxylic acid group provides a crucial anchor point for binding, often through interactions with positively charged amino acid residues. The pyrrole ring itself offers a planar scaffold that can be readily functionalized to explore chemical space and optimize biological activity.

A notable example of the therapeutic potential of 2-cyanopyrrole derivatives is their activity as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity is associated with various skin hyperpigmentation disorders. The development of potent and selective tyrosinase inhibitors is therefore of significant interest in dermatology and cosmetology.

Comparative Analysis of 2-Cyanopyrrole Analogs as Tyrosinase Inhibitors

A study by an independent research group detailed the synthesis and evaluation of a series of 2-cyanopyrrole derivatives as tyrosinase inhibitors[1]. The following table summarizes the inhibitory activities (IC50 values) of selected analogs, providing a clear comparison of their potencies.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentTyrosinase IC50 (µM)[1]
Parent Scaffold HHHNot Reported
Analog A1 -CH₃PhenylH2.45
Analog A2 -CH₃2-FluorophenylH8.72
Analog A4 -CH₃2-BromophenylH8.47
Analog A6 -CH₃4-BromophenylH8.17
Analog A9 -CH₃4-(Trifluoromethyl)phenylH12.44
Analog A12 -CH₃2-VinylphenylH0.97
Kojic Acid (Reference) N/AN/AN/A28.72
Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key structure-activity relationships for this series of 2-cyanopyrrole analogs as tyrosinase inhibitors:

  • Impact of Phenyl Substitution: The presence of a phenyl group at the R2 position (Analog A1) confers significant inhibitory activity compared to the reference inhibitor, kojic acid[1].

  • Effect of Halogen Substitution: Introduction of a fluorine or bromine atom on the phenyl ring (Analogs A2, A4, and A6) generally leads to a slight decrease in potency compared to the unsubstituted phenyl analog (A1)[1]. This suggests that while halogens can modulate electronic properties, they may not be optimal for interaction with the tyrosinase active site in these positions.

  • Influence of Electron-Withdrawing Groups: The addition of a strong electron-withdrawing trifluoromethyl group at the 4-position of the phenyl ring (Analog A9) resulted in a noticeable decrease in inhibitory activity[1].

  • The Potentiating Effect of a Vinyl Group: Remarkably, the introduction of a vinyl group at the 2-position of the phenyl ring (Analog A12) led to a significant enhancement in potency, with an IC50 value of 0.97 µM, making it the most potent compound in the series and approximately 30 times more active than kojic acid[1]. This highlights the unique and favorable interactions that the vinyl substituent can establish within the enzyme's active site.

These SAR findings provide a valuable roadmap for the rational design of more potent tyrosinase inhibitors based on the 2-cyanopyrrole scaffold.

Experimental Protocols

To facilitate further research and validation of the biological activities of these compounds, detailed protocols for relevant in vitro assays are provided below.

In Vitro Tyrosinase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against mushroom tyrosinase, using L-DOPA as the substrate[1].

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25 °C).

  • Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

  • Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. This is a crucial secondary assay to evaluate the potential toxicity of the compounds on cells.

Materials:

  • Human melanoma cell line (e.g., B16)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • 96-well cell culture plates

Procedure:

  • Seed the melanoma cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of novel enzyme inhibitors, such as the 2-cyanopyrrole derivatives discussed in this guide.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_sar Analysis & Optimization synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS) synthesis->purification primary_assay Primary Enzyme Inhibition Assay (e.g., Tyrosinase) synthesis->primary_assay ic50 IC50 Determination primary_assay->ic50 cell_viability Cell Viability Assay (e.g., MTT) ic50->cell_viability mechanism Mechanism of Action Studies cell_viability->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the discovery and preclinical evaluation of novel enzyme inhibitors.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with significant potential for the development of novel enzyme inhibitors. The structure-activity relationship studies on 2-cyanopyrrole derivatives as tyrosinase inhibitors have provided valuable insights into the key structural features required for potent activity. The remarkable activity of the 2-vinylphenyl substituted analog underscores the potential for further optimization of this scaffold.

Future research in this area should focus on several key aspects:

  • Synthesis and Evaluation of the Parent Compound: Determining the biological activity of this compound is crucial to establish a definitive baseline for comparison.

  • Exploration of Diverse Substituents: A broader range of substituents should be explored at various positions on the pyrrole and phenyl rings to further refine the SAR and identify more potent and selective inhibitors.

  • Investigation of Other Therapeutic Targets: Given the versatility of the pyrrole scaffold, these analogs should be screened against a wider panel of enzymes to uncover new therapeutic applications.

  • In Vivo Efficacy and Safety Studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, researchers can unlock the full therapeutic potential of this exciting class of molecules.

References

  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes of 5-Cyano-1H-pyrrole-2-carboxylic acid: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-Cyano-1H-pyrrole-2-carboxylic acid is a key building block in the synthesis of a variety of biologically active molecules. Its strategic importance lies in the versatile reactivity of its functional groups, which allows for diverse molecular elaborations. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each pathway. The information presented herein is supported by experimental data from peer-reviewed literature to ensure scientific integrity and empower informed decision-making in your synthetic endeavors.

Introduction to the Strategic Importance of this compound

The pyrrole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of both a cyano and a carboxylic acid group on the pyrrole ring in this compound offers orthogonal chemical handles for further functionalization. The electron-withdrawing nature of these groups also significantly influences the reactivity of the pyrrole ring, making it a unique and valuable intermediate for the construction of complex molecular architectures. This guide will explore the following synthetic strategies to access this target molecule:

  • Route 1: Post-Cyclization Cyanation of a Pyrrole-2-Carboxylate Precursor

  • Route 2: De Novo Ring Construction via Paal-Knorr Synthesis

  • Route 3: Functional Group Transformation from a 5-Formyl Precursor

Each route will be evaluated based on yield, scalability, reagent availability and safety, and the complexity of the experimental procedure.

Route 1: Post-Cyclization Cyanation of a Pyrrole-2-Carboxylate Precursor

This approach involves the direct introduction of a cyano group onto a pre-existing pyrrole-2-carboxylate scaffold. The key challenge in this route is achieving regioselectivity, as the electrophilic substitution can occur at either the C4 or C5 position of the pyrrole ring.

Workflow for Route 1

A Methyl Pyrrole-2-carboxylate B Mixture of 4- and 5-Cyano Isomers A->B Chlorosulfonyl Isocyanate (CSI), Acetonitrile C Ethyl 5-Cyano-1H-pyrrole-2-carboxylate B->C Chromatographic Separation D This compound C->D Alkaline Hydrolysis (e.g., KOH, EtOH/H2O)

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Step 1: Cyanation of Methyl Pyrrole-2-carboxylate

In a representative procedure, methyl pyrrole-2-carboxylate is reacted with chlorosulfonyl isocyanate (CSI) in acetonitrile. This electrophilic cyanation reaction yields a mixture of methyl 4-cyanopyrrole-2-carboxylate and the desired methyl 5-cyanopyrrole-2-carboxylate.

Step 2: Isomer Separation

The resulting mixture of isomers is then separated by column chromatography on alumina. This step is often a significant drawback of this route due to the potential for co-elution and the challenges associated with large-scale chromatographic separations.

Step 3: Hydrolysis of the Ester

The isolated ethyl 5-cyano-1H-pyrrole-2-carboxylate is then subjected to alkaline hydrolysis, typically using potassium hydroxide in a mixture of ethanol and water, to afford the final product, this compound.

Performance and Considerations
ParameterAssessmentSupporting Data/Citation
Overall Yield ModerateThe cyanation step yields a mixture of isomers in approximately 67% total yield. The subsequent separation and hydrolysis steps will further reduce the overall yield of the desired product.[1]
Regioselectivity PoorThe cyanation of methyl pyrrole-2-carboxylate with CSI results in a mixture of the 4- and 5-cyano isomers in a ratio of approximately 2:1.[1]
Scalability ChallengingThe reliance on chromatographic separation of isomers makes this route difficult to scale up for industrial production.
Reagent Safety High CautionChlorosulfonyl isocyanate is a highly reactive and corrosive reagent that must be handled with extreme care in a well-ventilated fume hood.

Expertise & Experience Insights: While direct cyanation appears to be a straightforward approach, the lack of regioselectivity is a significant hurdle. The similar polarity of the 4- and 5-cyano isomers can make their separation tedious and inefficient, impacting the overall practicality of this route for obtaining pure this compound in large quantities.

Route 2: De Novo Ring Construction via Paal-Knorr Synthesis

This strategy focuses on building the pyrrole ring with the required functionalities already incorporated into the starting materials. The Paal-Knorr synthesis, a classic method for pyrrole formation from 1,4-dicarbonyl compounds and primary amines, can be adapted for this purpose.

Proposed Workflow for Route 2

A Ethyl 2,3-dicyano-4-oxobutanoate (hypothetical precursor) C Ethyl 5-Cyano-1H-pyrrole-2-carboxylate A->C Paal-Knorr Cyclization B Ammonia or Amine Source B->C D This compound C->D Alkaline Hydrolysis (e.g., KOH, EtOH/H2O)

Caption: Proposed synthetic workflow for Route 2.

Conceptual Protocol

A hypothetical 1,4-dicarbonyl precursor, such as ethyl 2,3-dicyano-4-oxobutanoate, could be cyclized with an ammonia source (e.g., ammonium acetate) in a suitable solvent like acetic acid. The intramolecular condensation would lead to the formation of the pyrrole ring, directly yielding the desired ethyl 5-cyano-1H-pyrrole-2-carboxylate. The final step would be the hydrolysis of the ester as described in Route 1.

Performance and Considerations
ParameterAssessmentSupporting Data/Citation
Overall Yield Potentially HighThe Paal-Knorr synthesis is generally known for providing good to excellent yields of pyrroles.[2][3][4]
Regioselectivity ExcellentBy design, this route avoids the issue of isomers as the substitution pattern is pre-determined by the starting materials.
Scalability GoodThe reaction conditions for the Paal-Knorr synthesis are often amenable to scaling up.
Starting Material Key ChallengeThe primary challenge of this route is the availability and synthesis of the required 1,4-dicarbonyl precursor.

Expertise & Experience Insights: The elegance of the Paal-Knorr approach lies in its convergent nature, building complexity in a single step and ensuring complete regiocontrol. However, the success of this route is entirely dependent on the accessibility of the starting 1,4-dicarbonyl compound. The synthesis of such a precursor might itself be a multi-step process, which needs to be factored into the overall efficiency of this pathway.

Route 3: Functional Group Transformation from a 5-Formyl Precursor

This route involves the initial synthesis of a pyrrole-2-carboxylate with a formyl group at the 5-position, which is then converted to the cyano group. This strategy offers excellent control over regioselectivity.

Workflow for Route 3

A Ethyl Pyrrole-2-carboxylate B Ethyl 5-Formyl-1H-pyrrole-2-carboxylate A->B Vilsmeier-Haack Formylation (POCl3, DMF) C Ethyl 5-(Hydroxyiminomethyl)-1H-pyrrole-2-carboxylate (Oxime) B->C Hydroxylamine Hydrochloride D Ethyl 5-Cyano-1H-pyrrole-2-carboxylate C->D Dehydration (e.g., Acetic Anhydride) E This compound D->E Alkaline Hydrolysis (e.g., KOH, EtOH/H2O)

Caption: Synthetic workflow for Route 3.

Experimental Protocol

Step 1: Vilsmeier-Haack Formylation

Ethyl pyrrole-2-carboxylate can be regioselectively formylated at the 5-position using the Vilsmeier-Haack reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction generally proceeds in high yield.

Step 2: Oxime Formation

The resulting ethyl 5-formyl-1H-pyrrole-2-carboxylate is then reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

Step 3: Dehydration to the Nitrile

The oxime is subsequently dehydrated to the nitrile. A common reagent for this transformation is acetic anhydride, which effects the elimination of water to form the cyano group.

Step 4: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, as described in the previous routes.

Performance and Considerations
ParameterAssessmentSupporting Data/Citation
Overall Yield Good to HighEach step in this sequence is generally high-yielding, making the overall yield of this route favorable.
Regioselectivity ExcellentThe Vilsmeier-Haack formylation of pyrrole-2-carboxylates is highly selective for the 5-position.
Scalability GoodThe reactions involved in this route are generally scalable.
Reagent Safety ModeratePhosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires careful handling.

Expertise & Experience Insights: This route offers a robust and reliable method for the synthesis of this compound. The high regioselectivity of the Vilsmeier-Haack reaction is a key advantage, and the subsequent functional group transformations are well-established and generally high-yielding. This pathway represents a practical and scalable option for obtaining the target molecule with high purity.

Comparative Summary and Conclusion

Synthetic RouteKey AdvantagesKey DisadvantagesOverall Recommendation
1: Post-Cyclization Cyanation Utilizes a readily available starting material.Poor regioselectivity, difficult isomer separation, use of highly hazardous reagent (CSI).Not recommended for large-scale synthesis or when high purity is critical.
2: De Novo Ring Construction Excellent regioselectivity, potentially high yield in the cyclization step.Availability and synthesis of the required 1,4-dicarbonyl precursor is a major challenge.A viable option if a practical synthesis for the starting material can be developed.
3: Functional Group Transformation Excellent regioselectivity, high overall yield, and good scalability.Multi-step process, use of a corrosive reagent (POCl₃).Highly recommended as the most practical and reliable route for the synthesis of this compound.

References

  • Paal, C. Synthese von Thiophen‐ und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
  • Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
  • Rokos, H.; Hart, H. Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. J. Org. Chem.1977, 42, 3765-3769.
  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges.1927, 60, 119-122.
  • Gewald, K. Heter Heterocyclen aus CH‐aciden Nitrilen, VII. 2‐Amino‐thiophene aus α‐Oxo‐mercaptanen und Methylen‐aktiven Nitrilen. Chem. Ber.1966, 99, 1002–1007.
  • Silverstein, R. M.; Ryskiewicz, E. E.; Willard, C. 2-Pyrrolealdehyde. Org. Synth.1956, 36, 74.
  • Amarnath, V.; Amarnath, K.
  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
  • Paal-Knorr Pyrrole Synthesis. Wikipedia. [Link]

Sources

A Comparative Analysis of the Biological Efficacy of Cyano-Substituted Pyrrole Carboxylic Acid Derivatives Versus Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrrole scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of the biological efficacy of a promising class of these compounds—cyano-substituted pyrrole-2-carboxylic acid derivatives—against established standard-of-care drugs in the fields of oncology and microbiology. By examining key experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of these novel chemical entities.

Introduction: The Therapeutic Promise of Pyrrole-Based Compounds

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of many biologically active molecules, both natural and synthetic. Its unique electronic properties and ability to participate in various chemical interactions have made it a fertile ground for the development of novel therapeutics. The introduction of a cyano (-C≡N) group to the pyrrole-2-carboxylic acid backbone can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets. This has led to the investigation of these derivatives in two critical areas of unmet medical need: cancer and infectious diseases.

This guide will focus on a comparative evaluation of representative cyano-substituted pyrrole derivatives against standard anticancer and antimicrobial agents, providing a framework for understanding their potential advantages and mechanisms of action.

Part 1: Anticancer Efficacy—A Head-to-Head Comparison in Colon Cancer

Colorectal cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective and targeted therapies. Here, we compare the in vitro cytotoxic activity of a novel cyano-substituted pyrrolo[1,2-a]quinoline derivative against the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil (5-FU) in the human colon carcinoma cell line, HCT-116.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or growth, respectively.

CompoundTarget/Cell LineIC50/GI50 (µM)Standard DrugsIC50 (µM)
Pyrrolo[1,2-a]quinoline Derivative (9a)HCT-1160.653 [1]Doxorubicin0.96 - 4.18[2]
5-Fluorouracil6.94 - 19.87[3]

Analysis of Anticancer Efficacy:

The data clearly indicates that the representative cyano-substituted pyrrolo[1,2-a]quinoline derivative (compound 9a) exhibits potent cytotoxic activity against the HCT-116 colon cancer cell line, with a GI50 value of 0.653 µM.[1] This level of potency is notably greater than that of the standard chemotherapeutic agents Doxorubicin (IC50 ranging from 0.96 to 4.18 µM) and 5-Fluorouracil (IC50 ranging from 6.94 to 19.87 µM) in the same cell line.[2][3] This suggests that this class of pyrrole derivatives holds significant promise as a potential new avenue for the treatment of colon cancer.

Mechanism of Action: A Divergence from the Norm

Doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA and inhibiting topoisomerase II, thereby preventing DNA replication and repair. 5-Fluorouracil, a pyrimidine analog, acts as an antimetabolite, inhibiting thymidylate synthase and incorporating into RNA and DNA, leading to cytotoxicity.

In contrast, preliminary studies on the cyano-substituted pyrrolo[1,2-a]quinoline derivative suggest a different mechanism of action. Evidence points towards the inhibition of tubulin polymerization , a critical process for cell division.[1] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. This alternative mechanism could be particularly advantageous in overcoming resistance to conventional DNA-damaging agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The following is a generalized protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.

Workflow for MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture HCT-116 cells to logarithmic growth phase. cell_seeding 2. Seed cells into 96-well plates at a density of 5x10^3 cells/well. cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of the test compound and standard drugs. treatment 4. Add compounds to the wells and incubate for 48-72 hours. compound_prep->treatment mtt_add 5. Add MTT solution to each well and incubate for 4 hours. solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. mtt_add->solubilization read_absorbance 7. Measure absorbance at 570 nm using a microplate reader. calc_ic50 8. Calculate IC50 values using dose-response curve fitting software. read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Part 2: Antimicrobial Efficacy—Targeting Bacterial Communication

The rise of antibiotic-resistant bacteria, such as Pseudomonas aeruginosa, poses a significant threat to global health. A novel strategy to combat these pathogens is to disrupt their communication systems, a process known as quorum sensing (QS), which regulates virulence and biofilm formation. Here, we compare the antimicrobial activity of cyano-substituted pyrrole-2-carboxamide derivatives with the standard antibiotics Gentamicin and Ciprofloxacin.

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Standard DrugsMIC (µg/mL)
Pyrrole-2-carboxamide DerivativesPseudomonas aeruginosa1.05 - 12.25 Gentamicin0.25 - 2 (susceptible)
Ciprofloxacin≤ 0.25 (susceptible)

Analysis of Antimicrobial Efficacy:

The data indicate that certain pyrrole-2-carboxamide derivatives exhibit potent antibacterial activity against P. aeruginosa, with MIC values as low as 1.05 µg/mL. Notably, some of these derivatives have demonstrated superior or equivalent activity to the standard antibiotic Gentamicin. While the most potent derivatives are comparable to the lower end of the susceptible range for Gentamicin, they represent a promising new class of antimicrobial agents.

Mechanism of Action: A Shift from Bactericidal to Anti-Virulence

Gentamicin, an aminoglycoside, and Ciprofloxacin, a fluoroquinolone, are bactericidal agents that act by inhibiting protein synthesis and DNA replication, respectively. While effective, the strong selective pressure exerted by these drugs can rapidly lead to the development of resistance.

The cyano-substituted pyrrole derivatives, on the other hand, are being investigated as quorum sensing inhibitors . Instead of directly killing the bacteria, these compounds interfere with the signaling pathways that control the expression of virulence factors and the formation of biofilms. This anti-virulence approach is thought to exert less selective pressure, potentially slowing the emergence of resistance. By disarming the bacteria rather than killing them outright, the host's immune system may be better able to clear the infection.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Assay cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare two-fold serial dilutions of the test compound in a 96-well plate. bacterial_inoculum 2. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). inoculation 3. Inoculate each well with the bacterial suspension. incubation 4. Incubate the plate at 37°C for 18-24 hours. inoculation->incubation visual_inspection 5. Visually inspect the wells for bacterial growth (turbidity). mic_determination 6. The MIC is the lowest concentration with no visible growth. visual_inspection->mic_determination

Caption: Workflow for the broth microdilution assay to determine MIC.

Conclusion and Future Directions

This comparative guide highlights the significant potential of cyano-substituted pyrrole-2-carboxylic acid derivatives as a new class of therapeutic agents. In the realm of oncology, specific derivatives have demonstrated superior in vitro potency against colon cancer cells compared to standard chemotherapeutics, potentially through a distinct mechanism of action targeting tubulin polymerization. In microbiology, these compounds show promise as antimicrobial agents, with some exhibiting efficacy comparable to established antibiotics and the potential for a more nuanced anti-virulence approach by inhibiting quorum sensing.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, optimize their pharmacokinetic profiles, and validate their efficacy and safety in preclinical and clinical studies. The findings presented here provide a strong rationale for the continued exploration of cyano-substituted pyrroles as a valuable scaffold for the development of next-generation anticancer and antimicrobial drugs.

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Investigation of the anticancer effects of doxorubicin-loaded niosomes on HCT-116 cells and the expression levels of LncRNAs DLGAP1-AS1 and AFAP1-AS1 in colorectal cancer. Molecular Biology Reports. [Link]
  • Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro.
  • Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in Colorectal Cancer Spheroids. Pharmaceutical Sciences. [Link]
  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry. [Link]
  • Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa. Journal of Global Antimicrobial Resistance. [Link]
  • Ciprofloxacin susceptibility of Pseudomonas aeruginosa isolates from keratitis. British Journal of Ophthalmology. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Purity Validation of 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 5-Cyano-1H-pyrrole-2-carboxylic acid, a heterocyclic compound with potential applications as a building block in medicinal chemistry, is no exception. Its reactivity, dictated by the electron-withdrawing cyano group and the ionizable carboxylic acid, necessitates a robust and multi-faceted approach to purity validation.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and purity assessment of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers to not only execute these methods but also to critically evaluate the data they generate.

The Analytical Imperative: Why Purity Matters

The presence of impurities in a starting material like this compound can have cascading effects on downstream applications. In drug development, impurities can lead to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to off-target effects or a modified efficacy of the final active pharmaceutical ingredient (API).

  • Toxicity: Even in trace amounts, certain impurities can be toxic, posing a significant safety risk.

  • Modified Physicochemical Properties: Impurities can affect solubility, stability, and crystal form, impacting formulation and bioavailability.

  • Reaction Byproducts: Uncharacterized impurities can react unpredictably in subsequent synthetic steps, leading to lower yields and the formation of new, unknown entities.

Therefore, a thorough understanding and validation of the purity of this compound is a critical first step in any research or development endeavor.

A Multi-Modal Approach to Characterization and Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A self-validating system of orthogonal methods is essential for a comprehensive assessment. The following sections will compare the most relevant techniques for this compound, complete with supporting data and detailed protocols.

The Analytical Workflow

The logical flow of analysis for purity validation typically follows a sequence of identification, quantification, and characterization of both the main component and any impurities.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Impurity Profiling Structural_Elucidation Structural Elucidation (NMR, MS, FTIR) Chromatographic_Purity Chromatographic Purity (HPLC, LC-MS) Structural_Elucidation->Chromatographic_Purity Confirms Identity Thermal_Purity Thermal Purity (DSC) Chromatographic_Purity->Thermal_Purity Orthogonal Check Impurity_Identification Impurity Identification (LC-MS/MS) Chromatographic_Purity->Impurity_Identification Detects Impurities Impurity_Quantification Impurity Quantification (HPLC with Reference Standards) Impurity_Identification->Impurity_Quantification Characterizes Impurities

Caption: A typical analytical workflow for the characterization and purity validation of a pharmaceutical intermediate.

I. Structural Elucidation and Identification

Before assessing purity, it is paramount to unequivocally confirm the identity of the bulk material as this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The pyrrole ring protons will exhibit characteristic chemical shifts and coupling constants. The acidic proton of the carboxylic acid and the N-H proton of the pyrrole may be broad and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of the carbonyl carbon, the nitrile carbon, and the pyrrole ring carbons are diagnostic.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyrrole CH6.0 - 7.5Doublets
Pyrrole NH11.0 - 13.0 (broad)Singlet
Carboxylic Acid OH12.0 - 14.0 (broad)Singlet

Note: These are estimated values based on data for pyrrole-2-carboxylic acid and related structures. Actual values should be confirmed with a reference standard.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. For a polar and somewhat fragile molecule like this compound, electrospray ionization (ESI) is the preferred method.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide structural information, helping to distinguish between isomers.

Expected Mass Spectral Data (ESI-):

IonExpected m/z (monoisotopic)
[M-H]⁻135.0200
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Hydrogen-bonded OH stretch
N-H (Pyrrole)3200-3500 (sharp to broad)N-H stretch
C≡N (Nitrile)2220-2260Nitrile stretch
C=O (Carboxylic Acid)1680-1710Carbonyl stretch
C=C (Pyrrole Ring)1500-1600Aromatic ring stretch

II. Purity Assessment: A Comparative Analysis

While the spectroscopic techniques described above confirm the identity of the main component, they are generally not quantitative for purity assessment without significant validation. Chromatographic techniques are the cornerstone of purity determination.

A. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity analysis in the pharmaceutical industry. Its high resolution, sensitivity, and reproducibility make it ideal for separating the target compound from potential impurities.

Comparison of HPLC Detection Methods:

DetectorPrincipleAdvantages for this ApplicationDisadvantages
UV-Vis Measures the absorbance of UV-Vis light by the analyte.The pyrrole ring and cyano group are chromophores, providing good sensitivity. Robust and cost-effective.Not all impurities may have a chromophore, leading to underestimation of their levels.
Mass Spectrometry (LC-MS) Provides mass information for eluting peaks.Highly specific and can provide structural information about impurities. Ideal for impurity identification.More complex and expensive instrumentation. Ionization efficiency can vary between compounds.
Charged Aerosol Detector (CAD) Provides a near-universal response for non-volatile analytes.Useful for detecting impurities that lack a UV chromophore.Response can be non-linear. Not suitable for volatile impurities.

For routine purity analysis, HPLC with UV detection is often sufficient and is the most common approach. However, for method development, validation, and impurity profiling, LC-MS is essential .

Typical RP-HPLC Method Parameters:

A suitable starting point for an RP-HPLC method for this compound would be:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., determined by a UV scan, likely around 260-280 nm)

Rationale for Method Parameters:

  • C18 Column: A versatile, non-polar stationary phase suitable for a wide range of organic molecules.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reverse-phase column.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, including potential impurities.

B. Gas Chromatography (GC)

Due to the low volatility and thermal lability of carboxylic acids, direct analysis of this compound by GC is not feasible. Derivatization to a more volatile ester (e.g., methyl or silyl ester) would be required.

Comparison of HPLC and GC for this Application:

FeatureHPLCGC (with derivatization)
Sample Preparation Simple dissolution and filtration.Requires a chemical derivatization step, which can be time-consuming and introduce variability.
Applicability Directly applicable to the target compound.Indirect analysis, potential for incomplete derivatization or side reactions.
Resolution Excellent for a wide range of polarities.Can provide very high resolution for volatile compounds.
Sensitivity Generally very good, especially with MS detection.Can be highly sensitive, particularly with specific detectors like FID or MS.
C. Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field. For an ionizable compound like a carboxylic acid, CE can be a powerful separation technique.

Advantages of CE:

  • High Efficiency: Can provide very sharp peaks and high resolution.

  • Low Sample and Reagent Consumption: A "green" analytical technique.

  • Orthogonal Separation Mechanism: Provides a different selectivity compared to HPLC, making it a good confirmatory technique.

Disadvantages of CE:

  • Lower Sensitivity: Compared to HPLC, especially with UV detection.

  • Reproducibility: Can be more challenging to achieve high precision compared to HPLC.

III. Impurity Profiling

A critical aspect of purity validation is the identification and quantification of impurities.

Potential Impurities in this compound

The impurity profile will be highly dependent on the synthetic route. Common synthetic strategies for pyrroles include the Paal-Knorr synthesis and functionalization of the pyrrole ring (e.g., via Vilsmeier-Haack formylation followed by conversion to the nitrile).[1][2][3]

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • Intermediates: Incompletely reacted intermediates. For example, if the synthesis involves the hydrolysis of an ester, the corresponding ester could be a potential impurity.

  • Isomers: Positional isomers of the cyano and carboxylic acid groups on the pyrrole ring.

  • Byproducts of Side Reactions: For example, in a Vilsmeier-Haack reaction, over-formylation or reaction at an unintended position could occur.[4][5][6]

Degradation Products:

  • Decarboxylation: Loss of the carboxylic acid group upon exposure to heat or certain pH conditions.

  • Hydrolysis of the Nitrile: Conversion of the cyano group to a carboxylic acid or amide under acidic or basic conditions.

Impurity Identification and Quantification Workflow:

Impurity Profiling Workflow Sample Sample of 5-Cyano-1H-pyrrole- 2-carboxylic acid LC_MS LC-MS Analysis Sample->LC_MS Peak_Detection Detection of Impurity Peaks LC_MS->Peak_Detection MS_Data Mass Spectral Data of Impurities (m/z and fragmentation) Peak_Detection->MS_Data Structure_Hypothesis Hypothesize Impurity Structures MS_Data->Structure_Hypothesis Synthesis_of_Standard Synthesize or Procure Impurity Reference Standard Structure_Hypothesis->Synthesis_of_Standard Confirmation Confirm Impurity Identity (co-injection, NMR) Synthesis_of_Standard->Confirmation Quantification Quantify Impurity by HPLC (using reference standard) Confirmation->Quantification

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for derivatives of 5-Cyano-1H-pyrrole-2-carboxylic acid. As a Senior Application Scientist, my objective is to blend technical precision with practical insights, empowering you to generate reliable and publishable data. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a clear methodology for data interpretation.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, from antibacterial to anticancer agents.[1][2] The inherent reactivity of the pyrrole ring allows for a wide array of substitutions, leading to compounds that can be finely tuned for specific biological targets.[1] However, this structural versatility also necessitates a thorough evaluation of off-target interactions, or cross-reactivity, to ensure selectivity and minimize potential side effects.

This guide will use a hypothetical set of this compound derivatives to illustrate the principles and methodologies of a comprehensive cross-reactivity study. Our approach is grounded in established immuno- and biophysical techniques, ensuring the generation of high-quality, reproducible data.

The Logic of a Cross-Reactivity Cascade

A systematic approach to assessing cross-reactivity begins with a broad screening assay to identify potential off-target interactions, followed by more quantitative methods to characterize the binding kinetics of any "hits." This tiered approach, often referred to as a "cross-reactivity cascade," is both efficient and cost-effective.

Cross-Reactivity Study Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Interpretation & SAR Start Define Target & Select Analogs Screening Primary Screening: Competitive ELISA Start->Screening Test against a panel of related off-targets Hit_Identification Identify 'Hits' (e.g., >50% Inhibition) Screening->Hit_Identification SPR_Analysis Secondary Assay: Surface Plasmon Resonance (SPR) Hit_Identification->SPR_Analysis For confirmed hits Kinetics Determine Ka, Kd, and KD SPR_Analysis->Kinetics Data_Analysis Comparative Data Analysis Kinetics->Data_Analysis SAR Establish Structure-Activity Relationship (SAR) for Cross-Reactivity Data_Analysis->SAR Conclusion Selectivity Profile SAR->Conclusion

Caption: A logical workflow for a tiered cross-reactivity study.

Hypothetical Compound Library

For the purpose of this guide, we will consider a focused library of hypothetical analogs of this compound. These analogs are designed to probe the impact of substitutions at key positions on the pyrrole ring.

Compound IDR1 (N1-position)R2 (C4-position)R3 (Carboxylic Acid)
Lead-01 HH-COOH
Analog-A1 -CH3H-COOH
Analog-A2 -CH2PhH-COOH
Analog-B1 H-Br-COOH
Analog-B2 H-Ph-COOH
Analog-C1 HH-COOCH2CH3
Analog-C2 HH-CONH2

Phase 1: Primary Screening with Competitive ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a robust, high-throughput method ideal for initial screening.[3][4] For small molecules like our pyrrole derivatives, a competitive ELISA format is most appropriate.[3] In this setup, the compound of interest in the sample competes with a labeled or immobilized antigen for binding to a limited number of antibody-binding sites.

Causality Behind Experimental Choices in Competitive ELISA:
  • Why Competitive ELISA? Small molecules may have only a single epitope and are therefore unable to be bound by two antibodies simultaneously, as required in a sandwich ELISA. The competitive format circumvents this by measuring the displacement of a known ligand.[3]

  • Immobilization Strategy: The target protein (the potential off-target) is immobilized on the microplate wells. This allows for easy washing steps to remove unbound test compounds and reagents.

  • Self-Validation: The inclusion of a positive control (the known ligand for the off-target protein) and a negative control (vehicle) in every plate is crucial for validating the assay's performance. The signal difference between these controls defines the assay window.

Step-by-Step Competitive ELISA Protocol:

Competitive ELISA Workflow start Start coat Coat plate with off-target protein start->coat wash1 Wash coat->wash1 block Block with BSA or casein wash1->block wash2 Wash block->wash2 add_cpd Add test compounds & enzyme-conjugated ligand wash2->add_cpd incubate1 Incubate add_cpd->incubate1 wash3 Wash incubate1->wash3 add_sub Add TMB substrate wash3->add_sub incubate2 Incubate (in dark) add_sub->incubate2 stop Add stop solution incubate2->stop read Read absorbance at 450 nm stop->read end End read->end

Caption: Workflow for a competitive ELISA to screen for cross-reactivity.

  • Plate Coating: Dilute the purified off-target protein to 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competition Reaction: Add 50 µL of your serially diluted this compound derivatives to the appropriate wells. Immediately add 50 µL of the enzyme-conjugated known ligand (e.g., HRP-conjugated) at a pre-determined optimal concentration. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase to five washes to ensure removal of all unbound reagents.

  • Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a clear blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2 M H2SO4) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis for ELISA:

The results are typically expressed as the percent inhibition of the control signal. From a dose-response curve, the IC50 value (the concentration of the test compound that causes 50% inhibition) can be calculated. Cross-reactivity can be quantified relative to the primary ligand.

% Cross-Reactivity = (IC50 of Primary Ligand / IC50 of Test Compound) x 100

Compound IDIC50 (µM) vs. Off-Target X% Cross-Reactivity
Lead-01 >100<1%
Analog-A1 85.21.2%
Analog-A2 15.66.4%
Analog-B1 92.11.1%
Analog-B2 5.418.5%
Analog-C1 >100<1%
Analog-C2 >100<1%
(Hypothetical data assuming the primary ligand for Off-Target X has an IC50 of 1 µM)

Phase 2: Quantitative Analysis with Surface Plasmon Resonance (SPR)

For any compounds showing significant cross-reactivity in the ELISA screen (e.g., >10%), Surface Plasmon Resonance (SPR) is the gold standard for obtaining quantitative kinetic data.[5][6] SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5][7]

Causality Behind Experimental Choices in SPR:
  • Why SPR? Unlike ELISA, which is an endpoint assay, SPR provides kinetic information about the binding event. A low KD value indicates high affinity. Comparing the KD values of a compound for its intended target versus an off-target provides a precise measure of selectivity.

  • Ligand Immobilization: The off-target protein is covalently coupled to the sensor chip surface. This creates a stable surface for repeated binding and regeneration cycles.

  • Analyte Injection: The pyrrole derivatives (analytes) are injected over the sensor surface at various concentrations. The change in refractive index at the surface, measured in Resonance Units (RU), is directly proportional to the mass of analyte binding to the immobilized ligand.[8]

  • Self-Validation: A reference flow cell, where an irrelevant protein is immobilized, is used to subtract any non-specific binding and bulk refractive index changes. This ensures the measured response is due to the specific interaction of interest.[8]

Step-by-Step SPR Protocol:

SPR Workflow start Start immobilize Immobilize off-target protein on sensor chip start->immobilize equilibrate Equilibrate with running buffer immobilize->equilibrate inject_analyte Inject analyte (pyrrole derivative) at various concentrations equilibrate->inject_analyte measure_assoc Measure association phase inject_analyte->measure_assoc inject_buffer Inject running buffer measure_assoc->inject_buffer measure_dissoc Measure dissociation phase inject_buffer->measure_dissoc regenerate Regenerate sensor surface measure_dissoc->regenerate regenerate->equilibrate Next cycle analyze Fit data to a binding model (e.g., 1:1 Langmuir) to get ka, kd, KD regenerate->analyze After all cycles end End analyze->end

Caption: Workflow for quantitative kinetic analysis using SPR.

  • Ligand Immobilization: Activate the carboxyl groups on a CM5 sensor chip using a mixture of EDC and NHS. Inject the off-target protein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling via amine groups. Deactivate any remaining active esters with ethanolamine.

  • System Priming: Equilibrate the system with a suitable running buffer (e.g., HBS-EP+, pH 7.4).

  • Analyte Injection Series: Prepare a series of dilutions of the pyrrole derivative in the running buffer (e.g., from 100 µM down to 1 nM).

  • Binding Cycle: For each concentration, perform the following cycle:

    • Inject the analyte solution over the ligand and reference flow cells for a set time (e.g., 120 seconds) to monitor the association phase .

    • Switch to injecting running buffer and monitor the signal for a longer period (e.g., 300 seconds) to observe the dissociation phase .

    • Inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis: After collecting the data for all concentrations, perform a "double reference" subtraction (subtracting the reference channel data and a buffer-only injection). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics) to determine ka, kd, and KD.

Data Presentation for SPR:

The kinetic and affinity data should be tabulated for clear comparison.

Compound IDTargetka (1/Ms)kd (1/s)KD (nM)Selectivity (KD Off-Target / KD Primary Target)
Analog-A2 Primary Target2.5 x 10^55.0 x 10^-3201
Off-Target X1.1 x 10^48.0 x 10^-372736.4
Analog-B2 Primary Target3.1 x 10^54.5 x 10^-314.51
Off-Target X1.8 x 10^52.2 x 10^-21228.4
(Hypothetical data)

Authoritative Grounding & Comprehensive References

The methodologies described are based on established principles of immunoassay and biophysical analysis. It is crucial to ground your specific experimental design in authoritative literature relevant to your target class. The choice of blocking agents, buffers, and regeneration solutions can significantly impact data quality and should be optimized for each system.

The observation that assay format can influence measured cross-reactivity underscores the importance of using orthogonal methods, like ELISA and SPR, for a comprehensive assessment.[9] A higher concentration of immunoreactants in an ELISA can sometimes lead to higher apparent cross-reactivity compared to a more sensitive assay format.[9]

Conclusion

A thorough investigation of cross-reactivity is a cornerstone of modern drug development. For novel scaffolds like this compound derivatives, a systematic approach combining high-throughput screening with quantitative biophysical characterization is essential. By understanding the "why" behind the "how," researchers can design self-validating experiments that yield unambiguous data. The insights gained from such studies are critical for optimizing lead compounds, ensuring target selectivity, and ultimately, developing safer and more effective therapeutics.

References

  • Zvereva, E. A., et al. (2021).
  • University of Leeds. (n.d.). Surface plasmon resonance. [Link]
  • Starr, T. E., et al. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Lipid-Protein Interactions (pp. 135-153). Humana Press, New York, NY. [Link]
  • Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]
  • Li, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 12(3), 183. [Link]
  • Carterra. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. [Link]
  • Plesa, C., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10484-10504. [Link]

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Assessing the Novelty of 5-Cyano-1H-pyrrole-2-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of novel molecular scaffolds with significant therapeutic potential is a paramount objective. The pyrrole ring represents one of the most versatile and privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This guide provides an in-depth technical assessment of a specific, yet underexplored subclass: 5-Cyano-1H-pyrrole-2-carboxylic acid derivatives . We will dissect its synthetic tractability, compare its performance with established alternatives, and provide the experimental framework necessary to evaluate its novelty and potential in your drug discovery pipeline.

The this compound Scaffold: An Introduction

The core structure, this compound, presents a unique combination of functionalities. The pyrrole ring is an aromatic heterocycle, rich in electrons and capable of forming multiple interactions with biological targets. The carboxylic acid at the 2-position provides a key handle for derivatization, commonly into amides, and serves as a potential hydrogen bond donor or acceptor.

The novelty and strategic value of this scaffold are largely conferred by the cyano (nitrile) group at the 5-position. This strongly electron-withdrawing group modulates the electronic properties of the entire pyrrole ring, influencing its reactivity and potential interactions with protein targets. Furthermore, the cyano group can act as a potent hydrogen bond acceptor or, in specific cases, a reactive "warhead" to form covalent bonds with enzyme active sites, offering a distinct mechanistic advantage over more common substituents like halogens or alkyl groups.[3]

Synthetic Accessibility: A Feasible and Versatile Platform

A key consideration for any new scaffold is the feasibility of its synthesis and derivatization. The this compound core can be reliably constructed from commercially available starting materials, making it an accessible platform for extensive medicinal chemistry efforts. The general synthetic strategy involves the formation of a stable ester intermediate, followed by hydrolysis to yield the free carboxylic acid.

Synthesis of the Core Scaffold

The primary route involves the synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate , which can be achieved through methods like the dehydration of a pyrrole oxime intermediate.[4] This ester serves as a stable, versatile precursor for the final acid.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Derivatization Start Pyrrole-based Starting Materials Intermediate Pyrrole Oxime Intermediate Start->Intermediate Reaction Ester Ethyl 5-cyano-1H- pyrrole-2-carboxylate Intermediate->Ester Dehydration (e.g., Triphosgene) Ester_ref Ethyl 5-cyano-1H- pyrrole-2-carboxylate Acid 5-Cyano-1H-pyrrole- 2-carboxylic acid Acid_ref 5-Cyano-1H-pyrrole- 2-carboxylic acid Ester_ref->Acid Alkaline Hydrolysis (e.g., NaOH or KOH) Derivatives Target Derivatives (e.g., Amides) Acid_ref->Derivatives Amide Coupling (e.g., HATU, EDC)

General Synthetic Workflow
Diversification Strategy: Amide Coupling

With the core carboxylic acid in hand, diversification is readily achieved through standard amide coupling reactions. This allows for the exploration of a wide chemical space by introducing various amine-containing fragments, a cornerstone of modern structure-activity relationship (SAR) studies.

Comparative Performance Analysis: The Value of the 5-Cyano Group

The novelty of a scaffold is ultimately determined by its performance relative to existing alternatives. Here, we compare derivatives of this compound against other substituted pyrroles across different biological targets.

Anticancer Activity

Pyrrole derivatives are well-established as anticancer agents, often functioning as kinase inhibitors.[2][5] The electron-withdrawing nature of the cyano group can be advantageous. For instance, in the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a key anti-tuberculosis target, it was found that attaching groups with electron-withdrawing substituents to the pyrrole ring improved activity.[6] While not a direct comparison, this suggests that the 5-cyano group could enhance potency in similar ATP-binding sites found in many kinases.

Table 1: Comparative Anticancer Activity of Pyrrole Derivatives

Compound Class Substitution Pattern Target Activity Metric (IC₅₀/MIC) Reference
Pyrrolizine-5-carboxamide 7-cyano, N-aryl MCF-7 (Breast Cancer) 0.08 - 0.92 µM [7][8]
Fused Pyrroloquinoline Cyano-substituted Various Cancer Cell Lines Growth Inhibition (GI₅₀) in µM range [9]
Pyrrole-2-carboxamide 4-phenyl, electron-withdrawing groups M. tuberculosis MIC < 0.016 µg/mL [6]

| 5-Hydroxy-1H-pyrrol-2-one | Various substitutions | HCT116 (Colon Cancer) | Growth Inhibition |[10] |

Note: Direct comparison data for 5-cyano vs. other 5-substituted pyrrole-2-carboxylic acids on the same cancer target is limited in publicly available literature, highlighting a key area for novel research.

Enzyme Inhibition: A Case for the Cyano Moiety

The unique properties of the cyano group are clearly demonstrated in enzyme inhibition studies.

  • Tyrosinase Inhibition: In a study of 2-cyanopyrrole derivatives as potential tyrosinase inhibitors, the cyano group was found to be crucial for activity. When the cyano group was converted to an amide or carbamate, the inhibitory activity was significantly reduced, demonstrating the specific and beneficial role of the nitrile.[11][12]

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: In a series of potent DPP-IV inhibitors, the cyano group of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines was shown to form a covalent bond with the active site serine residue, leading to high potency.[3] This highlights the potential of the cyano group to act as a reactive pharmacophore, a mechanism not available to simple alkyl or halo substituents.

Table 2: Comparison of Cyano vs. Non-Cyano Derivatives as Enzyme Inhibitors

Scaffold Substituent Target Activity Metric (IC₅₀) Key Finding Reference
3-Phenyl-1-methyl-pyrrole 2-Cyano Tyrosinase 0.97 µM Cyano group is crucial for high potency. [11][12]
3-Phenyl-1-methyl-pyrrole 2-Carboxamide Tyrosinase Significantly Reduced Activity Conversion of cyano to amide diminishes activity. [11][12]

| Pyrrolidine-2-carbonitrile | 2-Cyano | DPP-IV | Subnanomolar Kᵢ | Cyano group forms a covalent bond with the active site. |[3] |

Anti-inflammatory and Other Activities

Fused pyrrole systems containing a cyano group have also demonstrated promising anti-inflammatory activity, with some derivatives showing efficacy in the carrageenan-induced paw edema model and potential as COX-2 inhibitors.[8][13] This broadens the therapeutic applicability of the cyanopyrrole scaffold.

Experimental Protocols

To facilitate the exploration of this scaffold, we provide detailed, self-validating protocols for its synthesis and a primary biological evaluation.

Protocol 1: Synthesis of this compound

This two-step protocol focuses on the synthesis of the core acid from its ethyl ester, which is commercially available or can be synthesized.[4][14][15]

Step A: Alkaline Hydrolysis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 5-cyano-1H-pyrrole-2-carboxylate (1.0 eq.) in ethanol (10 mL per gram of ester).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq., dissolved in 5 mL of water per gram of ester).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • Validation: Confirm the structure and purity of the product using ¹H-NMR, ¹³C-NMR, and LC-MS.

Step B: Amide Coupling (General Procedure)

  • Activation: To a solution of this compound (1.0 eq.) in an anhydrous solvent like N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.). Stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor completion by TLC.

  • Quenching & Extraction: Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

  • Validation: Characterize the final compound by ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a standardized method to evaluate the antiproliferative activity of the synthesized derivatives against cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in a 96-well microtiter plate at a density of 5,000–10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

G start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Compound Dilutions (Test, Vehicle, Positive Control) incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 4h (Formazan Formation) mtt->incubate3 solubilize Remove Medium, Add DMSO incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 Values read->end

Workflow for MTT Cytotoxicity Assay

Assessment of Novelty and Future Directions

The true novelty of this compound derivatives lies in the underexplored potential of the 5-cyano group to impart unique pharmacological properties.

  • Intellectual Property Landscape: While the broader class of pyrrole derivatives is heavily patented, specific claims on 5-cyano-substituted pyrrole-2-carboxamides are less common. A thorough patent search is advised before initiating a large-scale program, but this appears to be a promising area for generating novel intellectual property.

  • Bioisosteric Replacement: The 5-cyano group can be considered a bioisostere for other groups like halogens or acetylenes. However, its distinct electronic profile and hydrogen bonding capacity mean it is not a simple substitution. The key question for researchers is: In which biological targets does this specific substitution provide a clear advantage over more conventional groups?

  • Future Research: The most impactful research will involve direct, head-to-head comparisons. Synthesizing a small library of 5-substituted-1H-pyrrole-2-carboxamides (where the substituent is H, CH₃, Cl, Br, and CN) and screening them against a diverse panel of targets (e.g., kinases, GPCRs, metabolic enzymes) would provide a definitive assessment of the cyano group's contribution to potency, selectivity, and ADME properties.

References

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  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
  • PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate.
  • Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
  • PubMed Central. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.
  • NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
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  • MDPI. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
  • NIH. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
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  • NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
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  • Google Patents. (n.d.). EP0661263A2 - Process for the preparation of 2,4,5-tribromopyrrole-3-carbonitrile.
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  • ResearchGate. (2018). (PDF) Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities.
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  • PubMed. (n.d.). Synthesis and pharmacological activities of ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2,3,4-pyridyl)-3-pyridinecarboxylates and derivatives.
  • PubMed. (2018). Pyrrolizine-5-carboxamides: Exploring the impact of various substituents on anti-inflammatory and anticancer activities.
  • MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.
  • Google Patents. (n.d.). WO2018060742A1 - Cyanopyrrolidine derivatives with activity as inhibitors of usp30.
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Benchmarking 5-Cyano-1H-pyrrole-2-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catabolizing the essential amino acid L-tryptophan into kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment, facilitating tumor escape from immune surveillance. Consequently, the development of potent and selective IDO1 inhibitors is a highly pursued therapeutic strategy. This guide provides a comprehensive benchmarking analysis of 5-Cyano-1H-pyrrole-2-carboxylic acid, a promising pyrrole-based scaffold, against three clinical-stage IDO1 inhibitors: Epacadostat, Linrodostat, and Navoximod.

Introduction to the Comparator Compounds

To provide a robust framework for evaluating this compound, we have selected three well-characterized IDO1 inhibitors that have progressed to clinical trials.

  • Epacadostat (INCB024360): A potent and selective, orally bioavailable hydroxyamidine inhibitor of IDO1.[1] It has been extensively studied in combination with other immunotherapies.[2]

  • Linrodostat (BMS-986205): An irreversible and selective oral inhibitor of IDO1 with demonstrated pharmacodynamic activity in advanced cancers.[3][4]

  • Navoximod (GDC-0919): A potent, orally bioavailable IDO1 pathway inhibitor that has shown promise in preclinical models and early-phase clinical trials.[5][6]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key physicochemical parameters for this compound and the selected comparator compounds.

PropertyThis compoundEpacadostatLinrodostatNavoximod
Molecular Formula C₆H₄N₂O₂C₁₁H₁₃BrFN₇O₄SC₂₄H₂₄ClFN₂OC₁₈H₂₁FN₂O₂
Molecular Weight ( g/mol ) 136.11438.23410.91316.37
XLogP3 0.3Not AvailableNot AvailableNot Available
Hydrogen Bond Donor Count 2Not AvailableNot AvailableNot Available
Hydrogen Bond Acceptor Count 4Not AvailableNot AvailableNot Available
CAS Number 854044-30-71204669-58-81923833-60-61402837-78-8
PubChem CID 1180481113556489013468706766558287

Biological Activity: Benchmarking IDO1 Inhibition and Cytotoxicity

The cornerstone of this comparative analysis lies in the biological activity of these compounds. The following table presents the half-maximal inhibitory concentration (IC₅₀) values against IDO1 and available cytotoxicity data in relevant cancer cell lines.

CompoundIDO1 IC₅₀ (HeLa cells)IDO1 IC₅₀ (SK-OV-3 cells)Cytotoxicity IC₅₀ (HeLa cells)Cytotoxicity IC₅₀ (SK-OV-3 cells)
This compound Data not availableData not availableData not availableData not available
Epacadostat ~10 nM[1], 7.1 nM[3]17.63 nM[6][7]Not cytotoxic at 1 µM[6][7]Not cytotoxic at 1 µM[6][7]
Linrodostat 1.7 nM[8]3.4 nM[8]Data not available6.3 µM (in Jurkat co-culture)[9][10]
Navoximod 75 nM (EC₅₀)[5], 434 nM[11]Data not availableData not availableData not available

Experimental Protocols

To facilitate direct, in-house comparison, we provide detailed experimental protocols for the synthesis of this compound and for key biological assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of its ethyl ester precursor.

Synthesis_Workflow reagents1 Pyrrole-2-carboxaldehyde oxime Triphosgene Triethylamine step1 Step 1: Dehydration Ethyl 5-cyano-1H-pyrrole-2-carboxylate reagents1->step1 reagents2 NaOH (aq) HCl (aq) step1->reagents2 Intermediate step2 Step 2: Hydrolysis This compound reagents2->step2

Synthesis workflow for this compound.

Step 1: Synthesis of Ethyl 5-cyano-1H-pyrrole-2-carboxylate [12]

  • To a stirred solution of pyrrole-2-carboxaldehyde oxime in an appropriate aprotic solvent (e.g., dichloromethane), add triethylamine at 0 °C.

  • Slowly add a solution of triphosgene in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-cyano-1H-pyrrole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve ethyl 5-cyano-1H-pyrrole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Heat the mixture at reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Cell-Based IDO1 Inhibition Assay

This protocol describes a method to determine the inhibitory activity of test compounds on IDO1 in a cellular context.

IDO1_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed HeLa or SK-OV-3 cells in 96-well plates incubation1 Incubate overnight cell_seeding->incubation1 ifn_gamma Add IFN-γ to induce IDO1 expression incubation1->ifn_gamma compound_addition Add serial dilutions of test compounds ifn_gamma->compound_addition incubation2 Incubate for 48 hours compound_addition->incubation2 supernatant_collection Collect cell supernatant incubation2->supernatant_collection kynurenine_quantification Quantify kynurenine by HPLC supernatant_collection->kynurenine_quantification ic50_calculation Calculate IC50 values kynurenine_quantification->ic50_calculation

Workflow for the cell-based IDO1 inhibition assay.
  • Cell Seeding: Seed HeLa or SK-OV-3 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

  • IDO1 Induction: Add recombinant human IFN-γ to each well to a final concentration of 50 ng/mL to induce IDO1 expression.[5]

  • Compound Treatment: Simultaneously, add serial dilutions of the test compounds (e.g., this compound, Epacadostat, etc.) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Sample Preparation: After incubation, transfer 150 µL of the supernatant from each well to a new 96-well plate. Add 75 µL of 30% trichloroacetic acid to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]

  • Kynurenine Quantification: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for kynurenine concentration using a validated HPLC method.

  • Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

MTT Cytotoxicity Assay

This assay determines the effect of a compound on cell viability.

  • Cell Seeding: Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, and 72 hours.[7]

  • MTT Addition: At each time point, remove the medium and add 110 µL/well of complete medium containing MTT at a final concentration of 0.45 mg/mL.[7]

  • Incubation: Incubate for 4 hours at 37°C.[7]

  • Solubilization: Add 100 µL/well of solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Mechanism of Action: The IDO1 Pathway

The immunosuppressive effects of IDO1 are mediated through the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This leads to the arrest of effector T-cell proliferation and the promotion of regulatory T-cell (Treg) differentiation, ultimately dampening the anti-tumor immune response.

IDO1_Pathway IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->IDO1 Substrate T_Cell Effector T-Cell Tryptophan->T_Cell Essential for Proliferation Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression T_Cell->Suppression Leads to Arrest/Apoptosis Treg->Suppression Contributes to Inhibitor This compound & Comparators Inhibitor->IDO1 Inhibits

The IDO1 signaling pathway and the point of intervention for IDO1 inhibitors.

Discussion and Future Directions

This guide provides a foundational dataset for the comparative analysis of this compound. While direct biological data for the target compound is yet to be generated, its structural similarity to other known pyrrole-based IDO1 inhibitors suggests it is a promising candidate for further investigation. The provided experimental protocols offer a clear path for its synthesis and in vitro characterization.

Future studies should focus on the synthesis of this compound and its subsequent evaluation in the described IDO1 inhibition and cytotoxicity assays. A comprehensive understanding of its structure-activity relationship, through the synthesis and testing of analogs, will be crucial for optimizing its potency and ADME properties.

References

  • MedchemExpress. (n.d.). Epacadostat (INCB 024360) DataSheet.
  • Frontiers in Immunology. (2024).
  • MedchemExpress. (n.d.). Navoximod (GDC-0919) | IDO Inhibitor.
  • Journal of Clinical Oncology. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
  • ACS Medicinal Chemistry Letters. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.
  • PubChem. (n.d.). Epacadostat.
  • MedchemExpress. (n.d.). Linrodostat (BMS-986205) | IDO1 Inhibitor.
  • Semantic Scholar. (2003).
  • New Drug Approvals. (2018).
  • PubChem. (n.d.). Linrodostat.
  • MedchemExpress. (n.d.). Navoximod (GDC-0919) | IDO Inhibitor.
  • MedchemExpress. (n.d.). Linrodostat (BMS-986205) | IDO1 Inhibitor.
  • Seminars in Cancer Biology. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers.
  • PubChem. (n.d.). Navoximod.
  • New Drug Approvals. (2018).
  • PubChem. (n.d.). 4-cyano-1H-pyrrole-2-carboxylic acid.
  • InvivoChem. (n.d.). Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8.

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Safety Operating Guide

Navigating the Disposal of 5-Cyano-1H-pyrrole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Cyano-1H-pyrrole-2-carboxylic acid, a heterocyclic compound featuring both a nitrile and a carboxylic acid functional group.

Due to the specific Safety Data Sheet (SDS) for this compound not being readily available in public databases, this guidance is synthesized from the safety profiles of structurally similar compounds, including pyrrole-2-carboxylic acid, its ethyl ester, and 3-Cyano-1H-pyrrole-2-carboxylic acid.[1][2][3] This approach, grounded in chemical analogy, provides a robust framework for safe handling and disposal, pending the availability of compound-specific data.

Immediate Safety Considerations: Understanding the Hazard Profile

The primary directive in handling any chemical waste is to first understand its potential hazards. Based on analogous compounds, this compound should be treated as a hazardous substance.

Anticipated Hazards:

  • Toxicity: The presence of the cyano (nitrile) group suggests potential toxicity if ingested, inhaled, or absorbed through the skin. Organic nitriles, while generally less acutely toxic than inorganic cyanide salts, can still pose significant health risks.[4]

  • Irritation: Carboxylic acids are known to be irritants. Therefore, skin and eye irritation are expected upon contact.[1][2][3]

  • Reactivity: While not anticipated to be highly reactive, contact with strong oxidizing agents should be avoided.[1] A critical incompatibility to note for all cyanide-containing compounds is the avoidance of acidic conditions, which can generate highly toxic hydrogen cyanide gas.[4]

Personal Protective Equipment (PPE)

Adherence to a stringent PPE protocol is the first line of defense against accidental exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of the solid compound.
Hand Protection Nitrile or other chemically resistant gloves.Prevents dermal absorption and skin irritation. Contaminated gloves must be disposed of as hazardous waste.
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling dust or potential vapors. For significant aerosolization, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that ensures the safety of laboratory personnel and environmental compliance.

Step 1: Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6]

  • Toxicity: Due to the cyano group, this compound may be classified as a toxic hazardous waste.

  • Corrosivity: As a carboxylic acid, it may exhibit corrosive properties, particularly in concentrated form.

Action: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be segregated as hazardous waste at the point of generation.

Step 2: Containerization and Labeling

Proper containerization is crucial to prevent leaks and accidental exposures.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid. The container must be compatible with acidic and organic compounds.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). The accumulation start date must also be clearly marked.

Step 3: Accumulation and Storage

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the container away from incompatible materials, especially strong acids and bases. A secondary containment bin is recommended to capture any potential leaks.

Step 4: Final Disposal

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company.

Recommended Disposal Method: Incineration

Controlled incineration at a permitted hazardous waste facility is the preferred method of disposal for this type of organic compound.[7]

  • Why Incineration? High-temperature incineration with appropriate flue gas scrubbing ensures the complete destruction of the organic molecule, including the nitrogen-containing heterocyclic ring and the cyano group, converting them into less harmful gaseous products like carbon dioxide, water, and nitrogen oxides.[8] This method prevents the compound from entering the environment.

Prohibited Disposal Methods:

  • Drain Disposal: Under no circumstances should this chemical be disposed of down the drain. This can lead to the contamination of waterways and potential reactions within the sewer system.

  • Regular Trash: Disposal in the regular trash is strictly prohibited as it would constitute illegal disposal of hazardous waste and pose a risk to sanitation workers and the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal Start Generate Waste Containing This compound Characterize Characterize as Hazardous Waste (Toxic, Irritant) Start->Characterize Segregate Segregate from Non-Hazardous Waste Characterize->Segregate Containerize Place in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor Store->ContactEHS Incinerate High-Temperature Incineration ContactEHS->Incinerate Prohibited Prohibited: - Drain Disposal - Regular Trash ContactEHS->Prohibited

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain and review the official Safety Data Sheet for any chemical before use and disposal.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
  • Cyanide. Wikipedia.
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed.
  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Chulalongkorn University.
  • Classification chart of chemically hazardous waste. The University of Tokyo.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.
  • Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. ResearchGate.
  • CYANIDES (as CN). Occupational Safety and Health Administration.
  • Classification of Hazardous Wastes. EMB Region 3.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • Hazardous Waste Characteristics. U.S. Environmental Protection Agency.
  • HYDROGEN CYANIDE. Occupational Safety and Health Administration.
  • Acid and Caustic Solutions. Occupational Safety and Health Administration.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. U.S. Environmental Protection Agency.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • Activities of Federal Agencies Concerning Selected High Volume Chemicals. U.S. Environmental Protection Agency.

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Navigating the Unseen: A Guide to Personal Protective Equipment for 5-Cyano-1H-pyrrole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily pursuit. Among these is 5-Cyano-1H-pyrrole-2-carboxylic acid, a molecule of interest for its potential applications. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in scientific principles and field-proven expertise. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, making this your preferred source for laboratory safety and chemical handling information.

Immediate Safety and Hazard Assessment

Before handling this compound, it is crucial to understand its potential hazards. The primary risks are associated with its cyano group and its acidic nature, combined with the irritant properties of the pyrrole ring.

Core Principles for Safe Handling:

  • Engineering Controls are Primary: Personal protective equipment (PPE) is the last line of defense. All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contamination: Develop meticulous work practices to prevent the spread of contamination. This includes designating specific areas for handling the compound and decontaminating surfaces and equipment after each use.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and that all personnel are trained in their use. Have an emergency plan in place for accidental exposures or spills.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood
Conducting reactions and work-up Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood
Handling spills Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges if outside a fume hood
Waste disposal Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatNot required if performed in a certified chemical fume hood

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood weighing Weighing or preparing solutions? fume_hood->weighing Yes no_hood Work must be conducted in a fume hood. fume_hood->no_hood No reaction Conducting a reaction or work-up? weighing->reaction No ppe_splash Enhanced PPE: - Chemical splash goggles - Face shield - Double nitrile gloves - Lab coat weighing->ppe_splash Yes spill Handling a spill? reaction->spill No ppe_standard Standard PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat reaction->ppe_standard Yes ppe_spill Spill Response PPE: - Chemical splash goggles - Face shield - Heavy-duty gloves - Chemical-resistant apron - Respirator (if needed) spill->ppe_spill Yes end End: Proceed with caution spill->end No ppe_standard->end ppe_splash->end ppe_spill->end no_hood->fume_hood

Step-by-Step Handling and Disposal Procedures

Handling:

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on a laboratory coat, followed by chemical splash goggles. Then, don two pairs of nitrile gloves. If a significant splash risk exists, also wear a face shield.

  • Weighing: Carefully weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Dissolving: Add the solvent to the solid in a flask, ensuring the flask is securely clamped. Swirl gently to dissolve.

  • Reaction: Conduct all reaction steps within the fume hood. Monitor the reaction for any signs of unexpected reactivity.

  • Work-up: Perform all extractions, filtrations, and other work-up procedures within the fume hood.

  • Doffing PPE: After completing the work, remove PPE in the correct order to avoid self-contamination. First, remove the outer pair of gloves. Then, remove the face shield (if used) and goggles. Remove the laboratory coat, turning it inside out as you do. Finally, remove the inner pair of gloves. Wash your hands thoroughly with soap and water.

Disposal:

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing boats, and solvent rinses, must be collected in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal Request: Follow your institution's procedures for hazardous waste disposal. Do not pour any waste down the drain.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Wikipedia.Cyanide.[Link]
  • ResearchG
  • PubMed Central.Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents.[Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR).Toxicological Profile for Cyanide.[Link]
  • PubChem.Pyrrole-2-carbonitrile.[Link]
  • PubChem.Pyrrole-2-carboxylic acid.[Link]
  • Oxford Academic.Toxicity of organic mixtures containing cyanogenic toxicants.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.